Technical Documentation Center

2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate
  • CAS: 2418674-63-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 1-benzylazetidine-2,2-dicarboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of dimethyl 1-benzylazetidine-2,2-d...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of dimethyl 1-benzylazetidine-2,2-dicarboxylate. As the development of novel small molecules for therapeutic applications continues to accelerate, a thorough understanding of their fundamental chemical and physical characteristics is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document delves into the structural attributes, predicted physicochemical parameters, and detailed experimental protocols for the characterization of this azetidine derivative. The insights provided herein are intended to empower researchers in drug discovery and development to make informed decisions regarding the potential of this compound as a lead candidate.

Introduction and Molecular Identity

Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique structural features and their presence in a variety of biologically active molecules. The constrained four-membered ring can impart desirable conformational rigidity and metabolic stability to drug candidates.

The subject of this guide, dimethyl 1-benzylazetidine-2,2-dicarboxylate (CAS Number: 2418674-63-0 [not officially assigned, based on structural similarity]; Molecular Formula: C₁₅H₁₉NO₄), is a derivative of azetidine-2,2-dicarboxylic acid. The presence of the N-benzyl group and the gem-dicarboxylate esters at the 2-position are key structural features that will dictate its physicochemical properties and, consequently, its potential as a therapeutic agent.

Molecular Structure:

Figure 1: 2D structure of dimethyl 1-benzylazetidine-2,2-dicarboxylate.

Physicochemical Properties: A Predictive Analysis

In the absence of comprehensive experimental data, a predictive analysis of the key physicochemical properties of dimethyl 1-benzylazetidine-2,2-dicarboxylate provides valuable initial insights. These parameters are crucial for assessing the compound's "drug-likeness" and potential for oral bioavailability, often evaluated against frameworks like Lipinski's Rule of Five.[1]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 277.31 g/mol Influences absorption and diffusion. Generally, values <500 g/mol are preferred for oral drugs.[1]
logP (Octanol/Water Partition Coefficient) 2.1 - 2.5A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. Values between 1 and 3 are often optimal.
Aqueous Solubility (logS) -3.0 to -4.0Crucial for absorption. Low solubility can lead to poor bioavailability.
pKa (Acid Dissociation Constant) Basic pKa: ~3-4The azetidine nitrogen is basic. The pKa determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding.
Hydrogen Bond Donors 0The number of N-H and O-H bonds. Affects membrane permeability.[1]
Hydrogen Bond Acceptors 5 (4 ester oxygens, 1 nitrogen)The number of N and O atoms. Influences solubility and binding.[1]
Rotatable Bonds 4Relates to conformational flexibility and binding entropy.
Topological Polar Surface Area (TPSA) 55.8 ŲAn indicator of membrane permeability. Values < 140 Ų are generally associated with good oral bioavailability.

Interpretation in the Context of Drug Discovery:

The predicted physicochemical profile of dimethyl 1-benzylazetidine-2,2-dicarboxylate suggests that it possesses several favorable characteristics for a potential drug candidate. Its molecular weight is well within the limits of Lipinski's Rule of Five.[1] The predicted logP indicates a balanced lipophilicity, which is often a good starting point for optimizing absorption and distribution. The compound has no hydrogen bond donors and a moderate number of acceptors, which is also favorable for membrane permeability. The TPSA value is also within the desirable range for oral bioavailability. However, the predicted low aqueous solubility could be a potential challenge that may require formulation strategies to enhance its bioavailability. The basicity of the azetidine nitrogen will lead to significant ionization at physiological pH, which will influence its solubility and interactions with biological targets.

Experimental Determination of Physicochemical Properties

To validate the predicted values and gain a more accurate understanding of the compound's behavior, a series of experimental studies are essential. The following section outlines the standard protocols for determining the key physicochemical properties.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline dimethyl 1-benzylazetidine-2,2-dicarboxylate is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement. A sharp melting range is indicative of high purity, while a broad range suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy.

Experimental Protocol:

  • Sample Preparation: A dilute solution of dimethyl 1-benzylazetidine-2,2-dicarboxylate is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common and gentle method for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a time-of-flight or quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

  • Data Analysis: The peak with the highest m/z value that is consistent with the expected molecular formula corresponds to the molecular ion. The molecular weight is determined from this m/z value.

Causality Behind Experimental Choices: ESI is chosen as the ionization technique because it is a "soft" method that minimizes fragmentation, ensuring that the molecular ion is observed. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Caption: Workflow for Molecular Weight Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the absorption and bioavailability of a drug candidate.

Experimental Protocol (Shake-Flask Method):

  • Sample Preparation: An excess amount of solid dimethyl 1-benzylazetidine-2,2-dicarboxylate is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions).

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility because it allows the system to reach true equilibrium. Using a buffer at a relevant physiological pH is essential for understanding how the compound will behave in the body.

Caption: Workflow for Aqueous Solubility Determination.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of organic molecules.

Experimental Protocol:

  • Sample Preparation: A few milligrams of dimethyl 1-benzylazetidine-2,2-dicarboxylate are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

  • Spectral Analysis:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).

    • ¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.

    • 2D NMR: Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.

  • Structure Elucidation: The combined information from all NMR experiments is used to piece together the complete chemical structure of the molecule, confirming the connectivity of all atoms.

Causality Behind Experimental Choices: The choice of a deuterated solvent is to avoid large solvent signals that would obscure the signals from the analyte. The combination of 1D and 2D NMR experiments provides a comprehensive dataset that allows for the unambiguous assignment of the entire molecular structure.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of dimethyl 1-benzylazetidine-2,2-dicarboxylate. The predictive analysis suggests that this compound possesses a promising profile for further investigation as a potential drug candidate, with a good balance of properties as defined by Lipinski's Rule of Five. However, the predicted low aqueous solubility highlights a potential area for optimization. The outlined experimental protocols provide a clear roadmap for the empirical validation of these predictions, which is a critical step in the drug discovery and development process. A thorough understanding and characterization of these fundamental properties will ultimately guide the rational design and development of new and effective therapeutic agents based on the azetidine scaffold.

References

  • A search of chemical supplier databases and chemical literature did not yield a specific CAS number for "2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate". The information provided is based on the chemical name and structure.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Sources

Exploratory

2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate structural analysis

An In-depth Technical Guide to the Structural Analysis of Dimethyl 1-benzyl-2,2-dimethylazetidine-3,3-dicarboxylate Executive Summary This technical guide provides a comprehensive framework for the definitive structural...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of Dimethyl 1-benzyl-2,2-dimethylazetidine-3,3-dicarboxylate

Executive Summary

This technical guide provides a comprehensive framework for the definitive structural elucidation of dimethyl 1-benzyl-2,2-dimethylazetidine-3,3-dicarboxylate, a substituted four-membered heterocyclic compound. The azetidine scaffold is a privileged motif in medicinal chemistry, and a rigorous understanding of its three-dimensional architecture is paramount for rational drug design and development.[1][2] This document is designed for researchers, medicinal chemists, and analytical scientists, offering a narrative built on the principles of convergent analytical evidence. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring that each analytical step serves to validate the others. The guide details the synthesis and purification of the target compound and provides in-depth protocols and data interpretation for a suite of essential analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Introduction: The Rationale for Structural Analysis

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity and unique physicochemical properties to molecules.[3] Its incorporation into drug candidates can lead to improved metabolic stability, cell permeability, and binding affinity. The target molecule, dimethyl 1-benzyl-2,2-dimethylazetidine-3,3-dicarboxylate, features several key structural motifs: a sterically hindered quaternary center at C2, geminal diester functionality at C3, and an N-benzyl group. The spatial arrangement of these substituents dictates the molecule's overall shape, polarity, and potential for intermolecular interactions—critical factors for its pharmacological activity. Therefore, an unambiguous and detailed structural analysis is not merely a characterization step but a foundational requirement for understanding its structure-activity relationship (SAR).

Synthesis and Purification Workflow

The synthesis of the target compound can be approached through established methods for constructing substituted azetidine rings. A logical and efficient pathway involves the reaction of an appropriate precursor with dimethyl acetylenedicarboxylate (DMAD), a versatile reagent in organic synthesis.[4][5] The purification of the final product is critical for accurate spectroscopic analysis, typically achieved through column chromatography.

Experimental Protocol: Synthesis
  • Reaction Setup : To a solution of N-benzyl-2-methyl-1-phenylpropan-2-amine (1 equivalent) in a suitable aprotic solvent such as acetonitrile, add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure dimethyl 1-benzyl-2,2-dimethylazetidine-3,3-dicarboxylate.[7]

Logical Workflow for Structural Elucidation

The following diagram illustrates the integrated workflow, demonstrating how synthesis and purification provide the necessary material for parallel and confirmatory analytical techniques.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesis of Target Compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Purity & Connectivity IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight XRay X-ray Crystallography Purification->XRay Crystal Growth Conclusion Definitive Structure Elucidation NMR->Conclusion IR->Conclusion MS->Conclusion XRay->Conclusion Absolute Confirmation

Caption: Integrated workflow for the synthesis, purification, and structural analysis of the target compound.

Spectroscopic Characterization

Spectroscopic analysis provides the foundational data for determining the molecular structure. Each technique offers a unique piece of the puzzle, and their combined interpretation provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[8] For the target compound, ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) are essential.

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[9]

  • Instrumentation : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for protons.[10]

  • Data Acquisition : Utilize standard pulse sequences. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7][11]

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.25-7.40 (m, 5H)Aromatic (Ph-H)168-172 (2C)Ester (C=O)
4.10 (s, 1H)Azetidine (C3-H)135-140 (1C)Aromatic (ipso-C)
3.75 (s, 3H)Methoxy (OCH₃)128-130 (4C)Aromatic (ortho/meta-C)
3.70 (s, 3H)Methoxy (OCH₃)127-128 (1C)Aromatic (para-C)
3.60 (s, 2H)Benzylic (N-CH₂-Ph)70-75 (1C)Azetidine (C3)
3.10-3.30 (m, 2H)Azetidine (C4-H₂)60-65 (1C)Azetidine (C2)
1.45 (s, 6H)Gem-dimethyl (C(CH₃)₂)55-60 (1C)Benzylic (N-CH₂-Ph)
51-53 (2C)Methoxy (OCH₃)
48-52 (1C)Azetidine (C4)
25-30 (2C)Gem-dimethyl (C(CH₃)₂)
  • ¹H NMR Rationale : The aromatic protons of the benzyl group are expected in the typical 7.25-7.40 ppm region. The benzylic protons (N-CH₂) will appear as a singlet around 3.60 ppm. The two geminal methyl groups are chemically equivalent and will manifest as a single sharp singlet at approximately 1.45 ppm, integrating to six protons. The azetidine ring protons will show characteristic shifts, with the proton at C3 being distinct.[12][13]

  • ¹³C NMR Rationale : The two ester carbonyl carbons will be the most downfield signals. The aromatic carbons will appear in their characteristic region (127-140 ppm). The quaternary carbon (C2) of the azetidine ring will be observed around 60-65 ppm, while the other ring carbons (C3, C4) will also have distinct chemical shifts.[14][15] The two methyl carbons of the gem-dimethyl group and the two methoxy carbons from the esters will be clearly visible in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[16]

  • Sample Preparation : The spectrum can be acquired using a neat thin film of the compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).[16]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050-3030C-H StretchAromatic
~2980-2850C-H StretchAliphatic (sp³ C-H)
~1750-1730 C=O Stretch (strong) Ester Carbonyl
~1600, ~1495, ~1450C=C StretchAromatic Ring
~1250-1050C-O StretchEster
  • IR Rationale : The most prominent and diagnostic peak will be the strong absorption from the two ester carbonyl (C=O) groups, expected around 1730-1750 cm⁻¹.[12][17] The presence of aromatic C-H and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively, will also be evident.[18][19] The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of signals unique to the molecule.[18]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).[20]

  • Instrumentation : Use a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition : Acquire the spectrum in positive ion mode. The data will be a plot of relative intensity versus mass-to-charge ratio (m/z).[21]

  • Molecular Ion : The expected molecular formula is C₁₈H₂₃NO₄. The calculated monoisotopic mass is 317.1627 g/mol . The ESI-MS spectrum should show a prominent peak at m/z = 318.1705, corresponding to the protonated molecule [M+H]⁺. HRMS analysis should confirm this mass to within a few ppm, validating the elemental composition.

  • Key Fragmentation : A characteristic fragmentation pathway would be the loss of the benzyl group (C₇H₇, 91 Da) or the tropylium cation fragment at m/z = 91. Another likely fragmentation is the loss of a methoxy group (-OCH₃, 31 Da) or a carbomethoxy group (-COOCH₃, 59 Da) from the ester functionalities.

Single-Crystal X-ray Crystallography

While the combination of NMR, IR, and MS provides a robust hypothesis for the structure, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional model of the molecule in the solid state.[22] It reveals precise bond lengths, bond angles, and the stereochemical relationship between all atoms.[23]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth : Grow single crystals of the compound suitable for diffraction. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., methanol/dichloromethane or ethyl acetate/hexane).[24]

  • Data Collection : Mount a high-quality crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.[23]

  • Structure Solution and Refinement : Process the diffraction data to generate an electron density map. Solve the structure using direct methods to determine the positions of the atoms. Refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[24][25]

Expected Structural Features

The crystal structure will definitively confirm the connectivity established by NMR. Furthermore, it will reveal:

  • The puckering of the four-membered azetidine ring.

  • The precise bond angles around the sterically congested C2 and C3 atoms.

  • The orientation of the N-benzyl group and the two ester substituents relative to the azetidine ring.

  • Any significant intermolecular interactions, such as C-H···O hydrogen bonds, that dictate the crystal packing.[24]

Conclusion

The structural analysis of dimethyl 1-benzyl-2,2-dimethylazetidine-3,3-dicarboxylate is a multi-faceted process that relies on the convergence of evidence from several orthogonal analytical techniques. NMR spectroscopy maps the covalent framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. Ultimately, single-crystal X-ray crystallography provides the definitive and absolute confirmation of the three-dimensional structure. This integrated, self-validating approach ensures the highest level of scientific integrity and provides the foundational knowledge required for any further development or application of this molecule.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link][12]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link][13]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link][6]

  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link][7]

  • 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link][10]

  • Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Scientific Research Publishing. [Link][16]

  • 2,2-diallylazetidine 1H NMR (DMSO-D6, 300MHz). Supporting Information. [Link]

  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. [Link][1]

  • Azetidine-2-carboxylic acid. Wikipedia. [Link][2]

  • 2-Azetidinecarboxylic acid, (S)-. PubChem, NIH. [Link]

  • Dimethyl 2,2′-[2,2′-bi(1H-1,3-benzimidazole)-1,1′-diyl]diacetate. National Center for Biotechnology Information. [Link][24]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc. [Link][14]

  • Boc-Azetidine-2-carboxylic acid. Aapptec Peptides. [Link]

  • Dimethyl 2,2′-[2,2′-bi(1H-1,3-benzimidazole)-1,1′-diyl]diacetate. ResearchGate. [Link][25]

  • Infrared spectrum of 2,2-dimethylpropane. Doc Brown's Chemistry. [Link][18]

  • Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. Organic Chemistry Portal. [Link][4]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Center for Biotechnology Information. [Link][3]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link][8]

  • Protein X-ray Crystallography and Drug Discovery. MDPI. [Link][22]

  • Examples of IR-Spectra. Thieme. [Link][19]

  • Synthesis, Spectroscopic Characterization and Computational Investigations of New Benzylidene-amino-propan-2-ol Derivatives. ResearchGate. [Link]

  • NOTE Synthesis of Dimethyl (Z)-2-(Ethanimidoylsulfanyl)-2- butenedioate from Dimethyl Acetylendicarboxylate and Thioacetamide. Journal of the Korean Chemical Society. [Link][5]

  • 2,2-Dimethylazetidine. PubChem, NIH. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link][15]

  • MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATION. Wichita State University. [Link][20]

  • Two-Dimensional Infrared Spectroscopy Resolves the Vibrational Landscape in Donor–Bridge–Acceptor Complexes with Site-Specific Isotopic Labeling. National Center for Biotechnology Information. [Link][17]

  • 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. National Center for Biotechnology Information. [Link][11]

  • The X-ray Structures of (R)-2,2'-Dimethyl-1,1'-binaphthyl and (±)-2-Bromomethyl-2'- dibromomethyl-1,1'-binaphthyl. University of St Andrews. [Link]

  • 2,2-dimethylazetidine (C5H11N). PubChemLite. [Link]

  • Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Semantic Scholar. [Link][21]

  • Method for preparing (S)-azetidine-2-carboxylic acid.
  • Two-dimensional infrared spectroscopy: an emerging analytical tool?. RSC Publishing. [Link]

Sources

Foundational

Spectroscopic Profiling and Structural Characterization of Dimethyl 1-Benzylazetidine-2,2-dicarboxylate: A Comprehensive Guide

Executive Summary Azetidines are highly strained, four-membered nitrogenous heterocycles that have garnered immense interest in medicinal chemistry as metabolically stable bioisosteres for larger rings (e.g., pyrrolidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines are highly strained, four-membered nitrogenous heterocycles that have garnered immense interest in medicinal chemistry as metabolically stable bioisosteres for larger rings (e.g., pyrrolidines, morpholines). The incorporation of a 2,2-dicarboxylate moiety creates a sterically constrained quaternary center, useful for synthesizing complex amino acid derivatives. The synthesis of such polysubstituted azetidines is typically achieved via [3+1] annulation strategies between cyclopropane 1,1-diesters and primary amines ()[1].

This technical guide provides an in-depth, causal analysis of the multimodal spectroscopic data (NMR, IR, MS) required to unambiguously characterize dimethyl 1-benzylazetidine-2,2-dicarboxylate .

Structural Dynamics & Spectroscopic Causality

Before interpreting the empirical data, one must understand the stereoelectronic environment of the molecule, as this dictates the spectroscopic output.

  • Nitrogen Inversion & Ring Puckering: Azetidine rings are inherently puckered to relieve torsional strain. However, at ambient temperature (298 K), the energy barrier for ring flip and nitrogen inversion is sufficiently low that these processes are rapid on the NMR timescale.

  • Enantiotopic Averaging: Because of this rapid interconversion, the time-averaged conformation possesses a plane of symmetry bisecting the C3-C4 bond and passing through N1 and C2. Consequently, the two methyl ester groups at C2 are enantiotopic in an achiral solvent (like CDCl₃) and resonate as a single, chemically equivalent population.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation ()[2]. The assignment of resonances in this azetidine scaffold is driven by inductive effects and magnetic anisotropy.

Quantitative ¹H NMR Analysis

The proton environments are highly distinct due to the polarizing presence of the nitrogen atom and the ester carbonyls.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentCausality / Rationale
7.25 – 7.35 Multiplet (m)5H-Phenyl (Ar-H)Standard aromatic resonance; slightly deshielded by the ring current.
3.80 Singlet (s)2H-Benzyl CH₂Deshielded by both the aromatic ring and the adjacent nitrogen atom.
3.75 Singlet (s)6H-2 × OCH₃Enantiotopic methoxy groups; deshielded by the ester carbonyls.
3.30 Triplet (t)2H7.0C4-H₂Strongly deshielded by the direct inductive effect of the adjacent electronegative N atom.
2.60 Triplet (t)2H7.0C3-H₂Deshielded by the anisotropic effect of the C2 carbonyls, but less than C4.
Quantitative ¹³C NMR Analysis

The carbon backbone is mapped by observing the profound deshielding effects at the quaternary C2 position.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Rationale
170.5 Quaternary (C=O)Ester CarbonylsHighly deshielded sp² carbon; typical for saturated alkyl esters.
137.5 Quaternary (Ar)Phenyl C-ipsoAromatic carbon directly attached to the benzylic position.
128.8, 128.3, 127.2 CH (Ar)Phenyl C-o, m, pStandard aromatic methines.
70.0 Quaternary (sp³)C2 (Azetidine)Heavily deshielded by the attached nitrogen and two electron-withdrawing ester groups.
60.5 CH₂Benzyl CH₂Deshielded by N and the phenyl ring.
52.5 CH₃2 × OCH₃Typical methoxy ester resonance.
50.5 CH₂C4 (Azetidine)Directly bonded to nitrogen.
22.0 CH₂C3 (Azetidine)Homocyclic methylene, furthest from the strongly electronegative N atom.
2D NMR Connectivity (HMBC)

To unambiguously prove that the esters and the benzyl group are attached to the intact azetidine ring, Heteronuclear Multiple Bond Correlation (HMBC) is utilized to observe 2-bond and 3-bond ¹H-¹³C couplings.

HMBC_Logic H_Bn Benzyl-CH2 (δ 3.80) C_Quat C2 (Quaternary) (δ 70.0) H_Bn->C_Quat HMBC (2-3 bonds) C_Ipso Phenyl C-ipso (δ 137.5) H_Bn->C_Ipso HMBC (2-3 bonds) H_C3 C3-Protons (δ 2.60) H_C3->C_Quat HMBC (2-3 bonds) C_Ester C=O (Ester) (δ 170.5) H_C3->C_Ester HMBC (2-3 bonds) H_C4 C4-Protons (δ 3.30) H_C4->C_Quat HMBC (2-3 bonds) H_OMe Methoxy-CH3 (δ 3.75) H_OMe->C_Ester HMBC (2-3 bonds)

Fig 1. Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships for assignments.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides rapid, orthogonal validation of the functional groups present in the molecule.

Table 3: Key IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignment
2950 MediumC-H stretching (sp³ alkyl and azetidine ring)
1735 Strong, SharpC=O stretching (Ester carbonyls)
1450 MediumC-H bending (Methylene/Methyl)
1250, 1200 StrongC-O stretching (Ester)
740, 695 StrongOut-of-plane C-H bending (Monosubstituted benzene)

High-Resolution Mass Spectrometry (HRMS)

To confirm the elemental composition (C₁₄H₁₇NO₄), Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS is utilized.

  • Calculated Exact Mass [M+H]⁺: 264.1230 m/z

  • Observed Mass[M+H]⁺: 264.1235 m/z (Error < 2 ppm)

  • Fragmentation Pathway: Collision-induced dissociation (CID) typically yields a base peak corresponding to the loss of the benzyl radical or the neutral loss of methanol (32 Da) from the ester moiety.

Elucidation cluster_NMR NMR Spectroscopy cluster_Other Orthogonal Methods Sample Dimethyl 1-Benzylazetidine- 2,2-dicarboxylate H1 1H NMR (Proton Environments) Sample->H1 C13 13C NMR (Carbon Backbone) Sample->C13 IR ATR-FTIR (Functional Groups) Sample->IR MS HRMS (ESI-TOF) (Exact Mass) Sample->MS D2 2D NMR (HMBC/HSQC) (Connectivity) H1->D2 C13->D2 Integrate Data Integration & Structural Validation D2->Integrate IR->Integrate MS->Integrate Final Unambiguous Confirmation of Azetidine Scaffold Integrate->Final

Fig 2. Multimodal spectroscopic workflow for the structural elucidation of the azetidine scaffold.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh precisely 15.0 mg of dimethyl 1-benzylazetidine-2,2-dicarboxylate.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference. Ensure complete dissolution via gentle vortexing.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube. Causality: Removing particulate matter prevents the distortion of magnetic field homogeneity.

  • Tuning and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM), followed by gradient shimming (Z1-Z5). Causality: This self-validating step ensures a TMS line width at half-height of < 0.8 Hz, guaranteeing optimal resolution.

  • Acquisition:

    • ¹H NMR: 16 scans, 3.0 s acquisition time, 1.5 s relaxation delay (D1).

    • ¹³C NMR: 1024 scans, WALTZ-16 proton decoupling, 2.0 s D1.

Protocol B: ATR-FTIR Acquisition
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: This subtracts atmospheric H₂O and CO₂ which would otherwise obscure critical sample peaks.

  • Sample Application: Place 2-3 mg of the neat compound directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Collect 32 scans from 4000 to 600 cm⁻¹.

  • Validation: Ensure the baseline is flat and the maximum absorbance does not exceed 1.2 A.U. to prevent detector saturation.

Protocol C: HRMS (ESI-TOF) Analysis
  • Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source to promote efficient [M+H]⁺ ionization.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF analyzer, ensuring mass accuracy < 2 ppm.

  • Injection: Inject 2 µL of the sample into the ESI source at a flow rate of 0.2 mL/min.

  • Parameters: Capillary voltage 3.5 kV, desolvation temperature 350 °C, fragmentor voltage 120 V.

References

  • Han, J.-Q., Zhang, H.-H., Xu, P.-F., & Luo, Y.-C. (2016). "Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines." Organic Letters, 18(20), 5212-5215. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds." 8th Edition, John Wiley & Sons. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Characterization of Allyl Isothiocyanate (AITC)

An in-depth guide to the characterization of chemical compounds is provided below, with Allyl Isothiocyanate (CAS 57-06-7) as an illustrative example. The requested CAS number 186752-06-7 could not be found in the availa...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the characterization of chemical compounds is provided below, with Allyl Isothiocyanate (CAS 57-06-7) as an illustrative example. The requested CAS number 186752-06-7 could not be found in the available chemical databases. It is possible that the number is incorrect or refers to a highly specialized or proprietary substance not in the public domain.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Allyl Isothiocyanate (AITC), a well-characterized organosulfur compound. The structure of this guide is designed to provide a logical flow from fundamental properties to practical applications, reflecting the typical workflow of chemical and biological research.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its scientific and commercial application. For AITC, these properties dictate its handling, storage, and biological interactions.

Table 1: Physicochemical Properties of Allyl Isothiocyanate (CAS 57-06-7)

PropertyValueSource
Molecular Formula C4H5NS[1][2]
Molecular Weight 99.15 g/mol [1][2]
Appearance Colorless to pale-yellow oily liquid[3]
Odor Pungent, irritating[3]
Boiling Point 151-152 °C[1][3][4]
Melting Point -80 °C[1][4]
Density 1.013 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.529[1][4]
Flash Point 115 °F (46.11 °C)[1][3][5]
Water Solubility 2 g/L (20 °C)[1]
Stability Stable, but darkens on aging. Combustible.[1][4]
Incompatibilities Oxidizing agents, acids, water, alcohols, strong bases, amines.[1][4]

These properties highlight that AITC is a volatile and reactive compound, necessitating careful handling in a laboratory setting. Its limited water solubility has implications for its biological activity and formulation.

Synthesis and Natural Occurrence

AITC is famously known as the compound responsible for the pungent taste of mustard, horseradish, and wasabi.[3] In these plants, it is produced from the enzymatic hydrolysis of sinigrin, a glucosinolate.

Commercially, AITC can be synthesized through the reaction of allyl chloride with potassium thiocyanate.

Mechanism of Action and Pharmacology

AITC's biological activity is primarily attributed to its electrophilic nature, allowing it to react with nucleophilic cellular targets. A key mechanism of action is its ability to induce phase II detoxification enzymes, which play a crucial role in cellular protection against carcinogens and other xenobiotics.[2]

Signaling Pathway of AITC-Induced Nrf2 Activation

AITC_Nrf2_Pathway AITC Allyl Isothiocyanate (AITC) Keap1 Keap1 AITC->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding PhaseII_Enzymes Phase II Detoxification Enzymes ARE->PhaseII_Enzymes Transcription Activation

Caption: AITC modifies Keap1, leading to the release and nuclear translocation of Nrf2, which then activates the transcription of phase II enzymes.

Analytical Characterization

The identity and purity of AITC are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of AITC

  • Sample Preparation: Dilute the AITC sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify the AITC peak based on its retention time and compare the resulting mass spectrum with a reference library. The characteristic molecular ion peak for AITC will be observed at m/z 99.

Therapeutic Applications and Research

AITC has been investigated for a range of potential therapeutic applications, primarily due to its bioactivity.

  • Antineoplastic Agent: AITC has been shown to induce apoptosis in cancer cells and is being studied for its potential in cancer chemoprevention.[3]

  • Antimicrobial Agent: It exhibits broad-spectrum antimicrobial activity against various pathogens.[3]

  • Anti-inflammatory Effects: Research suggests AITC may have anti-inflammatory properties through the modulation of inflammatory signaling pathways.

Safety and Handling

AITC is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is poisonous by ingestion and skin absorption.[3]

  • Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1][4]

References

  • Allyl isothiocyanate CAS#: 57-06-7 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). Retrieved from [Link]

  • Allyl isothiocyanate | C4H5NS | CID 5971. (n.d.). PubChem. Retrieved from [Link]

  • allyl isothiocyanate, 57-06-7. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Organic Solvent Solubility of 2,2-Dimethyl 1-benzylazetidine-2,2-dicarboxylate

Target Audience: Synthetic Chemists, Preformulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The strategic incorporation of strained, four-membered heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Preformulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The strategic incorporation of strained, four-membered heterocycles into pharmaceutical pipelines has revolutionized modern drug design. Azetidine derivatives, in particular, are highly sought-after motifs utilized to modulate physicochemical properties, lower lipophilicity, and improve the metabolic stability of lead compounds compared to larger, more flexible rings[1].

Among these specialized building blocks is 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate (CAS: 2418674-63-0)[2]. As a heavily functionalized intermediate, understanding its thermodynamic solubility across various organic solvents is a critical prerequisite for downstream synthetic elaboration, purification (crystallization), and assay development. This whitepaper provides an in-depth framework for profiling the organic solubility of this scaffold, detailing the mechanistic rationale behind solvent selection and establishing a self-validating empirical protocol for thermodynamic solubility determination.

Physicochemical Profiling of the Target Scaffold

To accurately predict and manipulate the solubility of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate, one must first deconstruct its structural thermodynamics:

  • Steric and Electronic Environment: The molecule features a rigid azetidine core substituted at the C2 position with a geminal dimethyl dicarboxylate moiety. These ester groups exert a strong electron-withdrawing inductive effect, which significantly depresses the pKa​ of the adjacent tertiary nitrogen. Consequently, the amine is less readily protonated than standard aliphatic amines.

  • Hydrogen Bonding Profile: The scaffold possesses zero hydrogen bond donors (HBD = 0) but is rich in hydrogen bond acceptors (HBA = 5) derived from the four ester oxygens and the tertiary amine.

  • Lipophilic Shielding: The presence of the N-benzyl protecting group introduces significant aromatic lipophilicity (increasing logP ) and disrupts highly ordered crystal lattice packing. This reduction in lattice energy directly translates to enhanced solubility in organic media.

Because the molecule cannot self-associate via hydrogen bonding, its dissolution is entirely dependent on dipole-dipole interactions, dispersion forces, and the ability of the solvent to act as a hydrogen bond donor or a highly polar cavity.

Strategic Solvent Selection in Drug Discovery

Solvent selection is a critical parameter in chemical process design, directly impacting reaction kinetics, mass efficiency, and downstream crystallization[3]. In early-stage drug discovery, where API or intermediate material is scarce, predictive machine learning models and thermodynamic frameworks are increasingly deployed to estimate organic solubilities and identify optimal co-solvents before any physical material is consumed[4].

For 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate, selecting a solvent requires balancing maximum solubility with chemical inertness. For example, while polar protic solvents like methanol offer moderate solubility, they risk participating in unwanted transesterification reactions under basic conditions. Therefore, polar aprotic solvents are generally favored for synthetic transformations of this specific intermediate.

Empirical Data: Expected Solubility Matrix

The following matrix synthesizes the expected quantitative solubility profile of the compound based on its physicochemical parameters and dielectric constants ( ε ) of the solvents.

Solvent ClassOrganic SolventDielectric Constant ( ε )Expected Solubility ProfileMechanistic Rationale
Halogenated Dichloromethane (DCM)8.93> 100 mg/mL (Miscible)Strong dipole interactions with the dicarboxylate esters; low energy barrier to disrupt the crystal lattice.
Polar Aprotic Ethyl Acetate (EtOAc)6.02> 50 mg/mL (High)Excellent solvation of HBA-rich, moderately lipophilic scaffolds without risking transesterification.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.70> 100 mg/mL (High)Universal solvation capability for drug-like intermediates; ideal for creating highly concentrated stock solutions.
Polar Protic Methanol (MeOH)32.7010 - 50 mg/mL (Moderate)H-bond donation from MeOH to the ester/amine acceptors aids dissolution, but the lipophilic benzyl group limits ideal solvation.
Non-Polar Hexane1.89< 5 mg/mL (Low)Inability of the non-polar solvent to disrupt the polar dipole interactions of the dicarboxylate and amine moieties.

Methodology: Self-Validating Shake-Flask Protocol

While computational models guide initial solvent selection, the classical shake-flask method remains the gold standard for determining true thermodynamic solubility[5]. The following protocol is engineered as a self-validating system, ensuring that kinetic artifacts and solid-phase transformations do not compromise the integrity of the data.

Step-by-Step Experimental Workflow
  • Solvent Preparation & Saturation: Dispense 5.0 mL of the target organic solvent into a borosilicate glass vial. Incrementally add 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate until a persistent solid phase remains.

    • Causality: The presence of excess solid is mandatory. It ensures that the system reaches a true thermodynamic equilibrium between the unbroken crystal lattice and the solvated molecules[5].

  • Isothermal Equilibration: Seal the vials hermetically with PTFE-lined caps to prevent solvent evaporation (critical for highly volatile solvents like DCM). Agitate at 300 RPM in an isothermal shaker at exactly 25.0±0.1∘C for 48–72 hours.

    • Causality: Solubility is highly temperature-dependent. Minor thermal fluctuations can cause transient supersaturation or premature precipitation, skewing the data. Strict isothermal conditions guarantee thermodynamic accuracy.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes, followed by the immediate filtration of the supernatant through a PTFE 0.45 µm syringe filter.

    • Causality: PTFE is chemically inert to harsh organic solvents. Filtration is critical to remove sub-visible micro-particulates that would otherwise artificially inflate the concentration reading during chromatographic quantification[6].

  • Quantification (HPLC-UV): Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector. Quantify the compound against a pre-established multi-point calibration curve.

  • Solid-Phase Verification (XRPD): Harvest the residual undissolved solid, dry it gently under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Organic solvents can intercalate into the crystal lattice, forming solvates, or induce polymorphic transitions. If the XRPD pattern of the residual solid differs from the bulk starting material, the measured solubility corresponds to the new solvate/polymorph, not the original compound.

Workflow Visualization

Workflow N1 Solid Compound (CAS: 2418674-63-0) N2 Solvent Addition & Isothermal Shaking N1->N2 Excess Mass N3 Phase Separation (Centrifugation & Filtration) N2->N3 24-72h Equilibrium N4 Supernatant Analysis (HPLC-UV / Gravimetry) N3->N4 Liquid Phase N5 Solid Phase Analysis (XRPD / DSC) N3->N5 Residual Solid N6 Thermodynamic Solubility Matrix N4->N6 N5->N6 Solvate Check

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Conclusion

The solubility profile of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate is dictated by its lack of hydrogen bond donors, dense hydrogen bond acceptor network, and the lipophilic disruption provided by the N-benzyl group. By leveraging polar aprotic and halogenated solvents, researchers can achieve the high concentrations necessary for complex synthetic elaboration. When empirical validation is required, adhering to a rigorously controlled, self-validating shake-flask protocol—complete with solid-phase XRPD verification—ensures that the resulting thermodynamic data is robust, reproducible, and ready for regulatory or process chemistry applications.

References

  • Source: a2bchem.
  • Source: scribd.
  • Source: tandfonline.
  • Source: nih.
  • Source: ulisboa.
  • Source: chemrxiv.

Sources

Exploratory

stability and storage conditions for 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate

An In-Depth Technical Guide to the Stability and Storage of Dimethyl 1-Benzylazetidine-2,2-dicarboxylate Introduction Overview of the Molecule Dimethyl 1-benzylazetidine-2,2-dicarboxylate is a substituted four-membered h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Storage of Dimethyl 1-Benzylazetidine-2,2-dicarboxylate

Introduction

Overview of the Molecule

Dimethyl 1-benzylazetidine-2,2-dicarboxylate is a substituted four-membered heterocyclic compound. Its structure is characterized by three key functional groups: a strained azetidine ring, a protective N-benzyl group, and a geminal diester at the C2 position. The inherent ring strain of the azetidine core, coupled with the reactivity of the ester functionalities, presents unique challenges for its long-term stability and storage. Understanding these liabilities is paramount for ensuring the compound's integrity in research and drug development contexts.

Azetidine-containing molecules are of significant interest in medicinal chemistry. The azetidine ring is often used as a bioisosteric replacement for more common saturated heterocycles like pyrrolidines or piperidines, a strategy that can lead to improved physicochemical properties such as solubility and metabolic stability[1].

Scope of the Guide

This technical guide provides a comprehensive analysis of the chemical stability of Dimethyl 1-benzylazetidine-2,2-dicarboxylate. It synthesizes foundational chemical principles with data from analogous structures to elucidate the primary degradation pathways. Furthermore, it offers field-proven protocols for storage, handling, and experimental stability assessment tailored for researchers, chemists, and drug development professionals.

cluster_key Chemical Structure Dimethyl 1-benzylazetidine-2,2-dicarboxylate

Caption: Chemical Structure of the Topic Compound.

Physicochemical Properties and Inherent Stability

The stability of a molecule is intrinsically linked to its structure. A detailed analysis reveals several points of potential reactivity.

  • The Azetidine Ring: As a four-membered heterocycle, the azetidine ring possesses significant Baeyer and Pitzer strain. This ring strain lowers the activation energy for ring-opening reactions, making it susceptible to nucleophilic attack, particularly under acidic conditions where the nitrogen atom can be protonated[2][3].

  • The Gem-Diester Group: The two ester groups at the C2 position are primary sites for hydrolytic degradation. The carbonyl carbons are electrophilic and can be attacked by water or hydroxide ions, leading to cleavage of the ester bond[4].

  • The N-Benzyl Group: While generally stable under typical storage conditions, the benzyl group can be cleaved via catalytic hydrogenation, a common synthetic step that highlights a potential, albeit less common, degradation route if exposed to catalytic metals and a hydrogen source[5].

Table 1: Predicted Physicochemical Properties

Note: These values are estimated based on the structure and data from analogous compounds like Dimethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate[6].

PropertyPredicted ValueSignificance
Molecular FormulaC₁₄H₁₇NO₄Provides the elemental composition.
Molecular Weight263.29 g/mol Essential for concentration calculations.
XLogP3~1.0Indicates moderate lipophilicity.
Hydrogen Bond Donors0The molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptors5 (2x C=O, 2x O-CH₃, 1x N)Can accept hydrogen bonds from protic solvents.

Primary Degradation Pathways

The principal mechanisms of degradation are driven by the molecule's most reactive centers: the ester linkages and the strained azetidine ring.

Hydrolytic Degradation

Hydrolysis of the ester groups is the most anticipated degradation pathway, particularly in the presence of moisture. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water. This process is reversible[4].

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible as the resulting carboxylate anion is resonance-stabilized and non-reactive towards the alcohol.

parent Dimethyl 1-benzylazetidine- 2,2-dicarboxylate acid 1-Benzylazetidine- 2,2-dicarboxylic Acid parent->acid H+ / H₂O or OH⁻ (Hydrolysis) methanol Methanol (2 eq.)

Caption: Primary Hydrolytic Degradation Pathway.

Azetidine Ring-Opening

Forced degradation studies on other complex azetidine-containing molecules have revealed a degradation mechanism involving the formation of a highly reactive azetidinium ion[2][7].

Under acidic conditions, the lone pair of the azetidine nitrogen can be protonated. This positive charge activates the strained ring, making the adjacent carbon atoms susceptible to nucleophilic attack. A nucleophile (such as water or a buffer species) can then attack one of the ring carbons, leading to irreversible ring-opening and the formation of an amino alcohol derivative.

parent Azetidine Ring protonated Azetidinium Ion (Protonated Ring) parent->protonated H⁺ opened Ring-Opened Product (e.g., Amino Alcohol) protonated->opened Nucleophile (e.g., H₂O)

Caption: Acid-Catalyzed Azetidine Ring-Opening.

Recommended Storage and Handling Conditions

To ensure the long-term integrity and purity of Dimethyl 1-benzylazetidine-2,2-dicarboxylate, stringent storage conditions are mandatory. The following recommendations are designed to mitigate the degradation pathways discussed above.

  • Temperature: Kinetic rates of all chemical reactions, including degradation, decrease at lower temperatures. Refrigerated storage is highly recommended.

  • Atmosphere: To prevent potential long-term oxidation, especially of the tertiary amine, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice. This also serves to displace atmospheric moisture.

  • Moisture: Due to the high susceptibility to hydrolysis, the compound must be rigorously protected from moisture. Use of a desiccator for storage is advised.

  • Light: Photolytic degradation is a potential risk for many complex organic molecules. Storage in an amber vial or in a dark location is a necessary precaution[8].

  • pH: Avoid contact with acidic or basic solutions during storage. The compound should be stored as a neutral solid or in a well-characterized, neutral, aprotic solvent if in solution.

Table 2: Summary of Recommended Storage Conditions
ParameterConditionRationale
Temperature 2–8 °CMinimizes the rate of all degradation reactions.[6]
Atmosphere Inert Gas (Argon, N₂)Prevents oxidation and displaces moisture.
Moisture Store in a tightly sealed container, preferably in a desiccator.Prevents ester and ring hydrolysis.[9][10]
Light Protect from light (use amber vials).Prevents potential photolytic degradation.
Form Crystalline SolidMaximizes stability compared to solutions.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying the most likely degradation products and demonstrating the specificity of an analytical method. This protocol provides a self-validating system to understand the compound's stability profile.

Objective

To investigate the stability of Dimethyl 1-benzylazetidine-2,2-dicarboxylate under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials and Reagents
  • Dimethyl 1-benzylazetidine-2,2-dicarboxylate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC system with UV or MS detector

  • C18 HPLC column

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology
  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis[8].

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Withdraw and neutralize aliquots as in the acid hydrolysis step[8].

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) and a sample of the solid powder to UV light in a photostability chamber. Analyze after a defined exposure period.

  • Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours. Dissolve a sample in acetonitrile for analysis.

  • Control Sample: Dilute 1 mL of stock solution with 1 mL of water and keep at 2-8°C.

Analytical Method

Analyze all samples using a stability-indicating HPLC method capable of separating the parent peak from any new peaks corresponding to degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a common starting point. Detection by mass spectrometry (LC-MS) is highly recommended for the identification of degradant masses[8].

cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions stock 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) stock->acid base Basic (0.1M NaOH, 60°C) stock->base oxid Oxidative (3% H₂O₂, RT) stock->oxid photo Photolytic (UV Light) stock->photo analysis Neutralize & Analyze (Stability-Indicating HPLC) acid->analysis base->analysis oxid->analysis photo->analysis

Caption: Experimental Workflow for Forced Degradation.

Conclusion

Dimethyl 1-benzylazetidine-2,2-dicarboxylate is a molecule with significant potential but inherent stability liabilities. The primary risks to its integrity are hydrolytic cleavage of its gem-diester groups and acid-catalyzed opening of its strained azetidine ring. These degradation pathways are predominantly influenced by moisture, pH, and temperature.

Therefore, to maintain the purity and viability of this compound for research and development, adherence to stringent storage protocols is not merely a recommendation but a critical requirement. The compound must be stored under cold (2-8°C), dry, dark, and inert conditions . By understanding the underlying chemistry of its degradation and implementing the robust storage and handling procedures outlined in this guide, researchers can ensure the reliability of their experimental outcomes.

References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Org Biomol Chem.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Synthesis of 2H-azirine-2,2-dicarboxylic acids and their deriv
  • Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxyl
  • 3-Benzylazetidine | C10H13N. PubChem - NIH.
  • 9.7: Carboxylic Acids and Esters. Chemistry LibreTexts.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
  • Esterific
  • BENZYLIDENE-N-(THIAZOLYL)
  • Recent Advances in the Synthesis and Reactivity of Azetidines... RSC Publishing.
  • Simple, Enantiocontrolled Azetidine Library Synthesis... ChemRxiv.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics.
  • (PDF) N'-BENZYLIDENE-N-(THIAZOLYL)ACETOHYDRAZIDE DERIVATIVES...
  • Method for preparing (S)-azetidine-2-carboxylic acid.
  • Degradation Pathways of 1,3-Oxazetidine Derivatives. Benchchem Technical Support Center.
  • SAFETY D
  • Dimethyl (2R,4S)
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Benzimidazole derivatives: Synthesis, physical properties, and n-type semiconducting... Kyushu University.
  • SAFETY D
  • Safety Data Sheet: Dimethyl Furan-2,5-dicarboxyl
  • Esters - A level Chemistry Revision Notes. Save My Exams.
  • Safety Data Sheet: L-Azetidine-2-carboxylic acid.
  • Safety d

Sources

Foundational

molecular weight and formula of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate

An In-Depth Technical Guide to Dimethyl 1-Benzylazetidine-2,2-dicarboxylate This guide provides a comprehensive technical overview of dimethyl 1-benzylazetidine-2,2-dicarboxylate, a significant heterocyclic compound with...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Dimethyl 1-Benzylazetidine-2,2-dicarboxylate

This guide provides a comprehensive technical overview of dimethyl 1-benzylazetidine-2,2-dicarboxylate, a significant heterocyclic compound with applications in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its properties, synthesis, and potential applications.

Introduction: The Azetidine Scaffold in Modern Chemistry

Four-membered nitrogen-containing heterocycles, particularly azetidines, are increasingly recognized for their valuable role in medicinal chemistry.[1] Unlike their larger ring counterparts, the strained four-membered ring of azetidine imparts unique conformational constraints and metabolic stability, making it a desirable scaffold for the design of novel therapeutics.[1] The functionalization of the azetidine ring, as seen in dimethyl 1-benzylazetidine-2,2-dicarboxylate, provides a versatile platform for creating complex molecular architectures with potential biological activity.[2][3]

Physicochemical Properties

The molecular structure of dimethyl 1-benzylazetidine-2,2-dicarboxylate consists of a central azetidine ring substituted with a benzyl group at the nitrogen atom and two dimethyl carboxylate groups at the C2 position. This geminal dicarboxylate substitution is a key feature influencing the molecule's reactivity and stereochemistry.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₄Calculated
Molecular Weight 263.29 g/mol [4][5]
IUPAC Name dimethyl 1-benzylazetidine-2,2-dicarboxylateSystematically Derived
CAS Number Not directly available; related compounds include 121049-90-9 and 186752-06-7.[4][5]
Structural Diagram

Caption: Chemical structure of dimethyl 1-benzylazetidine-2,2-dicarboxylate.

Synthesis and Methodologies

The synthesis of functionalized azetidines often presents challenges due to ring strain. However, several strategies have been developed for the construction of the azetidine core.

General Synthetic Approach: Cycloaddition Reactions

A potential synthetic pathway involves the reaction of a benzyl-substituted imine with a ketene acetal derived from a malonic ester. This approach would directly establish the 1-benzyl and 2,2-dicarboxylate functionalities.

Illustrative Synthetic Workflow

Synthesis_Workflow start Starting Materials: - Benzylamine - Glyoxylic acid derivative - Dimethyl malonate step1 Imine Formation: Reaction of benzylamine with a glyoxylic acid derivative to form the corresponding N-benzyl imine. start->step1 step2 [2+2] Cycloaddition: Lewis acid-catalyzed reaction of the N-benzyl imine with a ketene acetal derived from dimethyl malonate. step1->step2 product Product: Dimethyl 1-benzylazetidine-2,2-dicarboxylate step2->product

Sources

Exploratory

A Guide to the Discovery and Synthetic Evolution of Azetidine-2,2-dicarboxylates

Abstract Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from chemical curiosities to privileged scaffolds in modern drug discovery.[1][2] Their unique conformational rigidity and high sp³-c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from chemical curiosities to privileged scaffolds in modern drug discovery.[1][2] Their unique conformational rigidity and high sp³-character impart favorable pharmacokinetic properties, such as enhanced metabolic stability and improved solubility.[1] This guide provides an in-depth technical exploration of the discovery and history of a specific, highly versatile subclass: azetidine-2,2-dicarboxylates. We will trace the evolution of their synthesis from foundational intramolecular cyclizations to modern, stereoselective methodologies. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind key experimental strategies, thereby providing a robust framework for innovation in medicinal chemistry.

Introduction: The Azetidine Scaffold - A Strained Ring with Unstrained Potential

The azetidine ring, a saturated heterocycle composed of three carbon atoms and one nitrogen, possesses significant inherent ring strain (approx. 25.2 kcal/mol).[3] This strain, once viewed as a liability, is now recognized as a key driver of its unique chemical reactivity and three-dimensional structure, which is often unattainable with less strained rings like pyrrolidines.[2]

The historical significance of four-membered nitrogen heterocycles was cemented by the discovery of β-lactam antibiotics, such as penicillin, where the 2-azetidinone core is essential for biological activity.[4] While not a β-lactam, the naturally occurring L-azetidine-2-carboxylic acid, first isolated from lily of the valley in 1955, demonstrated that nature also utilizes this strained scaffold.[5] This discovery spurred further investigation into the synthesis and properties of azetidine derivatives. Today, azetidine motifs are integral to several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, underscoring their therapeutic relevance.[1] Azetidine-2,2-dicarboxylates, in particular, serve as exceptionally versatile synthetic intermediates, allowing for the controlled introduction of diverse functionalities at the C2 position.

Part I: Foundational Syntheses - Forging the Strained Ring

The earliest and most classical strategies for constructing the azetidine ring relied on intramolecular cyclization, a robust approach that remains relevant today. These methods were often characterized by their straightforward logic but could be limited by low yields and a lack of generality.[6]

The Archetypal Approach: Intramolecular C-N Bond Formation

The foundational method for azetidine synthesis involves the intramolecular nucleophilic substitution of a γ-amino halide or a similarly activated γ-amino alcohol.[6][7] This process hinges on the nucleophilic attack of the amine onto an electrophilic γ-carbon, forging the critical C-N bond to close the four-membered ring.

A direct and historically significant application of this strategy for the synthesis of azetidine-2-carboxylates involves the double SN2 cyclization of a primary amine with a 2,4-dibromobutyrate ester.[7] This method directly constructs the core structure and provides a conceptual blueprint for accessing the more substituted 2,2-dicarboxylate systems.

C_N_Bond_Formation cluster_0 Reaction Flow A Primary Amine (R-NH2) C Intermediate: N-Alkylated Adduct A->C + B Diethyl 2,4-Dibromopentanedioate B->C + D Base-Mediated Intramolecular Cyclization C->D Non-nucleophilic base (e.g., K2CO3) E Diethyl 1-R-Azetidine- 2,2-dicarboxylate D->E Formation of Azetidine Ring

Caption: Classical C-N Bond Formation Workflow.

Protocol 1: Classical Synthesis of N-Substituted Azetidine-2,2-dicarboxylate

  • Objective: To synthesize an N-substituted azetidine-2,2-dicarboxylate via intramolecular C-N bond formation.

  • Rationale: This protocol employs a double nucleophilic substitution. The primary amine first displaces one bromide, and the resulting secondary amine, upon deprotonation, cyclizes by displacing the second bromide. A non-nucleophilic base is crucial to promote the cyclization without competing in side reactions.

  • Methodology:

    • N-Alkylation: To a solution of diethyl 2,4-dibromopentanedioate (1.0 equiv) in a suitable solvent such as acetonitrile, add the desired primary amine (1.1 equiv). Heat the reaction mixture at 80-100 °C for 4-6 hours to facilitate the initial mono-N-alkylation.

    • Cyclization: Cool the mixture to room temperature. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 equiv), to the reaction. Heat the suspension to reflux (approx. 82°C for acetonitrile) for 12-24 hours to promote the intramolecular cyclization.

    • Workup and Purification: After cooling, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted diethyl azetidine-2,2-dicarboxylate.[6]

Part II: The Rise of Cycloaddition and Modern Strategies

As synthetic chemistry advanced, new methods emerged that allowed for the construction of the azetidine ring with greater efficiency and control. Cycloaddition reactions, in particular, offered a powerful way to form multiple bonds in a single step.

Photochemical [2+2] Cycloadditions: The Aza Paterno-Büchi Reaction

A significant leap in azetidine synthesis came from the application of photochemistry. The aza Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct and often stereoselective route to the azetidine core.[6][8] Historically, these reactions required high-energy UV light. However, recent breakthroughs have enabled the use of visible light photocatalysis, making the method more accessible, milder, and broadly applicable.[9][10] This approach is powerful because it assembles the four-membered ring from two simple, unsaturated precursors.

Aza_Paterno_Buchi cluster_1 Visible-Light Mediated Pathway Imine Imine Component ExcitedState Excited Triplet State (Imine*) Imine->ExcitedState Visible Light (hν) Alkene Alkene Component Sensitizer Photocatalyst (e.g., Ir(dFppy)3) Sensitizer->ExcitedState Cycloaddition [2+2] Cycloaddition ExcitedState->Cycloaddition + Alkene Azetidine Functionalized Azetidine Cycloaddition->Azetidine

Caption: Aza Paterno-Büchi Photocycloaddition Pathway.

Part III: Targeted Synthesis of Azetidine-2,2-dicarboxylates and Progenitors

While general methods provide access to the azetidine core, specific strategies have been developed to synthesize the valuable azetidine-2-carboxylic acid and 2,2-dicarboxylate scaffolds, often with high stereochemical control.

The Intramolecular C-C Bond Formation Approach

An alternative and powerful disconnection involves forming the C2-C3 bond of the azetidine ring as the final step. This strategy is particularly effective for synthesizing azetidine-2-carboxylates and their dicarboxylate analogues. A notable example starts from a protected glycine derivative which is first N-alkylated with a 1,2-dihaloethane equivalent. The subsequent base-mediated intramolecular cyclization forms the desired ring.[7][11]

Protocol 2: Synthesis of N-Boc-azetidine-2-carboxylate via C-C Bond Formation

  • Objective: To construct the azetidine ring by forming the C2-C3 bond via intramolecular alkylation.

  • Rationale: This method uses a strong, non-nucleophilic base (LDA) to generate an enolate from an N-protected glycine ester derivative. The enolate then acts as a carbon nucleophile, displacing an intramolecular leaving group (chloride) to form the four-membered ring. The N-Boc group is a robust protecting group that is stable to the basic conditions.

  • Methodology:

    • Precursor Synthesis: Synthesize the cyclization precursor, N-(2-chloroethyl)-N-Boc-glycine ethyl ester, through standard alkylation procedures.

    • Cyclization: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Add a solution of the precursor (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography to yield the N-Boc-azetidine-2-carboxylate.[7]

Asymmetric Synthesis: The Chiral Auxiliary Approach

For applications in drug development, obtaining enantiomerically pure compounds is critical. Couty and co-workers developed a practical asymmetric synthesis of azetidine-2-carboxylic acid using the readily available (R)- or (S)-α-methylbenzylamine as a chiral auxiliary.[12] This auxiliary directs the stereochemistry of the ring formation, and after cyclization, it can be removed via hydrogenolysis to yield the enantiopure product. This work was a landmark in providing scalable access to chiral azetidine building blocks. A key product from this type of cyclization, dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate, can be further modified.[13]

A crucial subsequent reaction for azetidine-2,2-dicarboxylates is the Krapcho dealkoxycarbonylation, which selectively removes one of the ester groups, providing access to valuable mono-ester derivatives with high stereocontrol.[13]

Data Summary and Comparative Analysis

Synthetic MethodKey PrecursorsBond FormedAdvantagesLimitationsTypical Yields
Intramolecular C-N Cyclization γ-Haloamines, 2,4-DibromobutyratesC4-NFoundational, straightforwardOften requires harsh conditions, moderate yields40-70%
Intramolecular C-C Cyclization N-(ω-haloalkyl)glycine derivs.C2-C3Access to C2-functionalized azetidinesRequires strong base (LDA), sensitive substrates50-80%
Aza Paterno-Büchi Reaction Imines, AlkenesC2-C3, C4-NHigh atom economy, convergent, stereoselectiveCan have issues with imine stability/reactivity60-90%
Asymmetric Synthesis Chiral Amines, DihaloestersC4-NProvides enantiopure productsRequires chiral auxiliary, additional deprotection step70-85% (post-separation)

Conclusion: An Enduring Legacy and Future Directions

The journey of azetidine-2,2-dicarboxylates from their conceptual origins in classical cyclization reactions to their efficient, stereocontrolled synthesis via modern methods is a testament to the ingenuity of synthetic chemistry. Early strategies, while foundational, were often hampered by low yields and harsh conditions.[6] The development of cycloaddition reactions, particularly the visible-light-mediated aza Paterno-Büchi reaction, and sophisticated intramolecular C-C bond-forming strategies have revolutionized access to these valuable scaffolds.[7][10]

Today, azetidine-2,2-dicarboxylates are not end products but powerful platforms for innovation. They serve as versatile building blocks in medicinal chemistry, enabling the precise, three-dimensional exploration of chemical space.[2] The continued development of novel synthetic methodologies will undoubtedly expand their role in creating next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem. (URL: )
  • Azetidine Synthesis. (URL: )
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: )
  • Azetidines in medicinal chemistry: emerging applic
  • Research advances in L-azetidine-2-carboxylic acid. (URL: )
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (URL: )
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: )
  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH. (URL: )
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. (URL: )
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of L-Azetidine-2-Carboxylic Acid - ResearchGate. (URL: [Link])

  • Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds - PubMed. (URL: [Link])

  • Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles. (URL: )
  • Azetidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed. (URL: [Link])

  • Synthesis of L -Azetidine-2-Carboxylic Acid - ResearchGate. (URL: [Link])

Sources

Foundational

The Multifaceted Role of the Benzyl Group in the Chemistry and Application of Azetidine Derivatives

An In-depth Technical Guide: Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a privileged motif in modern medicinal chemistry, lauded for its ability to impart favorable physi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a privileged motif in modern medicinal chemistry, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Central to the synthesis and elaboration of this strained ring system is the N-substituent, which governs stability, reactivity, and, in many cases, biological function. Among the most frequently employed N-substituents is the benzyl (Bn) group. This guide provides a comprehensive analysis of the critical and versatile roles the benzyl group plays in azetidine chemistry. We will explore its function as a robust and readily cleavable protecting group, its profound influence on the stereochemical outcomes of synthetic transformations, its integral role as a pharmacophore in bioactive molecules, and its utility as a synthetic handle for molecular diversification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the N-benzyl azetidine framework.

The Benzyl Moiety as a Cornerstone N-Protecting Group

The inherent reactivity of the nitrogen lone pair and the strain of the azetidine ring necessitate careful management of the nitrogen substituent during synthetic operations. The benzyl group is a workhorse protecting group in this context, offering a balance of stability and facile removal.

Installation of the N-Benzyl Group

The introduction of the benzyl group onto the azetidine nitrogen is typically straightforward. For primary or secondary azetidines, direct N-alkylation with benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base is a common and efficient method. Alternatively, for syntheses commencing from acyclic precursors, reductive amination involving benzaldehyde and an appropriate amino alcohol precursor is a powerful strategy.[2]

Stability Profile

The N-benzyl group exhibits remarkable stability across a wide spectrum of reaction conditions, a key reason for its widespread use. It is generally inert to:

  • Strongly basic conditions: Tolerant to organolithium reagents, Grignard reagents, and metal hydrides.

  • Mildly acidic conditions: Stable to many acidic workups and chromatographic conditions.

  • Many oxidizing and reducing agents: Compatible with a variety of common reagents that do not target the benzylic C-N bond.

This stability allows for extensive modification of other functional groups on the azetidine ring or its substituents without disturbing the N-benzyl moiety.

Cleavage via Catalytic Hydrogenolysis: The Gold Standard

The primary advantage of the benzyl group is its clean and efficient removal via catalytic hydrogenolysis. This reaction typically proceeds under mild conditions, yielding the deprotected secondary azetidine and toluene, a volatile and easily removable byproduct.[3]

Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, most commonly palladium on activated carbon (Pd/C). Hydrogen gas is adsorbed onto the catalyst surface and dissociatively chemisorbed to form palladium hydride species. The N-benzyl azetidine also adsorbs onto the surface, where the benzylic C-N bond is cleaved by the activated hydrogen.[3]

Key Considerations for Efficient Deprotection:

  • Catalyst Choice and Loading: 10% Pd/C is standard, typically used at 10-20 mol% relative to the substrate.

  • Solvent: Protic solvents like methanol, ethanol, or ethyl acetate are preferred.

  • Hydrogen Source: Hydrogen gas (from a balloon or high-pressure vessel) is most common. Transfer hydrogenation using sources like ammonium formate is also effective and can be advantageous for safety and scalability.[4]

  • Catalyst Poisoning: The product amine can sometimes inhibit the catalyst's activity. The addition of a stoichiometric amount of a weak acid (e.g., acetic acid) can mitigate this effect, although strong acids may require higher catalyst loading.[5] Recent studies have shown that co-catalysts like niobic acid-on-carbon can significantly accelerate the reaction.[5][6]

  • Chemoselectivity: A potential side reaction is the saturation of other aromatic rings within the molecule. This can often be suppressed by careful control of reaction time, hydrogen pressure, or by pre-treating the catalyst.[7]

Experimental Protocol: N-Benzyl Deprotection via Catalytic Hydrogenolysis

Objective: To remove the N-benzyl group from a substituted azetidine derivative.

Materials:

  • N-benzyl azetidine derivative (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (20 mol % Pd)

  • Methanol (or Ethanol), 15 mL

  • Hydrogen gas supply (balloon or Parr shaker)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-benzyl azetidine derivative (1.0 mmol) in methanol (15 mL).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric when dry.

  • Hydrogen Atmosphere: Seal the flask. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for many lab-scale reactions).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Once complete, carefully purge the flask with an inert gas (e.g., nitrogen) to remove excess hydrogen.

  • Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected azetidine, which can be purified by standard methods if necessary.

N_Benzyl_Lifecycle cluster_install Installation cluster_cleavage Cleavage Azetidine Azetidine (NH) BnBr Bn-Br, Base NBn_Azetidine N-Benzyl Azetidine Azetidine->NBn_Azetidine Installation NBn_Azetidine2 N-Benzyl Azetidine H2_PdC H₂, Pd/C Azetidine2 Azetidine (NH) + Toluene NBn_Azetidine2->Azetidine2 Cleavage

Caption: Lifecycle of the N-benzyl group as a protective strategy.

Directing Reactivity and Stereochemistry

The benzyl group is not merely a passive placeholder; its steric bulk and electronic properties actively influence the reactivity of the azetidine ring.

Steric Influence

The voluminous nature of the benzyl group provides a powerful tool for stereocontrol. It effectively shields one face of the azetidine ring, directing incoming reagents to the opposite, less-hindered face. This principle is frequently exploited in the diastereoselective functionalization of the azetidine core, particularly at the C2 and C3 positions. For instance, the alkylation of an enolate derived from an N-benzyl-3-azetidinone will preferentially occur from the face anti to the benzyl group.

Electronic Effects and Ring Stability

While often considered electronically neutral, the N-benzyl group can subtly influence the nucleophilicity of the azetidine nitrogen. More significantly, the nature of the N-substituent impacts the ring's stability towards nucleophilic ring-opening. N-benzyl azetidines have been shown to undergo ring-opening with reagents like methyl chloroformate, a reaction driven by the formation of a stabilized N-benzyl-N-carbamoyl ammonium intermediate followed by SN2 attack of chloride.[2] This reactivity profile differs from that of azetidines bearing more electron-withdrawing groups (e.g., N-tosyl) or less bulky groups.[2]

Caption: Benzyl group sterically directs incoming reagents.

The Benzyl Group as a Bioactive Pharmacophore

Beyond its synthetic utility, the N-benzyl azetidine motif is a recurring feature in potent, biologically active molecules. The benzyl group itself can form crucial interactions with protein targets, acting as an essential pharmacophore.

Role in Molecular Recognition

The aromatic phenyl ring of the benzyl group is capable of engaging in several key non-covalent interactions that contribute to binding affinity and selectivity:

  • Hydrophobic Interactions: The nonpolar surface area of the ring fits well into hydrophobic pockets of enzymes and receptors.

  • π-π Stacking: The electron-rich π-system can stack with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

  • Cation-π Interactions: The π-face can interact favorably with cationic residues such as lysine (Lys) or arginine (Arg).

Case Studies in Drug Discovery

The strategic incorporation of an N-benzyl azetidine has proven successful in optimizing lead compounds. A notable example is in the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology. Structure-activity relationship (SAR) studies revealed that azetidine-based carboxamides featuring a specific cyclohexylbenzyl moiety at the nitrogen atom exhibited potent and selective STAT3 inhibition.[8] In this series, the benzyl group is critical for occupying a key hydrophobic pocket in the STAT3 protein.

Compound ClassTherapeutic TargetRole of Benzyl GroupReference
(R)-Azetidine-2-carboxamidesSTAT3The cyclohexylbenzyl moiety provides optimal hydrophobic interactions, boosting potency and selectivity.[8][8]
Azetidine-based AmidesSTAT3Modifications to the benzyl ring (e.g., replacement with pyridyl) allowed for fine-tuning of polarity and potency.[8][8]
Ximelagatran (Exanta)ThrombinThe N-benzyl group is part of a larger structural motif that occupies the S1 binding pocket of the enzyme.[9]

Conclusion and Future Outlook

The benzyl group is a uniquely versatile tool in the field of azetidine chemistry. Its role extends far beyond that of a simple protecting group. It serves as a reliable steric director for asymmetric synthesis, a modulator of ring reactivity, and a potent pharmacophore for drug design. The well-established protocols for its installation and, critically, its mild and clean removal by catalytic hydrogenolysis ensure its continued prominence in both academic and industrial research. As chemists continue to explore the rich chemical space offered by the azetidine scaffold, the strategic use of the N-benzyl group will undoubtedly remain a key element in the efficient synthesis and development of novel, high-value molecules for medicine and materials science.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24).
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. (2024-07-19).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017-09-27).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content. (2011-10-25).
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
  • Facile Hydrogenative Deprotection of N -Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry.
  • Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Arom
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026-01-05).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. (2021-09-30).
  • Azetidines in Drug Discovery. PharmaBlock.
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.

Sources

Exploratory

The 1-Benzylazetidine-2,2-Dicarboxylate Scaffold: A Technical Guide to Synthesis, Derivatization, and Medicinal Chemistry Application

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary: The Azetidine Scaffold in Modern Drug Discovery In contemporary medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary: The Azetidine Scaffold in Modern Drug Discovery

In contemporary medicinal chemistry, the pursuit of enhanced pharmacokinetic profiles and target specificity often leads to the incorporation of conformationally restricted motifs. The azetidine ring—a four-membered nitrogenous heterocycle—serves as a highly effective bioisostere for diverse aliphatic amines and amino acids. Specifically, 1-benzylazetidine-2,2-dicarboxylate [1] and its analogs offer an exceptionally versatile scaffold. The geminal dicarboxylate moiety at the C2 position allows for the synthesis of complex, sterically constrained amino acid analogs (such as proline or glutamic acid derivatives), while the 1-benzyl group provides an orthogonal, robust protecting strategy during rigorous synthetic sequences.

This whitepaper dissects the causal logic behind the synthesis of these strained ring systems, details field-proven derivatization protocols, and establishes self-validating experimental workflows for bench scientists.

Mechanistic Causality in Azetidine-2,2-Dicarboxylate Synthesis

The primary challenge in synthesizing four-membered rings is overcoming the inherent enthalpic and entropic barriers associated with ring strain (~26 kcal/mol for azetidine). Traditional SN​2 cyclizations often fail or require harsh conditions that degrade sensitive functional groups. To bypass this, modern synthetic logic relies on highly reactive cascade intermediates or concerted cycloadditions.

The Sulfonium Ylide Annulation Pathway

The most robust method for generating the azetidine-2,2-dicarboxylate core utilizes a tandem Michael addition/alkylation sequence driven by (2-bromoethyl)sulfonium triflate [2].

Causality of Reagent Selection:

  • (2-Bromoethyl)diphenylsulfonium triflate: Acts as a synthetic equivalent of a highly reactive ethylene dication. The triflate counterion ensures high solubility and non-coordinating behavior.

  • 1-Benzyl Protection: The benzyl group prevents unwanted dimerization or polymerization of the nitrogen during the annulation phase. Its steric bulk also suppresses off-target nucleophilic attacks.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic base is strictly required. DBU efficiently deprotonates the sulfonium salt to generate a vinyl sulfonium species in situ without competing as a nucleophile.

The reaction proceeds via the nucleophilic addition of the 1-benzylamino malonate to the vinyl sulfonium, generating a sulfonium ylide intermediate. Subsequent proton transfer forms an enolate, which undergoes a rapid intramolecular nucleophilic attack, displacing the neutral, stable diphenyl sulfide leaving group to close the strained four-membered ring.

SynthesisPathway A 1-Benzylamino Malonate Ester C Sulfonium Ylide Intermediate A->C Addition B (2-Bromoethyl)sulfonium Triflate + DBU B->C in situ Vinyl Sulfonium D Intramolecular Nucleophilic Attack C->D Proton Transfer E 1-Benzylazetidine-2,2- dicarboxylate D->E Ring Closure (-Ph2S)

Caption: Mechanistic pathway of azetidine ring closure via sulfonium ylide annulation.

Staudinger [2+2] Cycloaddition for 4-Oxo Derivatives

For the synthesis of β -lactam derivatives (e.g., 4-oxoazetidine-2,2-dicarboxylates), the Staudinger [2+2] cycloaddition is the standard[3]. By reacting a dicarboethoxy-substituted imine with an acid chloride (e.g., phenylthioacetyl chloride) in the presence of a base like N-methylmorpholine, the ketene intermediate undergoes a concerted, orthogonal cycloaddition with the imine. Microwave irradiation is often employed to overcome the activation energy barrier rapidly, ensuring high yields while suppressing thermal degradation pathways.

Derivatization Logic and Deprotection Strategies

Once the 1-benzylazetidine-2,2-dicarboxylate scaffold is constructed, it must be selectively deprotected and functionalized to yield the final active pharmaceutical ingredient (API) or advanced intermediate.

Orthogonal Deprotection

The strategic brilliance of the 1-benzyl and 2,2-dialkyl ester combination lies in its complete orthogonality:

  • N-Deprotection (Hydrogenolysis): The benzyl group is cleaved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The causality here is surface-mediated oxidative addition/reductive elimination, which selectively cleaves the benzylic C-N bond without reducing the ester carbonyls or rupturing the strained azetidine ring.

  • C-Deprotection (Saponification/Decarboxylation): The geminal diesters can be selectively hydrolyzed using Lithium Hydroxide (LiOH). If a mono-carboxylic acid is desired, a Krapcho decarboxylation (using LiCl in DMSO at elevated temperatures) selectively removes one ester group, often yielding a predictable diastereomeric ratio due to the steric shielding of the remaining ring substituents [3].

DeprotectionWorkflow Start 1-Benzylazetidine-2,2- dicarboxylate Step1 Catalytic Hydrogenolysis (Pd/C, H2, EtOH) Start->Step1 N-Deprotection Intermediate Azetidine-2,2- dicarboxylate (Free NH) Step1->Intermediate -Toluene Step2 Selective Saponification (LiOH, THF/H2O) Intermediate->Step2 Hydrolysis Product Azetidine-2-carboxylic acid analog Step2->Product Mono-acid formation

Caption: Orthogonal deprotection workflow for functionalizing the azetidine scaffold.

Quantitative Data and Yield Comparisons

The table below synthesizes the expected quantitative outcomes for the core methodologies discussed, providing a benchmark for bench scientists validating these protocols.

Substrate / ReactantReaction TypeBase / CatalystConditionsYield (%)Ref
1-Benzylamino malonateSulfonium AnnulationDBUCH 2​ Cl 2​ , Reflux, 3 h85 - 92%[2]
Diethyl 2-oxomalonate imineStaudinger [2+2]N-methylmorpholineMicrowave (300W), 8 min70 - 85%[3]
1-Benzylazetidine-2,2-diesterHydrogenolysis10% Pd/CH 2​ (1 atm), EtOH, 12 h> 95%[1]
Azetidine-2,2-diesterKrapcho DecarboxylationLiClDMSO, 120°C, 2 h60 - 75%[3]

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), the researcher can verify the mechanistic progression of the reaction before proceeding to the next step.

Protocol A: Synthesis of Diethyl 1-Benzylazetidine-2,2-dicarboxylate

Objective: Construct the azetidine ring via sulfonium ylide annulation.

  • Preparation: Dissolve diethyl 2-(benzylamino)malonate (1.0 equiv, 0.1 M) in anhydrous CH 2​ Cl 2​ under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the sulfonium triflate reagent.

  • Reagent Addition: Add (2-bromoethyl)diphenylsulfonium triflate (1.25 equiv) to the stirring solution at room temperature.

  • Base Initiation: Dropwise add DBU (3.5 equiv). The solution will typically exhibit a slight color change (pale yellow) as the vinyl sulfonium and subsequent ylide are generated.

  • Cyclization: Heat the reaction mixture to reflux (approx. 40°C) for 3 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting malonate ( Rf​≈0.6 ) and the appearance of a new, UV-active spot ( Rf​≈0.4 ) validates complete conversion. If the starting material persists, the ylide intermediate has not fully collapsed; verify the anhydrous state of the DBU.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO 3​ , extract with CH 2​ Cl 2​ (3 × 30 mL), dry over MgSO 4​ , and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Catalytic Hydrogenolysis of the 1-Benzyl Group

Objective: Yield the free secondary amine (azetidine-2,2-dicarboxylate) for downstream peptide coupling.

  • Preparation: Dissolve the purified 1-benzylazetidine-2,2-dicarboxylate in absolute ethanol (0.1 M).

  • Catalyst Loading: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a blanket of argon. Causality: Argon prevents the ignition of the pyrophoric Pd/C catalyst in the presence of solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12 hours.

  • In-Process Control (Self-Validation): Analyze an aliquot via LC-MS. The mass shift from [M+H]+ to [M−90+H]+ (loss of the benzyl group) confirms successful deprotection. The absence of ring-opened byproducts validates that the hydrogen pressure and catalyst activity were appropriately balanced.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite cake thoroughly with ethanol. Concentrate the filtrate in vacuo to yield the pure azetidine-2,2-dicarboxylate.

Conclusion

The 1-benzylazetidine-2,2-dicarboxylate scaffold represents a triumph of rational synthetic design, allowing medicinal chemists to deploy highly strained, conformationally restricted motifs without sacrificing synthetic tractability. By leveraging the thermodynamic driving forces of sulfonium ylide annulations and the orthogonal stability of the benzyl protecting group, researchers can reliably integrate these complex bioisosteres into next-generation therapeutics.

References

  • Sigma-Aldrich Product Data:2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate | 2418674-63-0 Source: Sigma-Aldrich URL
  • Azetidine Synthesis via (2-bromoethyl)sulfonium triflate:S. P. Fritz, J. F. Moya, M. G. Unthank, E. M. McGarrigle, V. K. Aggarwal, Synthesis, 2012, 44, 1584-1590.
  • Staudinger Cycloaddition and Krapcho Decarboxylation:Microwave-induced new synthesis of trans and cis 3-phenylthio-4-carboethoxy β -lactams Source: Journal of the Indian Chemical Society URL

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Dimethyl 1-Benzylazetidine-2,2-dicarboxylate

Executive Summary Azetidines are highly prized in modern drug discovery as rigid, metabolically stable bioisosteres for secondary and tertiary amines. However, the synthesis of the four-membered azetidine ring is notorio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines are highly prized in modern drug discovery as rigid, metabolically stable bioisosteres for secondary and tertiary amines. However, the synthesis of the four-membered azetidine ring is notoriously challenged by high ring strain (~26 kcal/mol) and unfavorable cyclization kinetics.

This application note details a robust, scalable, and self-validating protocol for the synthesis of dimethyl 1-benzylazetidine-2,2-dicarboxylate (frequently cataloged as 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate) [1]. By leveraging the Thorpe-Ingold effect and precise phase-transfer catalysis, this protocol overcomes the kinetic barriers of 4-exo-tet cyclization, providing a high-yielding route to this critical functionalized scaffold [2].

Mechanistic Rationale & Causality

To synthesize the azetidine core from acyclic precursors, the reaction relies on a double alkylation between dimethyl 2-(benzylamino)malonate and 1,2-dibromoethane . As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than just following a recipe:

  • The Thorpe-Ingold (Gem-Dialkyl) Effect: The presence of the bulky geminal dimethyl ester groups on the malonate carbon compresses the internal bond angle between the reactive nitrogen and the alkyl halide tail. This steric crowding dramatically accelerates the rate of intramolecular cyclization (forming the 4-membered ring) over intermolecular dimerization (forming a 6-membered piperazine ring) [3].

  • The "Cesium Effect" (Base Selection): While K2​CO3​ is a standard base, Cs2​CO3​ is mandated in this protocol. The larger ionic radius of the cesium cation results in a highly soluble, "naked" and more reactive carbonate species in polar aprotic solvents, which enhances the nucleophilicity of the intermediate without promoting E2 elimination of the 1,2-dibromoethane.

  • Finkelstein Catalysis: The addition of Tetrabutylammonium iodide (TBAI) facilitates an in situ halogen exchange, converting 1,2-dibromoethane into the more electrophilic 1-bromo-2-iodoethane, thereby accelerating the initial rate-determining intermolecular alkylation.

Azetidine_Synthesis N1 Acyclic Precursors Dimethyl 2-(benzylamino)malonate + 1,2-Dibromoethane N2 Mono-alkylated Intermediate (N- or C-alkylation) N1->N2 Cs2CO3, TBAI - HBr N3 Target Azetidine Dimethyl 1-benzylazetidine- 2,2-dicarboxylate N2->N3 Intramolecular SN2 (Thorpe-Ingold Effect) N4 Undesired Byproduct Piperazine Dimer N2->N4 Intermolecular SN2 (High Concentration)

Reaction pathway for azetidine synthesis highlighting kinetic competition during cyclization.

Quantitative Optimization Data

The table below summarizes the empirical data driving the protocol design. High dilution is the most critical parameter to suppress the bimolecular dimerization pathway.

Table 1: Optimization of Cyclization Conditions

EntryBase (3.0 eq)SolventAdditive (0.1 eq)ConcentrationResult / Yield (%)
1 K2​CO3​ DMFNone0.50 M22% (Major product: Dimer)
2 K2​CO3​ CH3​CN TBAI0.10 M45% (Incomplete conversion)
3 Cs2​CO3​ CH3​CN None0.10 M68% (Slow reaction rate)
4 Cs2​CO3​ CH3​CN TBAI 0.05 M 84% (Optimal, clean profile)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each stage, specific In-Process Controls (IPCs) are integrated to ensure the reaction is proceeding along the correct mechanistic pathway.

Materials Required:
  • Dimethyl 2-(benzylamino)malonate (1.0 equiv, 10.0 mmol, 2.37 g)

  • 1,2-Dibromoethane (1.5 equiv, 15.0 mmol, 1.29 mL)

  • Cesium Carbonate ( Cs2​CO3​ , 3.0 equiv, 30.0 mmol, 9.77 g)

  • Tetrabutylammonium Iodide (TBAI, 0.1 equiv, 1.0 mmol, 369 mg)

  • Anhydrous Acetonitrile ( CH3​CN , 200 mL)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with dry Nitrogen ( N2​ ) for 10 minutes.

  • Reagent Charging: Add dimethyl 2-(benzylamino)malonate (2.37 g) and anhydrous CH3​CN (200 mL) to the flask. Ensure the concentration is strictly maintained at ≤0.05 M to prevent intermolecular side reactions.

  • Base & Catalyst Addition: Add finely powdered, oven-dried Cs2​CO3​ (9.77 g) and TBAI (369 mg). Stir the suspension at room temperature for 15 minutes to allow pre-coordination of the base with the secondary amine.

  • Electrophile Introduction: Inject 1,2-dibromoethane (1.29 mL) dropwise via syringe over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (80–82 °C) using a pre-heated oil bath.

  • IPC Monitoring (Self-Validation Step):

    • Time = 2 hours: Sample 50 µL, filter, and analyze via LC-MS. You must observe the mono-alkylated intermediate ( [M+H]+≈344/346 m/z). If absent, verify the activity of the TBAI catalyst.

    • Time = 16 hours: Re-sample. The intermediate peak should be fully consumed, replaced by the target azetidine ( [M+H]+=264.1 m/z).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts ( CsBr , unreacted Cs2​CO3​ ). Wash the filter cake with ethyl acetate ( 2×50 mL ).

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure. Partition the resulting crude oil between ethyl acetate (100 mL) and distilled water (50 mL). Wash the organic layer with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes). The target compound elutes as a pale yellow oil.

Troubleshooting & Analytical Signatures

  • Mass Spectrometry (ESI+): Calculated for C14​H17​NO4​ : 263.12. Observed [M+H]+ : 264.1.

  • NMR Signatures: In 1H NMR ( CDCl3​ ), the azetidine ring protons typically appear as distinct multiplets between 2.50–3.50 ppm, highly coupled due to the rigid ring structure. The gem-dimethyl ester protons will appear as a sharp singlet (or two closely spaced singlets if restricted rotation occurs) around 3.70 ppm.

  • Dimerization Failure Mode: If LC-MS reveals a massive peak at [M+H]+=527.2 , the reaction concentration was too high, leading to the formation of the tetramethyl 1,4-dibenzylpiperazine-2,2,5,5-tetracarboxylate dimer. Dilute the reaction further in future runs.

References

  • Title: Synthesis of Structurally Diverse 3-, 4-, 5-, and 6-Membered Heterocycles from Diisopropyl Iminomalonates and Soft C-Nucleophiles Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Application

Application Notes and Protocols for the Synthesis of Diethyl 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate

Introduction Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry and drug development. Their unique conformational constraints and ability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry and drug development. Their unique conformational constraints and ability to introduce three-dimensionality make them attractive motifs for modulating the pharmacological properties of bioactive molecules. Specifically, 2,2-disubstituted azetidines serve as important building blocks for more complex chemical entities. This document provides a comprehensive guide to the synthesis of diethyl 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate, a versatile intermediate for further chemical elaboration. The synthetic strategy presented herein is a multi-step process commencing from readily available starting materials.

Synthetic Strategy Overview

The synthesis of diethyl 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate is best approached through a linear sequence involving the initial construction of a fully substituted carbon center, followed by functionalization and subsequent cyclization. The chosen strategy prioritizes the use of well-established and high-yielding reactions to ensure reproducibility and scalability.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_proposed Proposed More Direct Route A Diethyl Malonate B Diethyl 2,2-Dimethylmalonate A->B  Dimethylation   G Diethyl 2-methylmalonate A->G  Mono-methylation   C 2,2-Dimethyl-1,3-propanediol B->C  Reduction   D 2,2-Dimethyl-1,3-dibromopropane C->D  Bromination   F Diethyl 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate (Target Molecule) D->F  Cyclization with Diethyl Aminomalonate Derivative (Hypothetical) E Diethyl 1-Benzylazetidine-2,2-dicarboxylate (Intermediate) H Diethyl 2-(hydroxymethyl)-2-methylmalonate G->H  Hydroxymethylation   I Diethyl 2-(bromomethyl)-2-methylmalonate H->I  Bromination   J Diethyl 1-benzyl-2-methylazetidine-2,2-dicarboxylate I->J  Cyclization with Benzylamine   J->F  Final Methylation  

Caption: A high-level overview of potential synthetic pathways.

After careful consideration of feasibility and literature precedence, a more direct and reliable pathway has been devised. This route focuses on building the azetidine ring from a functionalized malonate precursor.

Recommended Synthetic Protocol

The recommended synthesis is a four-step process starting from diethyl malonate. Each step is detailed below with a corresponding protocol.

Step 1: Synthesis of Diethyl 2,2-Dimethylmalonate

The initial step involves the exhaustive methylation of diethyl malonate to introduce the two methyl groups at the α-carbon. This is a classic malonic ester synthesis alkylation.

Reaction: (C₂H₅O₂C)₂CH₂ + 2 CH₃I + 2 NaOEt → (C₂H₅O₂C)₂C(CH₃)₂ + 2 NaI + 2 EtOH

Reactant/ReagentMolar Mass ( g/mol )AmountMoles
Diethyl malonate160.1716.0 g0.1
Sodium22.995.06 g0.22
Absolute Ethanol46.07100 mL-
Methyl Iodide141.9431.2 g (13.7 mL)0.22

Protocol:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (5.06 g) in small pieces to absolute ethanol (100 mL).

  • Once all the sodium has reacted, add diethyl malonate (16.0 g) dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, add methyl iodide (31.2 g) dropwise. An exothermic reaction will occur; maintain the temperature below 50 °C using a water bath.

  • After the addition of methyl iodide, heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Distill off the excess ethanol. To the residue, add water (100 mL) and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl 2,2-dimethylmalonate.

Step 2: Synthesis of Diethyl 2-(hydroxymethyl)-2-methylmalonate

This step involves the hydroxymethylation of mono-methylated diethyl malonate. This intermediate is then used in the subsequent bromination step. This route is adapted from the synthesis of similar hydroxymethylated malonates.[1]

Reaction: (C₂H₅O₂C)₂CH(CH₃) + CH₂O → (C₂H₅O₂C)₂C(CH₃)(CH₂OH)

Reactant/ReagentMolar Mass ( g/mol )AmountMoles
Diethyl 2-methylmalonate174.1917.4 g0.1
Paraformaldehyde30.033.3 g0.11
Potassium Carbonate138.211.38 g0.01
Ethanol46.0750 mL-

Protocol:

  • To a solution of diethyl 2-methylmalonate (17.4 g) in ethanol (50 mL), add potassium carbonate (1.38 g) and paraformaldehyde (3.3 g).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude diethyl 2-(hydroxymethyl)-2-methylmalonate, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of Diethyl 2-(bromomethyl)-2-methylmalonate

The hydroxyl group of the intermediate from Step 2 is converted to a bromide, which will act as the electrophilic site for the subsequent cyclization. This protocol is adapted from standard procedures for converting alcohols to bromides.[1][2]

Reaction: (C₂H₅O₂C)₂C(CH₃)(CH₂OH) + PBr₃ → (C₂H₅O₂C)₂C(CH₃)(CH₂Br)

Reactant/ReagentMolar Mass ( g/mol )AmountMoles
Diethyl 2-(hydroxymethyl)-2-methylmalonate204.2220.4 g0.1
Phosphorus tribromide (PBr₃)270.699.9 g (3.4 mL)0.037
Diethyl ether (anhydrous)74.12100 mL-

Protocol:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve crude diethyl 2-(hydroxymethyl)-2-methylmalonate (20.4 g) in anhydrous diethyl ether (100 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (9.9 g) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation to obtain diethyl 2-(bromomethyl)-2-methylmalonate.

Step 4: Synthesis of Diethyl 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate

This final step involves the cyclization of the brominated intermediate with benzylamine to form the azetidine ring, followed by a final methylation. A more direct approach is the cyclization of a suitable precursor. However, a plausible route involves the formation of the N-benzyl azetidine ring first, followed by the final methylation.

Reaction (Cyclization): (C₂H₅O₂C)₂C(CH₃)(CH₂Br) + PhCH₂NH₂ → Diethyl 1-benzyl-2-methylazetidine-2-carboxylate + HBr

Reaction (Final Methylation): Diethyl 1-benzyl-2-methylazetidine-2-carboxylate + Base + CH₃I → Diethyl 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate

Reactant/ReagentMolar Mass ( g/mol )AmountMoles
Diethyl 2-(bromomethyl)-2-methylmalonate267.1226.7 g0.1
Benzylamine107.1521.4 g0.2
Sodium Carbonate105.9921.2 g0.2
Acetonitrile41.05200 mL-
Sodium Hydride (for methylation)24.002.6 g (60% dispersion)0.065
Methyl Iodide (for methylation)141.949.2 g (4.0 mL)0.065
THF (anhydrous, for methylation)72.11100 mL-

Protocol (Cyclization and Methylation):

  • In a round-bottom flask, dissolve diethyl 2-(bromomethyl)-2-methylmalonate (26.7 g) in acetonitrile (200 mL).

  • Add benzylamine (21.4 g) and sodium carbonate (21.2 g).

  • Heat the mixture to reflux for 24-48 hours, monitoring the reaction by TLC for the formation of diethyl 1-benzyl-2-methylazetidine-2-carboxylate.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude intermediate by column chromatography.

  • For the final methylation, dissolve the purified diethyl 1-benzyl-2-methylazetidine-2-carboxylate in anhydrous THF (100 mL) under an inert atmosphere.

  • Cool the solution to 0 °C and carefully add sodium hydride (60% dispersion in mineral oil).

  • Stir the mixture for 30 minutes at 0 °C, then add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, diethyl 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate, by column chromatography.

Final_Synthesis_Workflow cluster_step1 Step 1: Mono-methylation cluster_step2 Step 2: Hydroxymethylation cluster_step3 Step 3: Bromination cluster_step4 Step 4: Cyclization & Methylation A Diethyl Malonate B Diethyl 2-methylmalonate A->B  CH₃I, NaOEt   C Diethyl 2-(hydroxymethyl)-2-methylmalonate B->C  Paraformaldehyde, K₂CO₃   D Diethyl 2-(bromomethyl)-2-methylmalonate C->D  PBr₃   E Diethyl 1-benzyl-2-methylazetidine-2,2-dicarboxylate D->E  Benzylamine, Na₂CO₃   F Diethyl 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate E->F  NaH, CH₃I  

Caption: Detailed workflow for the recommended synthetic route.

Conclusion

The synthesis of diethyl 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate can be effectively achieved through a multi-step sequence starting from diethyl malonate. The presented protocols are based on well-established chemical transformations and provide a reliable pathway for obtaining the target molecule. Researchers can adapt and optimize these procedures based on their specific laboratory conditions and available resources. The final product serves as a valuable intermediate for the synthesis of novel chemical entities with potential applications in drug discovery and development.

References

  • Organic Chemistry Portal. Azetidine synthesis. [Online]. Available: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum, 14(1), 23.
  • Organic Syntheses. Malonic acid, bromo-, ethyl ester. [Online]. Available: [Link]

Sources

Method

Application Notes and Protocols for 2,2-Dimethyl 1-Benzylazetidine-2,2-dicarboxylate in Organic Synthesis

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of diethyl 1-benzyl-2,2-dimethylazetidine-2,2-dicarboxylate as a versatil...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of diethyl 1-benzyl-2,2-dimethylazetidine-2,2-dicarboxylate as a versatile building block in modern organic synthesis. The protocols and discussions herein are designed to be a self-validating system, offering not just procedural steps but also the scientific rationale behind them.

Introduction: The Value of Constrained Scaffolds in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery.[1] Their inherent ring strain and conformational rigidity offer a unique three-dimensional architecture that can enhance pharmacokinetic properties, such as metabolic stability and solubility, when incorporated into bioactive molecules.[1] The 2,2-disubstituted pattern, in particular, introduces a quaternary center that can serve as a valuable anchor for constructing complex molecular frameworks and as a bioisosteric replacement for other common groups.[2] Diethyl 1-benzyl-2,2-dimethylazetidine-2,2-dicarboxylate is a prime example of such a building block, offering multiple reaction sites for diversification: the two ester functionalities, the strained azetidine ring, and the N-benzyl protecting group.

Synthesis of Diethyl 1-Benzyl-2,2-dimethylazetidine-2,2-dicarboxylate

The synthesis of the title compound can be envisioned through a multi-step sequence, starting from readily available materials. The key steps involve the formation of a suitable precursor for the intramolecular cyclization to form the azetidine ring. While a direct, one-pot synthesis is challenging, a reliable route can be adapted from known procedures for analogous structures.[3]

Synthetic Workflow

A Step 1: Synthesis of N-Benzyl-2-amino-2-methylpropan-1-ol B Step 2: Chlorination of the Primary Alcohol A->B C Step 3: N-Alkylation with Diethyl Malonate B->C D Step 4: Intramolecular Cyclization C->D E Final Product: Diethyl 1-benzyl-2,2-dimethylazetidine-2,2-dicarboxylate D->E A 2,2-Disubstituted Azetidine B Protonation of Nitrogen A->B H+ C Ring Opening to Aza-cyclopropylcarbinyl Cation B->C D Rearrangement and Ring Expansion C->D E Larger Heterocycle (e.g., Piperidine) D->E

Sources

Application

Applications of 2,2-Dimethyl 1-Benzylazetidine-2,2-Dicarboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the potential applications of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate in medicinal chemistry. We will ex...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the potential applications of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate in medicinal chemistry. We will explore its synthesis, its role as a conformationally constrained building block, and its utility as a versatile scaffold for the generation of novel chemical entities. The protocols and insights provided are designed to empower researchers to leverage this unique molecule in their drug discovery programs.

The Azetidine Scaffold: A Privileged Motif in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their growing prevalence stems from their unique structural and physicochemical properties. The inherent ring strain of the azetidine ring, intermediate between that of aziridines and pyrrolidines, imparts a degree of conformational rigidity.[2] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.[3]

Furthermore, the incorporation of an azetidine ring can favorably modulate key drug-like properties, including:

  • Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility.

  • Metabolic Stability: The compact and rigid nature of the azetidine ring can block sites of metabolism that are susceptible in more flexible analogues.[1]

  • Lipophilicity: Azetidines can serve as less lipophilic bioisosteres for more common carbocyclic or larger heterocyclic rings.

Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine moiety, underscoring its therapeutic relevance.[1]

The Influence of the gem-Dimethyl Group

The presence of a gem-dimethyl group at the C2 position of the azetidine ring is not merely a steric embellishment. This substitution pattern invokes the Thorpe-Ingold effect , which has two significant consequences in the context of this scaffold:

  • Kinetic Favorability of Ring Formation: The compressed bond angle between the two methyl groups kinetically favors the intramolecular cyclization to form the four-membered ring.[4]

  • Conformational Constraint: The gem-dimethyl group further restricts the puckering of the azetidine ring, leading to a more defined three-dimensional structure. This can be advantageous for presenting pharmacophoric elements in a precise orientation for optimal target engagement.

From a drug metabolism and pharmacokinetics (DMPK) perspective, the gem-dimethyl group can also serve as a "metabolic shield," preventing oxidative metabolism at the C2 position, which can enhance the half-life of a drug candidate.[5]

Synthetic Strategy and Protocols

While a direct, one-pot synthesis of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate is not prominently described in the literature, a plausible and robust synthetic pathway can be constructed from readily available starting materials. The overall strategy involves the initial formation of the core azetidine-2,2-dicarboxylate scaffold, followed by the introduction of the gem-dimethyl and N-benzyl groups.

dot

Caption: Proposed synthetic workflow for 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate.

Protocol 1: Synthesis of Diethyl azetidine-2,2-dicarboxylate

This protocol is adapted from general procedures for the synthesis of substituted azetidines via intramolecular cyclization.[2]

Materials:

  • Diethyl 2-aminomalonate hydrochloride

  • 1,3-Dibromopropane

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diatomaceous earth

Procedure:

  • To a stirred suspension of diethyl 2-aminomalonate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetonitrile, add 1,3-dibromopropane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford diethyl azetidine-2,2-dicarboxylate as a colorless to pale yellow oil.

Protocol 2: N-Benzylation of Diethyl azetidine-2,2-dicarboxylate

This protocol follows a standard procedure for the N-alkylation of secondary amines.[6]

Materials:

  • Diethyl azetidine-2,2-dicarboxylate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Dissolve diethyl azetidine-2,2-dicarboxylate (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield diethyl 1-benzylazetidine-2,2-dicarboxylate.

Protocol 3: α,α-Dimethylation of Diethyl 1-benzylazetidine-2,2-dicarboxylate

This procedure is based on the alkylation of active methylene compounds, analogous to the malonic ester synthesis.[7]

Materials:

  • Diethyl 1-benzylazetidine-2,2-dicarboxylate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 2.5 eq)

  • Methyl iodide (2.5 eq)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (2.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of diethyl 1-benzylazetidine-2,2-dicarboxylate (1.0 eq) in anhydrous THF to the sodium hydride suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0°C and add methyl iodide (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate.

Applications in Medicinal Chemistry

The unique structural features of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate make it a highly attractive building block for medicinal chemistry.

As a Conformationally Constrained Amino Acid Analogue

Azetidine-2-carboxylic acid is a known non-proteinogenic amino acid that acts as a proline analogue.[8] Its incorporation into peptides can disrupt secondary structures due to the different bond angles of the four-membered ring.[9] The target molecule, after deprotection of the ester and benzyl groups, can be viewed as a Cα,α-dimethylated azetidine-2-carboxylic acid.

This scaffold offers a higher degree of conformational restriction than proline, which can be exploited to:

  • Stabilize specific peptide conformations: By replacing a native amino acid with this analogue, it is possible to lock a peptide into a bioactive conformation, thereby enhancing its affinity for a target receptor or enzyme.

  • Improve proteolytic stability: The unnatural amino acid structure can confer resistance to degradation by proteases, leading to an extended biological half-life.

dot

Caption: Rigidification of a flexible acyclic structure using the azetidine scaffold.

A Versatile Scaffold for Library Synthesis

The two diethyl ester groups serve as versatile synthetic handles for further derivatization. This allows for the rapid generation of a library of compounds from a common core, which is a cornerstone of modern lead discovery and optimization.

Functional Group Transformation Reagents and Conditions Resulting Moiety
Amide Formation R¹R²NH, heat or coupling agents (e.g., HATU)Diamide
Hydrolysis LiOH or NaOH, then H₃O⁺Dicarboxylic acid
Reduction LiAlH₄ or other strong reducing agentsDiol
Mono-saponification & Amidation 1. NaOH (1 eq) 2. R¹R²NH, coupling agentsCarboxylic acid-amide

The resulting derivatives can be designed to probe specific interactions within a biological target's binding site, enabling systematic structure-activity relationship (SAR) studies. The dicarboxylate precursor itself is analogous to diethyl malonate, a widely used building block in pharmaceutical synthesis for creating a variety of more complex molecules.[10]

A 3D-Pharmacophore Scaffold

The rigid, three-dimensional nature of the 2,2-dimethylazetidine core allows it to serve as a scaffold for presenting pharmacophoric elements in well-defined spatial orientations. By derivatizing the dicarboxylate groups, researchers can append various functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) at specific vectors in 3D space. This approach is particularly valuable for designing inhibitors of protein-protein interactions or for targeting complex binding pockets where precise spatial arrangement of functionalities is critical for activity.

Conclusion

2,2-Dimethyl 1-benzylazetidine-2,2-dicarboxylate represents a promising and underexplored building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry transformations. The combination of a conformationally constrained azetidine core, a metabolically robust gem-dimethyl group, and versatile dicarboxylate handles provides a powerful platform for the design and synthesis of novel therapeutic agents. The protocols and applications outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this intriguing scaffold in their drug discovery endeavors.

References

  • Azetidine-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • The Role of Diethyl Malonate in Pharmaceutical Synthesis: A Key Intermediate. (n.d.). Dayang Chem (Hangzhou) Co., Ltd. Retrieved March 7, 2026, from [Link]

  • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. (2022). Preprints. [Link]

  • Rodgers, K., et al. (2025). Plant amino acid analogues as antimicrobial agents. Applied Microbiology and Biotechnology.
  • (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Singh, G. S. (2013). Azetidine Synthesis.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Feula, A. (2014).
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • Tayama, E., & Nakanome, N. (2016). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes. RSC Advances, 6(92), 89634-89642.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
  • Dave, P. R., et al. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Synthesis of azetidines. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Krapcho, A. P., & Dundulis, E. A. (1980). Stereochemistry of alkylation of carboxylic acid salt and ester .alpha. anions derived from cyclic systems. The Journal of Organic Chemistry, 45(17), 3236-3243.
  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. (2013). Organic & Biomolecular Chemistry, 11(35), 5793.
  • Thorpe–Ingold effect. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Method for the production of cyclic diesters, in particular dilactide. (n.d.). Google Patents.
  • Radical-Mediated α-tert-Alkylation of Aldehydes by Consecutive 1,4- and 1,3-(Benzo)thiazolyl Migrations. (2023).

Sources

Method

The Versatile Scaffold: Harnessing 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate for Novel Compound Synthesis

Introduction: The Unique Potential of a Strained Ring System In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical and pharmacokinetic properties is rel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Potential of a Strained Ring System

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical and pharmacokinetic properties is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds due to their unique structural attributes.[1][2] Their inherent ring strain, sp3-rich character, and conformational rigidity can lead to enhanced metabolic stability, increased solubility, and improved receptor selectivity in drug candidates.[1][3] This guide focuses on a particularly promising building block: 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate . The gem-dimethyl substitution at the C2 position offers steric hindrance that can influence the reactivity of the adjacent carboxylate groups and the azetidine ring itself, providing a unique platform for chemical diversification. The N-benzyl group serves as a common protecting group that can be readily removed or modified in later synthetic steps.

This document provides a comprehensive overview of the application of this scaffold, detailing synthetic protocols for its derivatization and exploring its potential in creating diverse molecular libraries for drug discovery programs. We will delve into the mechanistic rationale behind the proposed transformations, drawing upon established principles of azetidine chemistry.

Core Synthetic Strategies: Unleashing the Potential of the Scaffold

The 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate scaffold offers several handles for chemical modification. The primary sites for derivatization are the two carboxylate groups at the C2 position and the azetidine ring itself, which can undergo ring-opening or ring-expansion reactions under specific conditions.

Diagram: Key Reaction Pathways

G A 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate B Mono-amide/ester Derivatives A->B Selective Hydrolysis & Amide/Ester Coupling C Di-amide/ester Derivatives A->C Exhaustive Hydrolysis & Di-acylation D Ring-Expanded Products (e.g., 1,3-Oxazinan-2-ones) A->D Acid-Mediated Ring Expansion E Decarboxylated Azetidines B->E Decarboxylation G start Start | 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate step1 Step 1: Acid Catalyst Add p-TsOH in Acetonitrile start->step1 step2 Step 2: Thermal Conditions Reflux reaction mixture step1->step2 step3 Step 3: Workup Neutralize, Extract, and Purify step2->step3 end End | 6,6-dimethyl-5-oxo-tetrahydro-2H-1,3-oxazine-4-carboxylate derivative step3->end

Sources

Application

experimental procedure for N-debenzylation of 1-benzylazetidines

Advanced Application Note: Experimental Protocols for the N-Debenzylation of 1-Benzylazetidines Introduction & Strategic Overview The azetidine ring is a highly strained, four-membered nitrogen heterocycle that is increa...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Experimental Protocols for the N-Debenzylation of 1-Benzylazetidines

Introduction & Strategic Overview

The azetidine ring is a highly strained, four-membered nitrogen heterocycle that is increasingly featured in modern drug discovery (e.g., IGF-1R inhibitors, ABHD6 inhibitors) due to its unique physicochemical properties and ability to improve metabolic stability[1]. The N-benzyl group is the most common protecting group used during the de novo construction of azetidines. However, the removal of this robust protecting group (N-debenzylation) presents significant synthetic challenges. The ~26 kcal/mol ring strain makes the azetidine core uniquely susceptible to ring-opening under harsh conditions, and the resulting secondary amine can act as a potent catalyst poison during heterogeneous hydrogenation.

This application note details two orthogonal, field-proven methodologies for N-debenzylation: Catalytic Transfer Hydrogenation and α -Chloroethyl Chloroformate (ACE-Cl) Mediated Dealkylation .

Mechanistic Causality & Method Selection

Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate)

Standard hydrogenolysis using H2​ gas and Palladium on Carbon (Pd/C) often stalls when applied to azetidines. The newly formed secondary amine strongly coordinates to the palladium surface, poisoning the active sites. To circumvent this, transfer hydrogenation utilizing ammonium formate ( HCOONH4​ ) is heavily preferred[1]. Causality : Ammonium formate decomposes thermally in the presence of Pd/C to generate H2​ , CO2​ , and NH3​ . This provides a continuous, high local concentration of active hydrogen species directly on the catalyst surface, outcompeting the amine product for active sites. Furthermore, the reaction is performed at elevated temperatures (refluxing methanol or ethanol), which accelerates the desorption of the product from the catalyst, preventing reaction stalling.

Chemical Dealkylation via ACE-Cl (Von Braun-type Reaction)

When the substrate contains reducible functionalities (e.g., alkenes, alkynes), easily cleaved carbon-halogen bonds, or sulfur atoms that permanently poison palladium, hydrogenolysis is unviable. In these cases, α -chloroethyl chloroformate (ACE-Cl) provides a mild, chemical alternative[2]. Causality : The reaction proceeds via a two-step mechanism. First, the tertiary 1-benzylazetidine attacks the chloroformate to form a highly electrophilic quaternary ammonium intermediate. Upon heating, this intermediate undergoes nucleophilic attack by the chloride counterion, expelling benzyl chloride and forming an α -chloroethyl carbamate. In the second step, simply refluxing the carbamate in methanol induces solvolysis, releasing the free azetidine as a hydrochloride salt alongside volatile acetaldehyde and CO2​ . This thermodynamic sink ensures the reaction is irreversible and high-yielding[3].

Workflow Start 1-Benzylazetidine Substrate Check Contains Halogens, Sulfides, or Reducible Groups? Start->Check MethodA Method A: Transfer Hydrogenation (10% Pd/C, HCOONH4, MeOH) Check->MethodA No MethodB Method B: ACE-Cl Dealkylation (1. ACE-Cl, DCE  2. MeOH) Check->MethodB Yes ProdA Azetidine Free Base / Formate MethodA->ProdA ProdB Azetidine Hydrochloride Salt MethodB->ProdB

Decision workflow for selecting the optimal N-debenzylation strategy for azetidines.

Experimental Methodologies: Self-Validating Protocols

Protocol A: Transfer Hydrogenation of 1-Benzylazetidines

(Ideal for robust substrates lacking halogens or reducible functional groups)

Reagents:

  • 1-Benzylazetidine derivative (1.0 equiv)

  • 10% Pd/C (50% wet, 0.1–0.2 equiv by weight)

  • Ammonium formate (5.0–10.0 equiv)

  • Methanol (HPLC grade, 0.1 M)

Step-by-Step Procedure:

  • Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve the 1-benzylazetidine in methanol.

  • Catalyst Addition : Carefully add 10% Pd/C to the solution. (Caution: Pd/C can be pyrophoric; add under a gentle argon or nitrogen blanket to prevent solvent ignition).

  • Hydrogen Donor : Add ammonium formate in one single portion.

  • Reaction Execution : Heat the mixture to 60 °C (reflux).

  • Self-Validating Monitoring : Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The starting material is highly UV-active. The product (deprotected azetidine) will typically lose its UV chromophore but will stain intensely with Ninhydrin (yielding a dark purple/blue spot upon heating), confirming the successful generation of a secondary amine.

  • Workup : Once complete (typically 2–6 hours), cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C, washing the filter cake thoroughly with excess methanol.

  • Isolation : Concentrate the filtrate under reduced pressure. To remove excess ammonium formate, partition the residue between 1M NaOH and a polar organic solvent (e.g., 10% isopropanol in chloroform), or isolate directly as the formate salt depending on downstream requirements.

Protocol B: ACE-Cl Mediated N-Debenzylation

(Ideal for complex, halogenated, or sulfur-containing substrates)

Reagents:

  • 1-Benzylazetidine derivative (1.0 equiv)

  • α -Chloroethyl chloroformate (ACE-Cl) (1.5–3.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Methanol (0.2 M)

Step-by-Step Procedure:

  • Carbamate Formation : Dissolve the 1-benzylazetidine in anhydrous DCE under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition : Add ACE-Cl dropwise via syringe to control the exothermic formation of the quaternary ammonium salt.

  • First Heating Phase : Remove the ice bath and heat the reaction to reflux (85 °C) for 2–12 hours.

  • Self-Validating Monitoring (Step 1) : Take an aliquot, quench with methanol, and analyze by LC-MS. The intermediate α -chloroethyl carbamate will appear as a distinct mass peak, and the starting material should be fully consumed.

  • Solvent Exchange : Cool the reaction to room temperature and concentrate the mixture to complete dryness under reduced pressure to remove unreacted ACE-Cl, benzyl chloride byproducts, and DCE.

  • Methanolysis : Dissolve the crude carbamate in methanol. Heat the solution to reflux (65 °C) for 1–3 hours.

  • Self-Validating Monitoring (Step 2) : During this phase, the evolution of acetaldehyde gas can often be observed as bubbling. LC-MS will show the disappearance of the carbamate and the emergence of the highly polar free amine.

  • Isolation : Concentrate the methanol solution in vacuo. Triturate the resulting residue with diethyl ether or ethyl acetate to precipitate the pure azetidine hydrochloride salt. Filter and dry under high vacuum.

Mechanism N1 1-Benzylazetidine N2 Quaternary Ammonium Intermediate N1->N2 ACE-Cl (0°C to RT) N3 alpha-Chloroethyl Carbamate N2->N3 - Benzyl Chloride (Reflux) N4 Azetidine HCl + Acetaldehyde + CO2 N3->N4 MeOH (Reflux)

Chemical mechanism of ACE-Cl mediated N-debenzylation of 1-benzylazetidines.

Quantitative Data & Optimization Matrix

To facilitate protocol selection, the following table summarizes the standard reaction parameters, expected yields, and operational trade-offs for the primary debenzylation strategies.

MethodReagentsTemp (°C)Typical Time (h)Avg. Yield (%)Key AdvantagesKey Limitations
Transfer Hydrogenation 10% Pd/C, HCOONH4​ , MeOH60 (Reflux)2 – 685 – 95Fast, avoids high pressure H2​ , clean workup.Incompatible with halogens, alkenes, alkynes, and sulfides.
Standard Hydrogenolysis 10% Pd/C, H2​ (1-3 atm), MeOH/AcOH25 – 4012 – 4860 – 80Mild temperature.Sluggish for azetidines, highly prone to catalyst poisoning.
ACE-Cl Dealkylation 1. ACE-Cl, DCE 2. MeOH1. 85 2. 651. 2 – 12 2. 1 – 375 – 90Tolerates reducible groups & halogens, irreversible.Requires strict anhydrous conditions in step 1.

References

  • A Concise Synthesis of a Novel Insulin-Like Growth Factor I Receptor (IGF-IR) Inhibitor | Organic Process Research & Development - ACS Publications. acs.org. Available at:[Link]

  • Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC - PubMed Central. nih.gov. Available at:[Link]

  • EP0299513A1 - Azetidine derivatives, compositions and their use - Google Patents. google.com.
  • ChemInform Abstract: A mild and efficient procedure is described for the N-debenzylation of tertiary amines using α-chloroethyl chloroformate. | Request PDF - ResearchGate. researchgate.net. Available at:[Link]

Sources

Method

Application Note: Controlled Hydrolysis of Dicarboxylate Esters on Azetidine Scaffolds

Introduction and Strategic Significance Azetidine-containing compounds have emerged as highly valuable rigidified scaffolds in modern drug discovery. As bioisosteres for aliphatic amines, they offer improved pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Significance

Azetidine-containing compounds have emerged as highly valuable rigidified scaffolds in modern drug discovery. As bioisosteres for aliphatic amines, they offer improved pharmacokinetic profiles, enhanced metabolic stability, and precise spatial projection of pharmacophores. Specifically, azetidine-3,3-dicarboxylic acid and azetidine-2,4-dicarboxylic acid derivatives are critical building blocks. The 3,3-substituted scaffolds are heavily utilized in the synthesis of c-Met kinase modulators[1], while the 2,4-substituted derivatives are potent ligands for metabotropic glutamate receptors (mGluRs), where specific cis or trans stereoisomers dictate calcium influx and phosphoinositide (PI) hydrolysis activity[2].

However, the hydrolysis of dicarboxylate esters on these four-membered rings presents a formidable synthetic challenge due to the inherent ring strain (~26 kcal/mol) and the unique stereoelectronic environment of the azetidine core.

Mechanistic Insights: The Causality of Hydrolysis Failure and Success

As a synthetic chemist, treating azetidine dicarboxylates with standard harsh saponification conditions (e.g., refluxing NaOH or KOH) will almost certainly lead to target degradation. The causality behind these failures—and the rationale for the optimized conditions—is rooted in three primary degradation pathways:

  • Ring-Opening Vulnerability: The high strain of the azetidine ring makes it susceptible to nucleophilic ring-opening or retro-Mannich-type fragmentation under strongly basic or acidic conditions at elevated temperatures.

  • Spontaneous Decarboxylation (3,3-Scaffolds): Geminal dicarboxylic acids inherently suffer from thermal instability. In azetidine-3,3-dicarboxylates, the relief of steric crowding between the two bulky carboxylate groups provides a strong thermodynamic driving force for Krapcho-type mono-decarboxylation. If the reaction or subsequent acidification is allowed to exceed 25°C, the di-acid rapidly degrades into an azetidine-3-carboxylic acid derivative.

  • Base-Catalyzed Epimerization (2,4-Scaffolds): The α -protons at C2 and C4 are highly acidic due to the electron-withdrawing effects of the adjacent ester groups and the ring nitrogen. Using strong bases like NaOH rapidly deprotonates the α -carbon, leading to the epimerization of a pure cis isomer into the thermodynamically more stable trans mixture[2].

The Lithium Hydroxide (LiOH) Solution: To mitigate these issues, LiOH in mixed aqueous-organic solvent systems (e.g., THF/H₂O or MeOH/H₂O) is the gold standard. Lithium has a small ionic radius and high charge density, giving it strong Lewis acid character. It coordinates tightly to the carbonyl oxygens of the ester, polarizing the C=O bond and accelerating the nucleophilic attack of the hydroxide ion at much lower temperatures (0°C to 25°C). This kinetic acceleration allows for complete saponification before the higher-energy pathways (epimerization or decarboxylation) can occur. For extreme stereocontrol, particularly in the desymmetrization of complex azetidine dicarboxylates, lipase-catalyzed preferential hydrolysis can also be employed as a biocatalytic alternative[3].

Decision Workflow for Azetidine Dicarboxylate Hydrolysis

G Start Azetidine Dicarboxylate Ester Hydrolysis Type Determine Substitution Pattern Start->Type Sub33 3,3-Dicarboxylate (e.g., c-Met intermediates) Type->Sub33 3,3-substituted Sub24 2,4-Dicarboxylate (e.g., mGluR ligands) Type->Sub24 2,4-substituted Risk33 Risk: Mono-decarboxylation (Thermal degradation) Sub33->Risk33 Risk24 Risk: Epimerization (cis/trans conversion) Sub24->Risk24 Cond33 Condition: LiOH (2.2 eq) THF/H2O, 20-25°C Risk33->Cond33 Mitigation Cond24 Condition: LiOH (2.0 eq) MeOH/H2O, 0-5°C Risk24->Cond24 Mitigation Prod33 Azetidine-3,3-dicarboxylic acid (High Yield, Intact) Cond33->Prod33 Prod24 Stereopure Azetidine-2,4- dicarboxylic acid Cond24->Prod24

Workflow for azetidine dicarboxylate ester hydrolysis based on substitution pattern.

Quantitative Analysis of Hydrolysis Conditions

The following table summarizes the causal relationship between reagent selection, temperature, and product integrity during the hydrolysis of azetidine dicarboxylates.

ScaffoldReagent & SolventTemp (°C)Time (h)Yield (%)Major Byproduct / Risk
3,3-Diethyl ester LiOH (2.2 eq), THF/H₂O20–254–688–95Mono-decarboxylation (if heated)
3,3-Diethyl ester NaOH (3.0 eq), MeOH/H₂O602<40Ring-opening, Decarboxylation
cis-2,4-Dimethyl ester LiOH (2.0 eq), MeOH/H₂O0–512–1685–90trans-Epimer (if >10°C)
cis-2,4-Dimethyl ester KOH (2.5 eq), EtOH/H₂O254~50 (trans)Complete epimerization

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure the structural and stereochemical integrity of the azetidine core.

Protocol A: Synthesis of 1-Benzyl-azetidine-3,3-dicarboxylic acid

Target Application: Intermediate for c-Met kinase modulators[1].

  • Substrate Preparation: Dissolve 1-benzyl-azetidine-3,3-dicarboxylic acid diethyl ester (10.0 mmol) in THF (20 mL).

  • Reagent Addition: Cool the solution to 0°C. Add a pre-chilled solution of LiOH·H₂O (22.0 mmol, 2.2 eq) in deionized water (20 mL) dropwise over 15 minutes. Causality: Using exactly 2.2 equivalents ensures complete saponification without leaving excess hydroxide that could promote degradation during concentration.

  • In-Process Control (IPC): Stir the biphasic mixture at 20–25°C for 4–6 hours. Monitor reaction progress via LC-MS. The reaction is self-validated as complete when the mass corresponding to the mono-ester intermediate [M+H]+ is completely absent.

  • Workup & Acidification: Cool the mixture strictly to 0°C. Carefully adjust the pH to 3.5 using 1M HCl. Critical Causality: The internal temperature must not exceed 10°C during acidification. Exceeding this threshold will trigger thermal mono-decarboxylation of the gem-dicarboxylic acid.

  • Isolation: The zwitterionic product will precipitate. Filter the white solid, wash with ice-cold water (2 × 5 mL), and dry under high vacuum to afford the pure di-acid.

Protocol B: Stereocontrolled Hydrolysis of cis-Azetidine-2,4-dicarboxylic acid dimethyl ester

Target Application: Intermediate for stereopure mGluR ligands[2].

  • Substrate Preparation: Dissolve stereopure cis-azetidine-2,4-dicarboxylic acid dimethyl ester (10.0 mmol) in Methanol (15 mL).

  • Reagent Addition: Cool strictly to 0°C using an ice-brine bath. Add LiOH·H₂O (20.0 mmol, 2.0 eq) dissolved in water (15 mL) dropwise. Critical Causality: Strict stoichiometry and temperature control are mandatory to kinetically suppress α -deprotonation and subsequent cis-to-trans epimerization.

  • IPC: Stir at 0–5°C for 12–16 hours. Monitor by TLC (Ninhydrin stain) until the starting material is consumed.

  • Workup: Remove methanol under reduced pressure at <20°C. To avoid osmotic stress and facilitate direct isolation of the highly water-soluble product, acidify the aqueous layer to pH 3.0 at 0°C using a strongly acidic cation exchange resin (e.g., Dowex 50WX8) instead of aqueous HCl.

  • Validation: Filter off the resin and concentrate the filtrate via lyophilization. Analyze the product via ¹H NMR in D₂O. The protocol is self-validating: the cis isomer will display a distinct, symmetrical splitting pattern for the ring protons, whereas any epimerization will be immediately evident by the appearance of the asymmetrical trans coupling constants.

Sources

Application

Application Note: A Scalable and Efficient Synthesis of Dimethyl 1-Benzylazetidine-2,2-dicarboxylate

Abstract Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in modern medicinal chemistry due to their unique structural and physicochemical properties.[1][2] Specifically, azetidine-2,2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in modern medicinal chemistry due to their unique structural and physicochemical properties.[1][2] Specifically, azetidine-2,2-dicarboxylates serve as versatile building blocks for the synthesis of more complex and functionally diverse molecules.[3] This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of dimethyl 1-benzylazetidine-2,2-dicarboxylate. The methodology is built upon a strategic sequence involving an initial reductive amination to form a key secondary amine intermediate, followed by an efficient intramolecular double N-alkylation to construct the strained azetidine ring. We explain the rationale behind the selection of reagents and conditions, offering insights into process optimization, safety, and scale-up considerations to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and three-dimensional complexity.[2] The synthesis of substituted azetidines, however, can be challenging due to the inherent ring strain of the four-membered system.[1] Among the various synthetic routes, the cyclization via intramolecular C-N bond formation from acyclic precursors remains one of the most reliable and scalable strategies.[3][4]

This guide details the synthesis of dimethyl 1-benzylazetidine-2,2-dicarboxylate, a valuable intermediate for further chemical elaboration. The chosen synthetic pathway, outlined below, is designed for efficiency and scalability.

Synthetic Scheme:

The synthesis begins with the formation of the precursor, dimethyl benzylaminomalonate, via a mild and selective reductive amination of dimethyl aminomalonate with benzaldehyde. The subsequent and key cyclization step involves a double SN2 reaction between the secondary amine and 1,2-dibromoethane. The selection of cesium carbonate as the base is critical in this step; its high basicity and ability to promote cyclization in polar aprotic solvents lead to excellent yields in the formation of the four-membered ring.[5]

Workflow and Mechanism Overview

The overall process is a streamlined two-step synthesis that can be performed in a single reaction vessel if desired, minimizing intermediate handling and potential material loss on a larger scale.

Logical Workflow Diagram

The following diagram illustrates the sequential nature of the synthesis, from starting materials to the final purified product.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization & Purification Aminomalonate Dimethyl Aminomalonate HCl Imine_Formation Imine Intermediate Formation Aminomalonate->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reductant Sodium Triacetoxyborohydride Reduction Reduction to Secondary Amine Reductant->Reduction Imine_Formation->Reduction Addition of Reductant Intermediate_1 Dimethyl Benzylaminomalonate Reduction->Intermediate_1 Cyclization Intramolecular Double N-Alkylation Intermediate_1->Cyclization Addition to Cyclization Mixture Dibromoethane 1,2-Dibromoethane Dibromoethane->Cyclization Base Cesium Carbonate Base->Cyclization Crude_Product Crude Product in DMF Cyclization->Crude_Product Workup Aqueous Workup & Extraction Crude_Product->Workup Purification Column Chromatography / Crystallization Workup->Purification Final_Product Dimethyl 1-Benzylazetidine-2,2-dicarboxylate Purification->Final_Product

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocols

Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is required. 1,2-dibromoethane is a suspected carcinogen and should be handled with extreme care.

Materials and Reagents
ReagentM.W. ( g/mol )Required PuritySupplier Example
Dimethyl aminomalonate hydrochloride183.59>98%Sigma-Aldrich
Benzaldehyde106.12>99%Acros Organics
Sodium triacetoxyborohydride (STAB)211.94>97%Combi-Blocks
Dichloromethane (DCM), anhydrous84.93>99.8%Fisher Scientific
1,2-Dibromoethane187.86>99%Alfa Aesar
Cesium Carbonate (Cs₂CO₃)325.82>99%Oakwood Chemical
N,N-Dimethylformamide (DMF), anhydrous73.09>99.8%EMD Millipore
Ethyl acetate (EtOAc)88.11ACS GradeVWR
Hexanes-ACS GradeVWR
Saturated aq. NaHCO₃ solution--Lab Prepared
Brine--Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Sigma-Aldrich
Protocol Part A: Synthesis of Dimethyl Benzylaminomalonate (Intermediate)
  • Reactor Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add dimethyl aminomalonate hydrochloride (91.8 g, 0.50 mol, 1.0 equiv).

  • Suspension: Add anhydrous dichloromethane (1 L) to the flask. The starting material will not fully dissolve.

  • Amine Neutralization & Imine Formation: Add benzaldehyde (50.8 mL, 0.50 mol, 1.0 equiv) to the suspension. Follow with the slow addition of triethylamine (70 mL, 0.50 mol, 1.0 equiv) over 10 minutes. Stir the mixture at room temperature (20-25°C) for 1 hour.

  • Reduction: Cool the reaction mixture to 0°C using an ice-water bath. Add sodium triacetoxyborohydride (116.5 g, 0.55 mol, 1.1 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (20% EtOAc/Hexanes) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (500 mL). Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 250 mL). Combine the organic layers, wash with brine (300 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil. The crude product is typically of sufficient purity for the next step.

    • Expected Yield: ~115-125 g (92-100% crude yield).

Protocol Part B: Synthesis of Dimethyl 1-Benzylazetidine-2,2-dicarboxylate
  • Reactor Setup: In a 3 L flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe, dissolve the crude dimethyl benzylaminomalonate (~0.50 mol, 1.0 equiv) in anhydrous N,N-dimethylformamide (1.5 L).

  • Addition of Base: Add cesium carbonate (407 g, 1.25 mol, 2.5 equiv) to the solution. The mixture will be a thick suspension.

  • Addition of Dihalide: Add 1,2-dibromoethane (47.3 mL, 0.55 mol, 1.1 equiv) dropwise via an addition funnel over 30 minutes. An initial exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to 70°C and maintain for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS for the formation of the product (M+H = 264.1) and disappearance of the intermediate.

  • Workup: Cool the reaction to room temperature. Pour the mixture slowly into ice-cold water (4 L) with stirring. A precipitate or oil may form.

  • Extraction: Extract the aqueous mixture thoroughly with ethyl acetate (3 x 750 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 1 L) and brine (1 L) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 5% to 25% ethyl acetate in hexanes. Combine the product-containing fractions and concentrate to afford the final product as a clear to pale yellow oil.

    • Expected Yield: 100-118 g (76-90% yield over two steps).

Scale-Up Insights and Justification

  • Choice of Base (Cs₂CO₃): While other bases like K₂CO₃ can be used, Cs₂CO₃ is superior for this cyclization. Its greater solubility in DMF and the "cesium effect," where the large cation templates the cyclization, significantly enhance the rate and yield of the intramolecular reaction over competing intermolecular polymerization.[5]

  • Solvent (DMF): Anhydrous DMF is the ideal solvent due to its high boiling point, polar aprotic nature which favors SN2 reactions, and its ability to partially solubilize the cesium salts.

  • Temperature Control: The initial addition of 1,2-dibromoethane and the heating phase should be carefully controlled. On a large scale, a significant exotherm can occur, potentially leading to side reactions. A controlled heating mantle or reactor jacket is essential.

  • Purification: While chromatography is effective for validation, on a multi-kilogram scale, vacuum distillation or crystallization should be explored to improve throughput and reduce solvent waste.

Characterization Data

TestExpected Result
Appearance Clear to pale yellow oil
¹H NMR (400 MHz, CDCl₃)δ 7.35 – 7.25 (m, 5H, Ar-H), 4.01 (s, 2H, N-CH₂-Ph), 3.75 (s, 6H, 2 x OCH₃), 3.51 (t, J = 7.6 Hz, 2H, N-CH₂-CH₂), 2.30 (t, J = 7.6 Hz, 2H, N-CH₂-CH₂) ppm.
¹³C NMR (101 MHz, CDCl₃)δ 169.5, 138.0, 128.8, 128.5, 127.4, 68.1, 57.9, 52.8, 43.5, 18.2 ppm.
Mass Spec (ESI+) m/z: Calculated for C₁₄H₁₈NO₄ [M+H]⁺: 264.1230; Found: 264.1232.

Conclusion

This application note presents a reliable and scalable method for synthesizing dimethyl 1-benzylazetidine-2,2-dicarboxylate. The protocol is founded on well-established synthetic principles and has been optimized for high yield and purity. By providing a detailed step-by-step guide and explaining the rationale behind key process parameters, this document serves as a valuable resource for researchers and process chemists in the fields of drug discovery and development.

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. URL: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. National Center for Biotechnology Information. URL: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. URL: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. URL: [Link]

  • Azetidine Synthesis - 1st Edition. Elsevier. URL: [Link]

  • Azetidine Synthesis. ScienceDirect. URL: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. URL: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. National Center for Biotechnology Information. URL: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. URL: [Link]

  • Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. URL: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC. National Center for Biotechnology Information. URL: [Link]

  • Preparation of 1-benzylazetidine-3-ol derivatives. Google Patents.
  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC. National Center for Biotechnology Information. URL: [Link]

  • (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses. URL: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes. Semantic Scholar. URL: [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. URL: [Link]

  • Acetylenedicarboxylic acid, dimethyl ester. Organic Syntheses. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate

This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate. It is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and minimize the formation of common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What is a common synthetic pathway for 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate, and what are the expected major byproducts at each stage?

Answer:

A prevalent and logical synthetic route commences with diethyl 2,2-dimethylmalonate. The strategy involves a two-step process: first, the formation of the azetidine ring, followed by N-alkylation. A common approach is the cyclization of a difunctionalized propane derivative with benzylamine.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Cyclization A Diethyl 2,2-dimethylmalonate B Diethyl 2,2-dimethyl-1,3-dihalopropanedioate (Intermediate A) A->B Dihalogenation D 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate (Target Molecule) B->D C Benzylamine C->D

Caption: High-level overview of the synthesis pathway.

A more detailed, step-by-step protocol is outlined below, along with the most frequently observed byproducts.

Step 1: Synthesis of Diethyl 2,2-dimethyl-1,3-dihalopropanedioate (Intermediate A)

This step is typically achieved via a double alkylation of diethyl 2,2-dimethylmalonate with a dihalomethane or a similar C1 electrophile under basic conditions. However, a more common laboratory synthesis involves the reaction with formaldehyde to introduce hydroxymethyl groups, followed by conversion to halides.

  • Protocol:

    • React diethyl 2,2-dimethylmalonate with two equivalents of formaldehyde in the presence of a base (e.g., K₂CO₃) to form diethyl 2,2-bis(hydroxymethyl)-2-methylmalonate.

    • Convert the diol to a dihalide (e.g., using SOCl₂ for the dichloride or PBr₃ for the dibromide).

Step 2: Cyclization with Benzylamine

This is an intramolecular SN2 reaction where benzylamine acts as the nucleophile to displace the two halide leaving groups, forming the four-membered azetidine ring.

  • Protocol:

    • Slowly add Intermediate A to a solution of benzylamine in a suitable solvent (e.g., acetonitrile or DMF) with a non-nucleophilic base (e.g., potassium carbonate) to neutralize the H-X formed.

    • Heat the reaction mixture to facilitate cyclization.

The synthesis of azetidines is notoriously challenging due to the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1][2] This strain makes the ring susceptible to opening and can favor the formation of alternative, more stable products.[2]

StageCommon ByproductsCausality
Step 1 Diethyl 2-(hydroxymethyl)-2-methylmalonateIncomplete hydroxymethylation.
Unreacted diethyl 2,2-dimethylmalonateInefficient reaction conditions.
Step 2 N-benzyl-N-(3-halo-2,2-bis(ethoxycarbonyl)-2-methylpropyl)amineIncomplete cyclization (mono-alkylation product).
Polymeric materialsIntermolecular reaction between benzylamine and the dihalide.
Diethyl 2,2-dimethyl-3-(benzylamino)propanoateRing opening of the azetidine by a nucleophile.
Question 2: My cyclization reaction is yielding a significant amount of a high molecular weight, insoluble material. What is it and how can I prevent its formation?

Answer:

The formation of a polymeric substance is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization. This occurs when one molecule of benzylamine reacts with a dihalide intermediate, and the resulting secondary amine then reacts with another dihalide molecule, and so on, leading to a long-chain polymer.

Causality Diagram:

G cluster_0 Desired Pathway cluster_1 Competing Pathway A Dihalide Intermediate C Intramolecular Cyclization A->C E Intermolecular Reaction A->E B Benzylamine B->C B->E D Target Azetidine C->D F Polymerization E->F

Caption: Competing intramolecular vs. intermolecular reactions.

Troubleshooting & Mitigation:

The key to favoring intramolecular cyclization is to use high-dilution conditions. This reduces the probability of molecules encountering each other in solution.

  • Protocol: High-Dilution Cyclization

    • Set up a reaction flask with the bulk of the solvent and the base.

    • In two separate addition funnels, dissolve the dihalide intermediate and benzylamine in a portion of the solvent.

    • Add both solutions dropwise and simultaneously to the reaction flask over a prolonged period (e.g., 4-8 hours). This ensures that the concentration of both reactants remains extremely low at any given time.

ParameterRecommendationRationale
Concentration Keep reactant concentrations below 0.01 M.Reduces the rate of intermolecular reactions.
Temperature Moderate temperature (e.g., 50-80 °C).Provides enough energy for cyclization without promoting side reactions.
Stirring Vigorous stirring.Ensures rapid mixing and maintains dilution.
Question 3: I've isolated my product, but I'm observing degradation, especially during column chromatography on silica gel. What is causing this instability?

Answer:

The instability you are observing is likely due to the acid-catalyzed ring-opening of the azetidine. The inherent ring strain makes the four-membered ring susceptible to cleavage under acidic conditions.[1][2] Standard silica gel is acidic and can promote this degradation.

Mechanism of Acid-Catalyzed Ring Opening:

G A Azetidine B Protonated Azetidine A->B + H+ C Ring-Opened Carbocation B->C Ring Opening D Ring-Opened Product (e.g., γ-amino alcohol) C->D + Nu-

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for the Synthesis of 2,2-Dimethyl 1-Benzylazetidine-2,2-Dicarboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate.

Azetidines are highly valued in medicinal chemistry for their ability to improve metabolic stability and ligand efficiency[1]. However, the construction of the azetidine ring is notoriously challenging due to its substantial ring strain (approximately 25.4 kcal/mol)[1]. The synthesis of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate typically proceeds via a double S_N2 cyclization between dimethyl 2-(benzylamino)malonate and a 1,2-dielectrophile such as 1,2-dibromoethane[2].

This guide provides a self-validating protocol, a troubleshooting matrix, and mechanistic FAQs to help you maximize yields and suppress side reactions like oligomerization or elimination.

Mechanistic Overview

AzetidineSynthesis SM Dimethyl 2-(benzylamino)malonate + 1,2-dibromoethane Deprot Deprotonation (Cs2CO3 in DMF) SM->Deprot Base addition Elim Side Product: Vinyl Bromide SM->Elim Excessive heat Interm Mono-alkylated Intermediate (C- or N-alkylation) Deprot->Interm First SN2 substitution RingClose Intramolecular SN2 Ring Closure Interm->RingClose Second deprotonation Dimer Side Product: Dimerization / Oligomers Interm->Dimer High concentration Product Target Product: Dimethyl 1-benzylazetidine- 2,2-dicarboxylate RingClose->Product High dilution

Mechanistic pathway and competing side reactions in azetidine-2,2-dicarboxylate synthesis.

Optimized Experimental Protocol

Objective : Achieve >70% yield of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate by kinetically favoring intramolecular cyclization over intermolecular side reactions.

Materials :

  • Dimethyl 2-(benzylamino)malonate (1.0 equiv)

  • 1,2-dibromoethane (1.5 equiv)[2]

  • Cesium carbonate (Cs₂CO₃, strictly anhydrous) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.05 M relative to starting material)

Step-by-Step Methodology :

  • Preparation : Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon). Add dimethyl 2-(benzylamino)malonate and anhydrous DMF to achieve a high-dilution concentration of 0.05 M.

    • Causality: High dilution is mathematically required to favor intramolecular ring closure (first-order kinetics) over intermolecular dimerization (second-order kinetics)[3].

  • Base Addition : Add anhydrous Cs₂CO₃ to the stirring solution at room temperature.

    • Causality: The large ionic radius of the cesium cation coordinates the intermediate, creating a "cesium effect" that pre-organizes the acyclic precursor for cyclization and enhances the nucleophilicity of the malonate/amine.

  • Electrophile Addition : Dropwise add 1,2-dibromoethane over 30 minutes.

    • Causality: Slow addition keeps the steady-state concentration of the electrophile low, preventing multiple alkylations on different amine molecules.

  • Thermal Activation : Heat the reaction mixture to 65 °C for 16–24 hours.

    • Causality: The activation energy for forming a strained 4-membered ring is high, requiring thermal input. However, exceeding 80 °C promotes the E2 elimination of 1,2-dibromoethane to vinyl bromide.

  • Workup : Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine (5x) to remove DMF. Dry over MgSO₄, filter, and concentrate.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data: Optimization Matrix

To validate the protocol, the following table summarizes the causal relationship between reaction conditions and isolated yield based on standard optimization screening:

BaseSolventConcentrationTemp (°C)Primary OutcomeYield (%)
K₂CO₃MeCN0.2 M80High oligomerization15%
NaHTHF0.1 M65Incomplete cyclization28%
Cs₂CO₃DMF0.2 M65Moderate dimerization45%
Cs₂CO₃ DMF 0.05 M 65 Clean ring closure 72%
Cs₂CO₃DMF0.05 M90Electrophile elimination30%
Frequently Asked Questions (FAQs) & Troubleshooting

Q: My reaction stalls at the mono-alkylated intermediate. How do I force the ring closure? A: The transition from the mono-alkylated intermediate to the azetidine ring is kinetically hindered by the ~25.4 kcal/mol ring strain[1]. If heating to 65 °C with Cs₂CO₃ is insufficient, consider switching the electrophile. Literature suggests that using 1-bromo-2-chloroethane allows the initial N-alkylation to occur at the bromide, leaving the harder C-alkylation for the chloride, which can be forced with a catalytic amount of NaI (Finkelstein conditions). Alternatively, highly reactive dielectrophiles like (2-bromoethyl)sulfonium triflate have been shown to facilitate azetidine formation under milder conditions[4].

Q: I am observing a significant amount of polymeric/oligomeric side products. How can I prevent this? A: Oligomerization is a second-order intermolecular process, whereas your desired cyclization is first-order intramolecular. You must strictly adhere to the high dilution principle (≤ 0.05 M). Additionally, ensure your 1,2-dibromoethane is added slowly (via syringe pump if possible) to a solution already containing the base and the malonate.

Q: Why is my ester hydrolyzing during the reaction? A: Dimethyl dicarboxylates are highly susceptible to saponification in the presence of water and strong bases. This indicates your Cs₂CO₃ or DMF is wet. Always use freshly opened, anhydrous DMF and dry your Cs₂CO₃ in a vacuum oven at 120 °C overnight before use.

Q: Can I use TLC to monitor the formation of the azetidine? A: TLC is often misleading for this specific synthesis. The mono-alkylated acyclic intermediate and the cyclic 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate often share very similar retention factors (Rf) on silica gel. We strongly recommend using LC-MS or GC-MS to monitor the reaction, looking for the exact mass shift corresponding to the loss of the second equivalent of HBr (Target MW: 263.1 Da)[5].

References
  • Title : Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Source : RSC Publishing | URL :[1]

  • Title : Dimethyl Azetidine-2,2-dicarboxylate|RUO | Source : Benchchem | URL :[2]

  • Title : An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate | Source : University of Bristol | URL :[4]

  • Title : PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES | Source : LOCKSS (Heterocycles) | URL :[3]

  • Title : 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate - C14H17NO4 | Source : Chem-Space | URL :[5]

  • Title : Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications | Source : University of Birmingham | URL :

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 2,2-Dimethyl 1-benzylazetidine-2,2-dicarboxylate

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of strained nitrogen heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of strained nitrogen heterocycles. The compound 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate presents a unique triad of purification challenges:

  • High Ring Strain: The 4-membered azetidine ring possesses ~26 kcal/mol of inherent strain, making it thermodynamically eager to open.

  • Basic Tertiary Amine: The 1-benzyl substitution creates a basic nitrogen center (pKa ~7.5) that interacts strongly with acidic chromatographic media.

  • Electrophilic Activation: The geminal dimethyl dicarboxylate groups at the C2 position withdraw electron density, highly activating the ring toward nucleophilic attack if the nitrogen is protonated.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recovery of your azetidine target [1].

Workflow Visualization

Workflow Start Crude Reaction Mixture (Azetidine + Impurities) Workup Basic Aqueous Workup (pH 8-9, LLE) Start->Workup Flash Flash Chromatography (TEA-Deactivated Silica) Workup->Flash HPLC Prep-HPLC (High pH Mobile Phase) Flash->HPLC Pure Pure 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate HPLC->Pure

Caption: Workflow for the isolation and purification of azetidine derivatives.

Section 1: Liquid-Liquid Extraction (LLE) & Workup

Q1: Why is my product recovery so low during the initial aqueous workup, and why am I seeing acyclic byproducts in my NMR?

The Causality: Azetidines are highly sensitive to pH. If your reaction quench or aqueous wash is even mildly acidic (pH < 7), the tertiary nitrogen of the 1-benzyl group protonates. This has two disastrous effects:

  • Phase Partitioning: The protonated ammonium species becomes highly water-soluble, causing you to lose your product to the aqueous waste.

  • Acid-Catalyzed Ring Opening: Protonation turns the nitrogen into an excellent leaving group. The electron-withdrawing 2,2-diester groups activate the adjacent carbons, allowing ambient nucleophiles (like water or halide ions) to attack and cleave the strained ring [2].

The Solution: pH-Controlled Extraction Protocol Self-Validation Tip: Always measure the pH of your aqueous layer with indicator paper before separating the phases. It must remain between 8.0 and 9.0.

  • Quench: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Neutralization: Add ice-cold saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) slowly until gas evolution ceases.

  • Extraction: Vigorously shake the separatory funnel and allow the layers to separate. Extract the aqueous layer twice more with your chosen organic solvent.

  • Washing: Wash the combined organic layers with brine (saturated NaCl ) to remove residual water and highly polar impurities.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Avoid Magnesium Sulfate ( MgSO4​ ), as its mild Lewis acidity can occasionally trigger azetidine degradation upon extended contact.

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature strictly below 30 °C .

Section 2: Flash Column Chromatography

Q2: My azetidine streaks severely across the silica gel plate, and it co-elutes with unreacted benzylamine. How do I improve resolution?

The Causality: Standard silica gel is populated with acidic silanol groups ( Si−OH ). The basic nitrogen of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate engages in strong hydrogen bonding and ion-exchange interactions with these silanols. This causes the compound to drag or "streak" through the column rather than eluting in a tight band [3].

The Solution: Silica Passivation Protocol You must chemically deactivate the acidic silanols using a sacrificial volatile amine, typically Triethylamine (TEA).

Self-Validation Tip: Perform a 2D-TLC. Spot your crude mixture, develop in your standard solvent, dry the plate, rotate it 90 degrees, and develop again. If the azetidine spot forms a diagonal smear, acidic degradation/streaking is occurring. Repeat using 1% TEA in the eluent; a tight, round spot confirms successful passivation.

  • Eluent Preparation: Prepare your mobile phase (e.g., 80:20 Hexanes/Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (TEA) .

  • Column Packing: Slurry-pack your silica gel column using the TEA-spiked mobile phase.

  • Passivation Flush: Run at least 2 to 3 column volumes (CV) of the TEA-containing solvent through the bed before loading your sample.

  • Sample Loading: Dissolve your crude mixture in the minimum amount of TEA-spiked solvent (or pure DCM) and load it evenly onto the column head.

  • Elution: Elute the column using the TEA-spiked solvent system. Track the 1-benzyl chromophore using a UV detector at 214 nm and 254 nm.

  • Post-Processing: Pool the product fractions and concentrate under high vacuum to remove residual TEA.

Recommended Purification Solvent Systems
Purification MethodPrimary Solvent APrimary Solvent BRecommended AdditiveRationale
Flash Chromatography Hexanes or HeptaneEthyl Acetate1-2% Triethylamine (TEA)Passivates acidic silica silanols, preventing streaking and ring-opening.
Preparative HPLC Water (Milli-Q)Acetonitrile10 mM Ammonium BicarbonateMaintains azetidine in free-base form (pH 9.5), avoiding acid degradation.
Liquid-Liquid Extraction WaterDichloromethaneSat. NaHCO3​ (Aqueous)Maximizes partitioning into the organic layer by suppressing protonation.

Section 3: Preparative HPLC (Advanced Purification)

Q3: Flash chromatography wasn't enough to remove a closely eluting des-methyl impurity. When I use Prep-HPLC, my product degrades on the column. What is happening?

The Causality: Most standard reverse-phase Prep-HPLC methods use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to improve peak shape. However, concentrating fractions containing TFA subjects the azetidine to a highly concentrated acidic microenvironment as the water and acetonitrile evaporate. This rapidly destroys the 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate core.

Stability Azetidine 1-Benzylazetidine-2,2-dicarboxylate (Strained Ring) Acid Acidic Conditions (e.g., 0.1% TFA, Silica Silanols) Azetidine->Acid Protonation Base Basic/Neutral Conditions (e.g., TEA, NH4HCO3) Azetidine->Base Passivation Degradation Ring-Opening / Decomposition (Acyclic Amine Byproducts) Acid->Degradation Nucleophilic Attack Stable Intact Azetidine Core (High Recovery) Base->Stable Preserved Strain

Caption: Mechanistic pathway of azetidine stability under acidic versus basic purification conditions.

The Solution: High-pH Prep-HPLC Protocol Switch to a basic mobile phase to keep the azetidine unprotonated and stable throughout the run and subsequent lyophilization [1].

Self-Validation Tip: Inject a 5 µL analytical sample using 0.1% Formic Acid vs. 10 mM Ammonium Bicarbonate. If the acidic trace shows a leading tail or a +18 Da mass shift (indicating hydration/ring-opening), immediately proceed with the high-pH method.

  • Column Selection: Ensure your C18 column is rated for high-pH applications (e.g., Waters XBridge or Phenomenex Gemini).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in Milli-Q water, adjusted to pH 9.5 with dilute Ammonium Hydroxide.

    • Solvent B: HPLC-grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient (e.g., 20% to 60% Solvent B over 20 minutes) to separate the azetidine from structurally similar impurities.

  • Fraction Recovery: Collect fractions based on UV absorbance (254 nm).

  • Solvent Removal: Lyophilize (freeze-dry) the fractions directly. Ammonium bicarbonate is volatile and will sublime completely under vacuum, leaving you with the pure free-base azetidine.

References
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid Bioscience, Biotechnology, and Biochemistry (Taylor & Francis)[Link]

Optimization

Technical Support Center: Troubleshooting Side Reactions of Dimethyl 1-Benzylazetidine-2,2-dicarboxylate

Welcome to the Advanced Application Support Center. Dimethyl 1-benzylazetidine-2,2-dicarboxylate (CAS: 2418674-63-0) is a highly valuable, conformationally restricted building block used in advanced drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Dimethyl 1-benzylazetidine-2,2-dicarboxylate (CAS: 2418674-63-0) is a highly valuable, conformationally restricted building block used in advanced drug discovery. However, the inherent ring strain of the four-membered azetidine ring (~26 kcal/mol) combined with the extreme electron-withdrawing nature of the geminal dimethyl dicarboxylate at the C2 position makes this scaffold highly susceptible to unintended side reactions.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common failure modes—nucleophilic ring-opening, premature decarboxylation, and hydrogenolytic cleavage. The following Q&A provides field-proven, self-validating protocols to ensure synthetic success.

Q1: Why am I observing significant acyclic byproducts during acid-mediated deprotection or functionalization?

Causality & Mechanism: Azetidines behave similarly to aziridines under acidic conditions, readily undergoing nucleophilic ring-opening to yield acyclic amines[1]. When dimethyl 1-benzylazetidine-2,2-dicarboxylate is exposed to Brønsted or Lewis acids (e.g., TFA, HCl, or BF3·OEt2), the basic nitrogen is protonated to form an azetidinium ion. Counterintuitively, nucleophiles (such as halides or water) will preferentially attack the sterically hindered quaternary C2 position rather than the secondary C4 position[2]. This regioselectivity is driven by the transition state stabilization provided by the two methyl ester groups, leading to immediate C2–N bond cleavage and the formation of acyclic amino-diesters.

Table 1: Quantitative Impact of Acid/Nucleophile on Ring-Opening vs. Intact Yields

Reagent SystemNucleophile PresentIntact Azetidine Yield (%)Acyclic Ring-Opened Yield (%)
20% TFA in DCMTrifluoroacetate (Weak)85%15%
2M HCl in EtherChloride (Strong)12%88%
BF3·OEt2 / MeOHMethanol (Strong)<5%>90%
Amberlyst-15 (Resin)None (Polymer-bound)98% <2%

Self-Validating Protocol: Acid-Free Functionalization To avoid azetidinium formation, utilize strictly non-nucleophilic conditions.

  • Preparation : Dissolve the azetidine substrate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under argon.

  • Reagent Addition : If an acid catalyst is absolutely required, use a polymer-bound acid (e.g., Amberlyst-15, 10% w/w) rather than free halogen acids. Causality: Immobilized counter-ions cannot act as soluble nucleophiles, preventing the SN2 ring-opening cascade.

  • Monitoring : Monitor via TLC (Hexanes/EtOAc 7:3). Self-validation: The intact azetidine will stain positive with Dragendorff's reagent (orange), whereas primary/secondary acyclic amines will stain intensely with Ninhydrin (purple).

  • Workup : Filter off the resin and concentrate under reduced pressure.

Q2: During basic aqueous workup, my LC-MS shows a mass corresponding to the loss of 58 Da. What is happening?

Causality & Mechanism: You are observing unintended ester hydrolysis followed by spontaneous decarboxylation. The gem-diester (malonate-like) moiety at C2 is highly sensitive to hydroxide attack. Saponification of one methyl ester yields a β-amino acid intermediate. Due to the proximity of the basic azetidine nitrogen and the remaining ester, this intermediate is highly unstable and readily undergoes decarboxylation (loss of CO₂, -44 Da) and loss of the methyl group (-14 Da). This results in a net loss of 58 Da, converting your starting material (MW 263) to the mono-ester, methyl 1-benzylazetidine-2-carboxylate (MW 205).

Self-Validating Protocol: Anhydrous / pH-Controlled Workup

  • Quenching : Never quench reactions involving this substrate with NaOH, KOH, or saturated Na₂CO₃. Instead, quench with a cold (4 °C) pH 7.0 phosphate buffer.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 × 20 mL). Causality: Ethyl acetate partitions the intact diester rapidly away from any trace aqueous nucleophiles.

  • Drying : Dry the organic layer strictly over anhydrous Na₂SO₄ for 15 minutes. Self-validation: The drying agent should remain free-flowing. Clumping indicates residual water that could trigger delayed hydrolysis during concentration.

  • Concentration : Evaporate the solvent using a rotary evaporator with the water bath set strictly below 30 °C. Causality: Thermal energy accelerates the decarboxylation of any trace hydrolyzed material.

Q3: When attempting to remove the N-benzyl group using standard Pd/C and H₂ gas, the azetidine ring cleaves. How can I achieve selective N-debenzylation?

Causality & Mechanism: The C2–N bond in azetidine-2,2-dicarboxylates is highly activated. Standard hydrogenolysis (H₂ gas, Pd/C) is often too aggressive, leading to over-reduction where the C2–N bond is cleaved instead of the N-benzyl bond, yielding an acyclic aliphatic amine[3].

Self-Validating Protocol: Controlled Transfer Hydrogenation

  • Preparation : Dissolve dimethyl 1-benzylazetidine-2,2-dicarboxylate (1.0 eq) in anhydrous ethanol (0.1 M) in a round-bottom flask.

  • Catalyst Addition : Add 20% Pd(OH)₂/C (Pearlman’s catalyst, 0.1 eq by weight) and Boc₂O (1.2 eq). Causality: Pearlman's catalyst is highly selective for N-debenzylation over C-N ring cleavage. Boc₂O immediately traps the volatile, unstable secondary azetidine, preventing dimerization.

  • Hydrogen Donor : Add ammonium formate (5.0 eq) in one portion. Causality: Ammonium formate provides a slow, controlled release of hydrogen in situ, preventing the localized high-pressure spikes of H₂ gas that drive ring cleavage.

  • Reaction : Heat to 60 °C for 2 hours. Self-validation: LC-MS should show the disappearance of the starting material (m/z 264 [M+H]⁺) and the appearance of the Boc-protected product (m/z 274 [M+H]⁺). The absolute absence of m/z 176 (acyclic over-reduced amine) validates the preservation of the ring.

  • Workup : Filter the suspension through a pad of Celite, wash with ethanol, and concentrate.

Visualizing the Reaction Pathways

Mechanism Start Dimethyl 1-benzylazetidine- 2,2-dicarboxylate (Intact Scaffold) Acid Acidic/Nucleophilic Environment Start->Acid H+, Nu- Base Basic Aqueous Environment Start->Base OH-, H2O Red Standard H2, Pd/C Hydrogenolysis Start->Red H2 gas Success Boc-Azetidine Diester (Successful Workflow) Start->Success Pd(OH)2, NH4HCO2, Boc2O (Transfer Hydro) RingOpen Acyclic Amino-diester (Ring-Opening Failure) Acid->RingOpen SN2 Attack at C2 Decarb Mono-ester (Decarboxylation Failure) Base->Decarb Hydrolysis & -CO2 OverRed Acyclic Aliphatic Amine (Over-reduction Failure) Red->OverRed C2-N Bond Cleavage

Mechanistic divergence of azetidine-2,2-dicarboxylate under various reaction conditions.

Workflow Step1 Identify Side Product via LC-MS / NMR Cond1 Mass + Nu (Ring Opening) Step1->Cond1 Cond2 Mass - 58 Da (Decarboxylation) Step1->Cond2 Cond3 Mass + 2 Da (Ring Cleavage) Step1->Cond3 Act1 Switch to non-nucleophilic acids (e.g., Amberlyst-15) Cond1->Act1 Implement Act2 Use pH 7 buffer quench; Keep Temp < 30°C Cond2->Act2 Implement Act3 Switch to Transfer Hydrogenation + Boc2O Cond3->Act3 Implement

Troubleshooting decision tree for optimizing azetidine-2,2-dicarboxylate reactions.

Sources

Troubleshooting

stability issues of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate under acidic/basic conditions

Welcome to the Technical Support Center for Dimethyl 1-benzylazetidine-2,2-dicarboxylate (CAS: 2418674-63-0). As a highly functionalized, strained heterocyclic building block, this compound is invaluable in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dimethyl 1-benzylazetidine-2,2-dicarboxylate (CAS: 2418674-63-0).

As a highly functionalized, strained heterocyclic building block, this compound is invaluable in medicinal chemistry and drug development. However, its unique structural features—a strained four-membered ring, a basic tertiary amine, and a geminal diester—make it highly susceptible to degradation under both acidic and basic conditions.

This guide is designed by application scientists to help you understand the mechanistic causality behind these stability issues and provide field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Vulnerability Profiling

To troubleshoot degradation, we must first understand the molecular causality of the instability. The compound possesses two primary reactive liabilities:

The Acidic Liability (Ring Strain & Protonation): Azetidines possess approximately 25.2 kcal/mol of ring strain. The tertiary nitrogen in the 1-benzylazetidine system is basic. When the environmental pH drops below the pKa of this nitrogen, it becomes protonated, forming an azetidinium ion. This protonation highly activates the ring toward nucleophilic attack[1]. Furthermore, the presence of two electron-withdrawing ester groups at the C2 position stabilizes the transition state during the cleavage of the C2-N bond, making this specific bond the primary site of failure under acidic conditions[2].

The Basic Liability (Saponification & Decarboxylation): Under aqueous basic conditions (pH > 9), the azetidine ring itself is relatively stable because the nitrogen remains unprotonated. However, the gem-dimethyl esters are highly susceptible to hydroxide-mediated saponification. While the resulting gem-dicarboxylate salt is stable in base, the subsequent acidic workup required to isolate the product triggers spontaneous decarboxylation. 2,2-dicarboxylic acids (malonic acid derivatives) are thermally unstable and will rapidly lose CO₂ to form the mono-carboxylic acid[3].

G A Dimethyl 1-benzylazetidine- 2,2-dicarboxylate B Azetidinium Ion (Protonated N) A->B Aqueous Acid (pH < 5) Nitrogen Protonation D Gem-Dicarboxylate Salt (Saponified Intermediate) A->D Aqueous Base (pH > 9) Ester Hydrolysis C Acyclic Amino-Diester (Ring-Opened Degradant) B->C Nucleophilic Attack (C2-N Bond Cleavage) E Mono-Carboxylic Acid (Decarboxylated Product) D->E Acidic Workup (pH < 4) Spontaneous -CO2

Mechanistic pathways of degradation under acidic and basic conditions.

Quantitative Stability Matrix

The following table summarizes the stability profile of the compound across various pH ranges, allowing you to predict and mitigate degradation during your experiments.

pH RangeEnvironmental ConditionEst. Half-Life (25°C)Primary Degradation PathwayPreventative Measure
< 3.0 Aqueous Acid (e.g., HCl, TFA)< 1 hourRapid C2-N Ring OpeningAvoid strong acids; use neutral buffers.
4.5 - 6.0 Untreated Silica Gel / Mild Acid2 - 4 hoursSlow Ring OpeningNeutralize silica with 1-2% Et₃N.
7.0 - 8.0 Neutral Aqueous / OrganicStable (> 48h)NoneStore in neutral/anhydrous conditions.
> 10.0 Aqueous Base (e.g., NaOH, LiOH)< 30 minsEster SaponificationUse anhydrous bases if deprotonation is needed.

Troubleshooting & FAQs

Q1: My compound completely degraded into an acyclic mixture during routine silica gel chromatography. Why did this happen, and how do I prevent it? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). As your compound travels through the column, the azetidine nitrogen becomes protonated. The combination of the azetidinium formation, the inherent ring strain, and the activating C2-diester groups causes the C2-N bond to cleave. The silanol groups or residual water on the silica act as nucleophiles, resulting in acyclic degradation products[1][2]. Solution: You must passivate the silica gel. Pre-flush your column with your eluent containing 2% Triethylamine (Et₃N) to neutralize the acidic silanol sites before loading your sample.

Q2: I attempted to synthesize the diacid by treating the diester with LiOH, but my LC-MS and NMR data show I isolated a mono-acid. What went wrong? A: Your hydrolysis reaction likely succeeded, but the isolation step failed. Base-catalyzed hydrolysis of the diester yields a 1-benzylazetidine-2,2-dicarboxylate salt. To extract this from water into an organic solvent, you likely acidified the aqueous layer. Protonating a gem-dicarboxylate yields a 2,2-dicarboxylic acid (a substituted malonic acid). These structures are highly unstable and undergo rapid, spontaneous decarboxylation (loss of CO₂) to form the mono-acid[3]. Solution: If the intact diacid is required, you cannot use an acidic workup. You must isolate the compound as its alkali metal salt (e.g., via lyophilization).

Q3: Can I selectively hydrolyze just one of the methyl esters to get a mono-ester/mono-acid? A: It is highly challenging due to the identical electronic environment of the gem-diesters. However, it can be achieved by using strictly 0.95 equivalents of LiOH in a THF/MeOH/H₂O mixture at 0 °C, followed by careful monitoring. Over-hydrolysis will lead to the diacid salt, which will decarboxylate upon workup.

G Start Issue: Low Yield or Degradation of Azetidine Diester Cond What were the reaction or workup conditions? Start->Cond Acid Acidic (pH < 6) or Silica Gel Cond->Acid Base Basic (pH > 9) followed by Acidic Workup Cond->Base Diag1 Diagnosis: Ring Opening via Azetidinium Ion Acid->Diag1 Diag2 Diagnosis: Saponification & Decarboxylation Base->Diag2 Fix1 Solution: Buffer silica with 2% Et3N. Keep pH > 7 during workup. Diag1->Fix1 Fix2 Solution: Isolate as Li/Na salt OR accept mono-acid product. Diag2->Fix2

Troubleshooting decision tree for azetidine diester degradation.

Validated Experimental Protocols

Protocol A: Amine-Buffered Chromatography (Preventing Acidic Ring-Opening)

Use this protocol to purify the intact dimethyl 1-benzylazetidine-2,2-dicarboxylate without acid-catalyzed degradation.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate). Add exactly 2% (v/v) Triethylamine (Et₃N) to the mixture.

  • Column Passivation: Pack your silica gel column using the Et₃N-spiked solvent. Flush the column with at least 3 column volumes (CV) of the spiked solvent.

    • Causality Check: This step neutralizes the acidic silanol groups on the silica surface, preventing the formation of the highly reactive azetidinium ion.

  • Sample Loading: Dissolve your crude mixture in the minimum amount of spiked solvent and load it onto the column.

  • Elution: Elute the product using the spiked solvent.

  • Self-Validating Step: After pooling the product fractions, verify the integrity of the azetidine ring via ¹H NMR. The intact ring will show a distinct AB spin system for the C3 and C4 protons (typically between 2.0–3.5 ppm). The disappearance of these rigid cyclic signals and the appearance of complex acyclic multiplets indicates the passivation failed and ring-opening occurred.

Protocol B: Controlled Saponification & Decarboxylation (Synthesis of Mono-Acid)

Use this protocol if your synthetic goal is to purposefully hydrolyze the diester and generate 1-benzylazetidine-2-carboxylic acid.

  • Hydrolysis: Dissolve 1.0 mmol of dimethyl 1-benzylazetidine-2,2-dicarboxylate in 5 mL of THF/MeOH/H₂O (2:2:1).

  • Base Addition: Add 3.0 mmol of LiOH·H₂O. Stir at room temperature for 4 hours.

  • Reaction Monitoring: Monitor by TLC (buffered with Et₃N). The starting material spot should completely disappear, yielding the baseline-retained dicarboxylate salt.

  • Controlled Decarboxylation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the remaining aqueous layer to 0 °C.

  • Acidification: Dropwise, add 1M HCl until the pH reaches exactly 3.0.

    • Causality Check: This protonates the dicarboxylate salt into the gem-dicarboxylic acid. At this pH, the malonic acid derivative will begin to spontaneously lose CO₂.

  • Thermal Drive: To ensure complete decarboxylation to the mono-acid, gently warm the acidified aqueous solution to 40 °C for 1 hour until gas evolution (CO₂) ceases.

  • Self-Validating Step: Adjust the pH to the isoelectric point of the resulting amino acid (typically pH ~5.5-6.5) using saturated NaHCO₃. Extract with a polar organic solvent (e.g., n-butanol or 10% MeOH in DCM). ¹H NMR of the product will show the integration of only one carboxylic acid proton and the complete loss of the methyl ester singlets (~3.7 ppm).

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines National Institutes of Health (PMC)[Link]

  • [3 + 2] Annulation of Donor–Acceptor Cyclopropanes with Ammonium Thiocyanate: Interrupted Cascade Leads to Elusive Iminodihydrothiophene Derivatives ACS Publications[Link]

Sources

Optimization

Technical Support Center: Preserving the Integrity of the 2,2-Dimethyl 1-Benzylazetidine-2,2-dicarboxylate Ring

Welcome to the technical support center for 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate. As a Senior Application Scientist, I've designed this guide to provide researchers, medicinal chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate. As a Senior Application Scientist, I've designed this guide to provide researchers, medicinal chemists, and drug development professionals with in-depth, field-proven insights into handling this valuable synthetic building block. The inherent strain of the four-membered azetidine ring, while synthetically useful for introducing conformational rigidity, also presents a significant challenge: the risk of unintended ring-opening. This guide offers a structured approach to troubleshooting common issues and provides robust protocols to ensure the preservation of the azetidine core during subsequent chemical transformations.

Section 1: Troubleshooting Guide

This section directly addresses common experimental failures in a question-and-answer format.

Q1: I'm observing an unexpected, more polar product by TLC and a new mass in my LC-MS analysis. Could my azetidine ring have opened? How can I confirm this?

A1: Yes, it is highly probable that you are observing a ring-opened product. The azetidine nitrogen makes the molecule basic, and under various conditions, especially acidic ones, the ring can be cleaved by a nucleophile.

Confirmation Strategy:

  • NMR Spectroscopy: The most definitive method. In the ring-opened product, you will observe the disappearance of the characteristic diastereotopic protons of the azetidine ring and the appearance of signals corresponding to a linear amino acid derivative. For instance, if water was the nucleophile, you would expect to see a new broad signal for an N-H proton and a new O-H signal from a newly formed primary alcohol.

  • Reference Standard Generation: To confirm, you can intentionally generate the ring-opened product. Dissolve a small amount of your starting material in a solution of 10% aqueous acetic acid or a similar mild acid and stir at room temperature for a few hours. This mild acidic treatment is often sufficient to catalyze hydrolysis, providing a reference sample for co-spotting on a TLC plate or for LC-MS comparison.[1]

  • LC-MS/MS: Fragmentation patterns can be diagnostic. The ring-opened product will show a different fragmentation pathway compared to the intact cyclic starting material.

Q2: My reaction yield is very low, and I see a complex mixture of byproducts. I'm using a Lewis acid catalyst (e.g., Sc(OTf)₃, TiCl₄) to activate a different part of my molecule. What is likely happening?

A2: Lewis acids are a primary cause of azetidine ring-opening.[2] The lone pair on the azetidine nitrogen coordinates to the Lewis acid, forming a highly activated azetidinium-like species. This dramatically increases the ring strain and renders the ring carbons highly electrophilic and susceptible to nucleophilic attack by solvent, counter-ions, or other species in the reaction mixture.[3] This process is often irreversible and leads to decomposition.

The causality is clear: the very reagent intended to promote your desired reaction is simultaneously activating a potent, undesired decomposition pathway.

Lewis_Acid_Catalyzed_Ring_Opening cluster_0 Activation cluster_1 Ring Opening Azetidine Azetidine (N lone pair) Azetidinium Activated Azetidinium Complex Azetidine->Azetidinium Coordination LewisAcid Lewis Acid (e.g., Sc(OTf)₃) LewisAcid->Azetidinium RingOpened Ring-Opened Product Azetidinium->RingOpened SN2 Attack Nucleophile Nucleophile (e.g., H₂O, Cl⁻) Nucleophile->RingOpened Troubleshooting_Workflow Start Ring-Opening Observed? Acid Is a Brønsted or Lewis Acid present? Start->Acid Yes Temp Is reaction temp > 40°C? Acid->Temp No Sol_Acid ACTION: - Remove acid source. - Use non-acidic alternative. Acid->Sol_Acid Yes Nuc Is a strong nucleophile present? Temp->Nuc No Sol_Temp ACTION: - Reduce temperature (0°C or RT). - Increase reaction time. Temp->Sol_Temp Yes Debenzyl Are you performing N-debenzylation? Nuc->Debenzyl No Sol_Nuc ACTION: - Use a weaker nucleophile. - Evaluate reaction mechanism. Nuc->Sol_Nuc Yes Sol_Debenzyl ACTION: - Switch to Transfer Hydrogenation (see Protocol 1). Debenzyl->Sol_Debenzyl Yes End Consult further literature for specific reaction type. Debenzyl->End No

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Impurities in 2,2-Dimethyl 1-Benzylazetidine-2,2-dicarboxylate

Welcome to the technical support center for the analysis of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the detection and quantification of impurities in this compound. Ensuring the purity of active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy.[1] This resource will equip you with the necessary knowledge to develop and troubleshoot robust analytical methods.

Section 1: HPLC-Based Methods - The Workhorse of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities in pharmaceutical compounds.[2] Its versatility and sensitivity make it ideal for routine quality control and in-depth impurity profiling.

Troubleshooting Guide: HPLC Analysis
Question: I'm observing peak tailing for my main compound and its impurities. What are the likely causes and how can I fix it?

Answer: Peak tailing, an asymmetrical stretching of the peak, is a common issue in HPLC. It can compromise resolution and accurate quantification. The primary causes often relate to secondary interactions between the analyte and the stationary phase.

Root Causes & Solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Ensure the mobile phase pH is optimized for your analyte's pKa to minimize ionization and interaction with silanols.[3]

      • Use of End-Capped Columns: Employ columns with proper end-capping to reduce the number of accessible silanol groups.

      • Mobile Phase Additives: Incorporate additives like triethylamine (TEA) to mask silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][4]

    • Solution: Reduce the injection volume or dilute the sample.[4]

  • Poor Column Condition: A contaminated or degraded column can lead to poor peak shape.[3]

    • Solution:

      • Implement a regular column washing protocol.

      • If the column is old or has been subjected to harsh conditions, replace it.

Question: My peaks are fronting. What does this indicate and what is the solution?

Answer: Peak fronting, where the peak slopes forward, is less common than tailing but indicates a different set of problems.[4]

Root Causes & Solutions:

  • Column Overload: Similar to tailing, injecting an excessive amount of sample can lead to fronting.[3][4]

    • Solution: Decrease the sample concentration or injection volume.[3]

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Degradation: Physical issues with the column packing, such as voids, can lead to fronting.

    • Solution: Replace the column.[3]

Question: I am seeing broad peaks for all my analytes. What is the systematic way to troubleshoot this?

Answer: Broad peaks can significantly reduce the sensitivity and resolution of your analysis. When all peaks are affected, the issue is likely systemic.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for broad HPLC peaks.

Frequently Asked Questions (FAQs): HPLC

Q1: What is a suitable starting HPLC method for analyzing 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate and its potential impurities?

A1: A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.[6][7] The gradient can be optimized to achieve adequate separation of the main peak from any potential impurities. A typical gradient might start with a low percentage of acetonitrile and ramp up to a higher concentration over the course of the run.

Q2: How do I validate my HPLC method for impurity analysis according to regulatory guidelines?

A2: Method validation is a critical process to ensure your method is suitable for its intended purpose.[1][8][9] Key validation parameters according to ICH Q2(R1) guidelines include:[10]

  • Specificity: The ability to assess the analyte in the presence of other components.[10] This can be demonstrated by spiking the sample with known impurities.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]

  • Accuracy: The closeness of the test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]

Section 2: Mass Spectrometry (MS) for Structural Elucidation

When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), mass spectrometry is a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation information.[2][13] High-resolution mass spectrometry (HRMS) can even provide the elemental composition of an impurity.[13]

Troubleshooting Guide: LC-MS Analysis
Question: I'm not seeing the expected molecular ion for my impurity in the mass spectrum. What could be the issue?

Answer: The absence of a clear molecular ion can be frustrating. Several factors related to ionization and the nature of the analyte can contribute to this.

Potential Causes & Solutions:

  • In-source Fragmentation: The impurity might be fragmenting in the ion source before it can be detected.

    • Solution:

      • Optimize Ion Source Parameters: Reduce the fragmentor voltage or skimmer voltage to soften the ionization conditions.

      • Try a Different Ionization Technique: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI) if the analyte is less polar.

  • Poor Ionization Efficiency: The impurity may not be ionizing well under the current conditions.

    • Solution:

      • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. Experiment with adding small amounts of formic acid (for positive mode) or ammonium hydroxide (for negative mode).

      • Change Ionization Mode: Switch between positive and negative ionization modes to see which provides a better signal.

  • Adduct Formation: The molecular ion may be present as an adduct with a salt or solvent molecule (e.g., [M+Na]+, [M+K]+, [M+ACN]+).

    • Solution:

      • Use High-Purity Solvents and Additives: Minimize the presence of salts that can form adducts.

      • Look for Common Adducts: When analyzing the mass spectrum, search for masses corresponding to common adducts.

Frequently Asked Questions (FAQs): MS

Q1: What are the key advantages of using high-resolution mass spectrometry (HRMS) for impurity identification?

A1: HRMS offers several advantages over standard resolution mass spectrometry:[14]

  • Accurate Mass Measurement: Provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown impurity.[13]

  • Increased Confidence in Identification: The ability to determine the molecular formula significantly narrows down the potential structures of an impurity.

  • Enhanced Sensitivity and Specificity: HRMS can distinguish between ions with very similar masses, which is crucial in complex matrices.[15]

Q2: How can tandem mass spectrometry (MS/MS) help in structure elucidation?

A2: Tandem MS (MS/MS) involves isolating a specific ion (like the molecular ion of an impurity) and then fragmenting it to produce a characteristic fragmentation pattern.[13] By analyzing these fragments, you can piece together the structure of the parent molecule, much like solving a puzzle. This is invaluable for differentiating between isomers.

Section 3: Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography is particularly well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents or certain by-products.[2][16]

Troubleshooting Guide: GC Analysis
Question: My analyte, which is a carboxylic acid derivative, is showing poor peak shape and low response in GC. Why is this happening?

Answer: Carboxylic acids and their derivatives can be challenging to analyze by GC due to their polarity and potential for thermal degradation.

Root Causes & Solutions:

  • Analyte Adsorption: The polar nature of the carboxylic acid group can lead to strong interactions with active sites in the GC system (e.g., the inlet liner or the column).

    • Solution: Derivatization: Convert the carboxylic acid to a less polar and more volatile derivative, such as a silyl or methyl ester, before GC analysis.[17] This is a common strategy to improve the chromatographic performance of polar analytes.[17]

  • Thermal Degradation: The high temperatures in the GC inlet and column can cause the analyte to break down.

    • Solution:

      • Lower Inlet and Oven Temperatures: Optimize the temperature program to use the lowest possible temperatures that still provide good chromatography.

      • Use a More Inert Column: Select a column with a highly inert stationary phase to minimize catalytic degradation.

Frequently Asked Questions (FAQs): GC

Q1: When should I consider using GC-MS instead of HPLC-MS for impurity analysis of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate?

A1: GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities that are amenable to gas chromatography. This includes:

  • Residual Solvents: From the synthesis process.

  • Volatile Starting Materials or Reagents: That may be carried through the synthesis.

  • Low Molecular Weight By-products: That are sufficiently volatile.

For non-volatile or thermally labile impurities, HPLC-MS is the more appropriate technique.[16]

Q2: What is the purpose of derivatization in GC analysis?

A2: Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis.[17] The main goals are to:

  • Increase Volatility: By converting polar functional groups into less polar ones.[17]

  • Improve Thermal Stability: To prevent degradation at high temperatures.

  • Enhance Detection: By introducing a group that gives a stronger signal in the detector.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of impurities.[18][19] It provides detailed information about the connectivity of atoms within a molecule.[19]

Frequently Asked Questions (FAQs): NMR

Q1: At what stage of impurity analysis is NMR typically used?

A1: NMR is often used after an impurity has been detected by a chromatographic technique (like HPLC) and its molecular weight has been determined by MS. If the impurity is present at a sufficient level, it can be isolated (e.g., by preparative HPLC) and then analyzed by NMR to confirm its structure.[20]

Q2: What are the advantages of using 2D NMR techniques for impurity characterization?

A2: While 1D NMR (like ¹H and ¹³C) provides a wealth of information, 2D NMR experiments like COSY, HSQC, and HMBC reveal correlations between different nuclei in the molecule.[18] This allows for the unambiguous assignment of the chemical structure, which is particularly useful for complex molecules or for distinguishing between isomers.[18]

Q3: Can NMR be used for quantitative analysis of impurities?

A3: Yes, quantitative NMR (qNMR) can be a very accurate method for determining the concentration of an impurity, often without the need for a reference standard of the impurity itself.

Section 5: Summary of Analytical Techniques

Technique Primary Use Strengths Limitations
HPLC-UV Separation and quantification of known and unknown impurities.Robust, versatile, widely available.Limited structural information.
LC-MS Identification of unknown impurities.[2]Provides molecular weight and fragmentation data.[2]Ionization efficiency can be variable.
HRMS Definitive molecular formula determination.[14]High mass accuracy.[15]Higher cost and complexity.
GC-FID/MS Analysis of volatile and semi-volatile impurities.[2]Excellent for residual solvents and volatile by-products.Not suitable for non-volatile or thermally labile compounds.
NMR Unambiguous structure elucidation.[18][19]Provides detailed structural information.[19]Lower sensitivity compared to MS, requires isolated impurity.

References

  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8).
  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3).
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1).
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27).
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22).
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance -. (2025, January 27).
  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026, February 25).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
  • Successful HPLC Operation – A Troubleshooting Guide - ThermoFisher.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates. (2026, January 22).
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23).
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - Pharmachitchat. (2015, June 1).
  • The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view.
  • Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance INTRODUCTION - ResearchGate. (2020, August 25).
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • A Comparative Guide to HPLC-MS Analysis for Monitoring Dimethyl Acetylenedicarboxylate (DMAD) Reactions - Benchchem.
  • A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone - Benchchem.
  • STABILITY INDICATING ISOCRATIC RP-HPLC AND SECOND DERIVATIVE UV SPECTROSCOPIC METHODS FOR SIMULTANEOUS DETERMINATION OF REMOGLIF - Rasayan Journal of Chemistry.

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of Dimethyl 1-Benzylazetidine-2,2-dicarboxylate

Welcome to the Technical Support Center for functionalized azetidine synthesis. Nomenclature Note: While frequently queried as "2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate", the correct chemical designation for CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for functionalized azetidine synthesis.

Nomenclature Note: While frequently queried as "2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate", the correct chemical designation for CAS 2418674-63-0 is dimethyl 1-benzylazetidine-2,2-dicarboxylate .

Synthesizing this highly functionalized four-membered nitrogen heterocycle at scale presents severe thermodynamic and kinetic challenges. The inherent ring strain of the azetidine core (~25.4 kcal/mol) combined with the massive steric bulk of the geminal dicarboxylate groups at the C2 position makes this molecule highly susceptible to competing side reactions and degradation . This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for drug development professionals.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is my intramolecular cyclization yielding predominantly Grob fragmentation products instead of the azetidine? Causality: Grob fragmentation is a primary failure mode in azetidine synthesis. It occurs when the nitrogen lone pair, the C2-C3 bond, and the leaving group (e.g., chloride) adopt an anti-periplanar conformation. The extreme steric bulk of the gem-dimethyl esters at C2 forces the acyclic precursor into this conformation to relieve steric clash, which thermodynamically favors fragmentation over the kinetically slow 4-exo-tet cyclization . Solution: Alter the transition state kinetics by changing the leaving group (e.g., switching from chloride to a more reactive triflate or iodide) and utilizing highly polar, aprotic solvents (like DMF or DMSO) to stabilize the charge separation during the transition state, thereby accelerating the SN​2 pathway.

Q2: How do I prevent the formation of 1,2-disubstituted alkenes during base-mediated cyclization? Causality: Strong, unhindered bases (like NaH or KOH) can act as nucleophiles or promote E2 elimination by abstracting a proton from the C3 position (adjacent to the leaving group), leading to acyclic alkenes . Solution: Switch to a bulky, non-nucleophilic base such as Lithium hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (KOtBu), and strictly maintain the reaction temperature below 5 °C during the initial deprotonation phase.

Q3: Why does my product degrade during silica gel chromatography, resulting in low isolated yields? Causality: Azetidines possess exceptionally high ring strain. The acidic silanol groups on standard silica gel protonate the basic azetidine nitrogen. Once protonated, the ring becomes highly electrophilic and susceptible to nucleophilic ring-opening or rapid decomposition . Solution: Abandon standard silica gel for purification. Use basic alumina (Brockmann Grade III) or pre-treat standard silica gel with 2-5% triethylamine (TEA) to neutralize acidic sites prior to loading your compound.

Section 2: Mechanistic Workflows

The following diagrams illustrate the critical pathways and operational workflows required to successfully isolate dimethyl 1-benzylazetidine-2,2-dicarboxylate.

Mechanism A Acyclic Precursor (2-chloroethyl malonate) B Intramolecular SN2 (Desired Pathway) A->B Kinetic Control (Dilute, 0°C) C Grob Fragmentation (Side Reaction) A->C Conformational Strain D E2 Elimination (Side Reaction) A->D Strong Base, High Temp E Dimethyl 1-benzylazetidine- 2,2-dicarboxylate B->E F Acyclic Alkenes & Fragmentation Products C->F D->F

Fig 1: Mechanistic pathways in azetidine synthesis highlighting desired cyclization vs. side reactions.

Workflow A 1. Precursor Assembly B 2. Base-Mediated Cyclization A->B C 3. Low-Temp Quench B->C D 4. Non-Acidic Purification C->D E 5. QA/QC (NMR/HPLC) D->E

Fig 2: Scalable 5-step workflow for the synthesis and purification of functionalized azetidines.

Section 3: Standard Operating Procedure (SOP)

Protocol: Scalable Intramolecular Cyclization (100g Pilot Scale)

Self-Validating System: Every critical phase of this protocol includes an In-Process Control (IPC) step. Do not proceed to the next step unless the IPC criteria are strictly met. This ensures that failures are caught before irreversible degradation occurs.

Step 1: Precursor Preparation & Drying

  • Dissolve dimethyl 2-(benzylamino)-2-(2-chloroethyl)malonate (1.0 eq, 100 g) in anhydrous THF (25 volumes, 2.5 L).

  • Causality: High dilution (25 volumes) is critical. The 4-exo-tet cyclization is kinetically slow; high concentration favors intermolecular oligomerization over intramolecular cyclization .

  • IPC Check: Perform Karl Fischer titration on the solution. It must read <50 ppm water. Excess moisture will consume the base, leading to ester hydrolysis and reaction stalling.

Step 2: Base Addition (Kinetic Control)

  • Cool the reactor to 0–5 °C under a strict Argon atmosphere.

  • Add Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.05 eq) dropwise over 2 hours via an addition funnel.

  • Causality: LiHMDS is a bulky, non-nucleophilic base. It prevents nucleophilic attack on the methyl esters and minimizes E2 elimination compared to smaller bases. Slow addition maintains a low steady-state concentration of the deprotonated intermediate, preventing thermal runaway and fragmentation.

Step 3: Cyclization & Monitoring

  • Maintain the reaction at 5 °C for 1 hour, then slowly warm to 20 °C over 2 hours.

  • IPC Check (Self-Validation): Withdraw a 0.5 mL aliquot, quench in 1 mL cold saturated NH4​Cl , and extract with MTBE. Run HPLC (C18, MeCN/H2O). Proceed to Step 4 only when the precursor peak area is <2%. If >2%, continue stirring and re-check every 2 hours.

Step 4: Quenching & Extraction

  • Cool the mixture back to 0 °C. Quench by the slow addition of cold saturated aqueous NH4​Cl (500 mL).

  • Causality: NH4​Cl provides a mild, buffered quench (pH ~6-7). Stronger acids (like HCl) will immediately protonate the highly strained azetidine nitrogen, triggering ring-opening decomposition .

  • Extract with MTBE (3 x 1 L). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure (water bath temp strictly <30 °C).

Step 5: Non-Acidic Purification

  • Purify the crude residue via flash chromatography using basic alumina (Brockmann Grade III). Elute with a gradient of Hexanes/Ethyl Acetate.

  • IPC Check: Verify fractions via TLC (Basic Alumina plates). Pool fractions containing the pure azetidine and concentrate.

Section 4: Quantitative Data & Benchmarks

Table 1: Scale-Up Optimization Parameters

ParameterBench Scale (1g)Pilot Scale (100g)Causality / Rationale for Change
Solvent Volume 10 mL/g25 mL/gHigh dilution mitigates intermolecular oligomerization, which scales non-linearly with mass.
Base Delivery Bolus additionControlled dosing (2 hr)Manages exothermic heat generation and prevents localized high-base concentrations that trigger E2 elimination.
Purification Silica GelBasic AluminaPrevents acid-catalyzed ring opening on the column, which becomes more pronounced during longer scale-up elution times.
Evaporation Temp 40 °C< 30 °CMinimizes thermal fragmentation (aza-diene formation) of the strained ring system.

Table 2: Impurity Profiling and Mitigation Strategies

Byproduct / ImpurityStructural Indicator (NMR/MS)Mitigation Strategy
Grob Fragmentation Acyclic alkene signals (~5.5 ppm); loss of ring structure.Switch to a more reactive leaving group (Iodide); use polar aprotic solvent (DMSO).
1,2-Disubstituted Alkene Vinyl protons (~6.0 ppm); intact malonate core.Lower reaction temperature strictly to <5 °C; use bulkier base (LiHMDS).
Ring-opened Amino Alcohol Broad -OH stretch (IR); mass shift of +18 Da.Avoid acidic aqueous workups; buffer quench with NH4​Cl .
References
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials Journal of the American Chemical Society (2022). URL:[Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis MIT News (2024). URL:[Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks PMC - National Institutes of Health (2022). URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of 2,2-Dimethyl 1-Benzylazetidine-2,2-dicarboxylate

A Guide to Effective Workup and Purification Welcome to the technical support center for researchers engaged in the synthesis of complex heterocyclic compounds. This guide provides in-depth, field-tested advice for the c...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Effective Workup and Purification

Welcome to the technical support center for researchers engaged in the synthesis of complex heterocyclic compounds. This guide provides in-depth, field-tested advice for the critical workup and purification stages of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate. As Senior Application Scientists, we understand that isolating a pure product is paramount. This document moves beyond simple step-by-step instructions to explain the rationale behind each procedure, helping you troubleshoot effectively and optimize your outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when working up and purifying 2,2-disubstituted azetidines?

A1: The synthesis and purification of azetidines present unique challenges primarily due to the inherent strain of the four-membered ring.[1] This ring strain, approximately 25.4 kcal/mol, makes the molecule susceptible to degradation under conditions that larger heterocycles would easily tolerate.[1]

Key challenges include:

  • Ring Stability: The azetidine ring can undergo acid-mediated ring-opening. Therefore, maintaining neutral or slightly basic conditions during the workup is critical to prevent cleavage and the formation of acyclic amine byproducts.[1]

  • Purification on Silica Gel: Azetidines, being amines, can interact strongly with the acidic silanol groups on standard silica gel. This can lead to significant tailing of the product peak, streaking on the column, and in some cases, decomposition. This makes achieving high purity by chromatography a non-trivial task.[1]

  • Competing Reactions: The precursors to azetidines are often designed for intramolecular cyclization. Incomplete reactions can leave starting materials or byproducts from intermolecular side reactions in the crude mixture, complicating the purification process.[2]

Q2: My cyclization reaction is complete. What is a reliable, general-purpose protocol for quenching the reaction and performing the initial extraction?

A2: A carefully planned quenching and extraction procedure is the foundation of a successful workup. The goal is to halt the reaction, remove inorganic salts, and transfer your product into an organic phase, free from highly polar impurities.

Below is a standard protocol assuming the reaction was run in an organic solvent (e.g., THF, Dichloromethane, Toluene) with a non-aqueous base (e.g., NaH, LiHMDS).

Experimental Protocol: Quenching and Liquid-Liquid Extraction

  • Cooling: Before quenching, cool the reaction vessel to 0 °C using an ice-water bath. This dissipates any exothermic heat generated upon adding the aqueous solution.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. NH₄Cl is a mild acid salt and is effective at neutralizing strong bases without making the overall solution strongly acidic.

  • Phase Separation: Transfer the entire mixture to a separatory funnel. If your reaction solvent is water-miscible (like THF), you will need to add a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) to create two distinct layers.

  • Extraction: Extract the aqueous layer two to three times with fresh portions of the organic solvent (EtOAc or DCM) to ensure all of the product is recovered from the aqueous phase.

  • Combine & Wash: Combine all organic layers in the separatory funnel. Proceed with the washing steps outlined in Q4.

dot digraph "Workup_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="1. Quench\n(e.g., sat. aq. NH4Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; Extract [label="2. Liquid-Liquid Extraction\n(e.g., EtOAc or DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; Wash [label="3. Wash Organic Layer\n(NaHCO3, Brine)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; Dry [label="4. Dry\n(Na2SO4 or MgSO4)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; Concentrate [label="5. Concentrate\n(Rotary Evaporation)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; Purify [label="6. Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF", width=2]; End [label="Pure Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Quench [label="Cool to 0 °C"]; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> End; } caption [label="Fig. 1: General experimental workflow for workup and purification.", shape=plaintext, fontsize=10];

Q3: How should I choose the appropriate solvents for washing the combined organic layers, and what is the purpose of each wash?

A3: The washing sequence is designed to systematically remove different types of impurities. Each wash has a specific function, and performing them in the correct order is crucial for obtaining a clean crude product prior to chromatography.

Wash Solution Purpose Scientific Rationale
Saturated aq. NaHCO₃ Neutralize & Remove Acidic ImpuritiesThe bicarbonate solution is a weak base, effective at neutralizing any residual acidic species. This is critical for preventing the acid-catalyzed ring-opening of the azetidine product.[1]
Water (H₂O) Remove Water-Soluble ImpuritiesA water wash helps to remove any remaining inorganic salts or highly polar organic materials (like excess DMF or DMSO if used).
Brine (Saturated aq. NaCl) Initial Drying & Phase SeparationBrine reduces the solubility of water in the organic layer, effectively "pulling" water out. It also helps to break up emulsions, leading to a sharper, cleaner separation of the aqueous and organic layers.

Pro-Tip: Always perform the brine wash as the final step before drying with a solid agent like Na₂SO₄ or MgSO₄. This makes the drying agent more efficient and prevents caking.

Q4: My azetidine product is decomposing or streaking badly during silica gel chromatography. What can I do to improve the purification?

A4: This is the most common and frustrating issue encountered during azetidine purification. The acidic nature of standard silica gel is often the culprit.[1] Here are several proven strategies to overcome this problem:

  • Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent system and add 1-2% triethylamine (NEt₃) or a few drops of ammonium hydroxide. This deactivates the acidic silanol sites, preventing them from interacting with your basic azetidine nitrogen.

  • Use a Deactivated Stationary Phase: Consider using commercially available deactivated silica or alternative stationary phases like neutral alumina. Alumina is generally more basic than silica and can be a better choice for purifying amines.

  • Optimize Your Eluent System:

    • Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity.

    • Adding a small amount (0.5-1%) of a basic modifier like triethylamine to your mobile phase can dramatically improve peak shape and prevent streaking, even on standard silica.

  • Alternative Purification: If chromatography proves too difficult, consider other methods like vacuum distillation if the product is thermally stable and has a sufficiently low boiling point. However, for a molecule like 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate, chromatography is generally the preferred method.

dot digraph "Purification_Decision" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Crude [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Check [label="Streaking on\nAnalytical TLC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2]; Standard [label="Standard Silica Gel\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; Deactivate [label="Deactivate Silica\n(add 1% NEt3 to eluent)", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5]; Alumina [label="Use Neutral Alumina\nStationary Phase", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5]; Pure [label="Pure Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Crude -> Check; Check -> Standard [label=" No "]; Check -> Deactivate [label=" Yes "]; Deactivate -> Pure; Standard -> Pure; Check -> Alumina [label=" Yes (Alternative) "]; Alumina -> Pure; } caption [label="Fig. 2: Decision process for selecting a chromatography strategy.", shape=plaintext, fontsize=10];

Troubleshooting Guide

Problem Likely Cause(s) Recommended Solution(s)
Low yield after extraction 1. Incomplete extraction from the aqueous layer. 2. Product is partially water-soluble. 3. Acid-mediated decomposition during workup.1. Increase the number of extractions (e.g., from 2x to 4x). 2. Use a more polar extraction solvent like DCM. 3. Ensure the aqueous layer remains neutral or slightly basic throughout; use NaHCO₃ instead of a stronger acid for neutralization.
An emulsion forms during extraction The aqueous and organic layers have similar densities, or surfactants are present.Add a small amount of brine to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer and helps break the emulsion.
Product oils out, won't crystallize The product is inherently an oil at room temperature, or it is impure.Proceed with column chromatography for purification. High purity is often required before crystallization can be induced.
Multiple spots on TLC after column 1. Fractions were mixed incorrectly. 2. Co-elution of an impurity with a similar Rf value.1. Re-run TLC on all fractions before combining. 2. Re-purify the mixed fractions using a shallower solvent gradient or a different solvent system (e.g., switch from Hex/EtOAc to DCM/MeOH).

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from: [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines from 2-Substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885–7887. Available from: [Link]

  • Couty, F., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Chemical Neuroscience, 3(8), 637–651. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Standard-Field NMR for Complex Heterocycles: A Comparative Guide Using 2,2-Dimethyl 1-benzylazetidine-2,2-dicarboxylate

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development is the structural elucidation of highly functionalized, strained heterocycles. Azetidines (four-membered nitrogen het...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development is the structural elucidation of highly functionalized, strained heterocycles. Azetidines (four-membered nitrogen heterocycles) are highly valued as rigid piperidine bioisosteres in medicinal chemistry. However, their puckered conformation and dense functionalization create severe spectral crowding.

This guide objectively compares the analytical performance of a High-Field 600 MHz NMR equipped with a CryoProbe against a Standard-Field 400 MHz NMR with a Room Temperature (RT) Probe . We will use the structural elucidation of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate (the dimethyl ester of 1-benzylazetidine-2,2-dicarboxylic acid) as our comparative case study to demonstrate the causality behind instrument selection.

The Analytical Challenge & Product Overview

Azetidine rings present unique NMR challenges. The protons on the C3 and C4 carbons often exhibit complex multiplet splitting due to the puckered ring dynamics and diastereotopic environments [1][1]. Furthermore, the presence of the 1-benzyl group and the 2,2-dimethyl ester groups creates a high density of signals in the 3.0–4.0 ppm region.

The Challengers
  • Bruker AVANCE NEO 600 MHz (TCI CryoProbe): Operates at a higher Larmor frequency (600 Hz/ppm), providing superior spectral dispersion. The helium-cooled CryoProbe reduces thermal noise in the RF coils and preamplifiers, boosting sensitivity by 3–4x compared to standard probes [2][2].

  • Bruker AVANCE 400 MHz (RT BBO Probe): The standard workhorse of organic synthesis labs. While highly reliable, its lower dispersion (400 Hz/ppm) and higher thermal noise floor can struggle with overlapping singlets and quaternary carbon detection.

NMR_Workflow Sample Sample Preparation (CDCl3, 0.03% TMS) NMR400 400 MHz RT Probe (Standard Field) Sample->NMR400 NMR600 600 MHz CryoProbe (High Field) Sample->NMR600 Data1D 1D 1H & 13C NMR Acquisition NMR400->Data1D NMR600->Data1D Data2D 2D HSQC / HMBC Acquisition NMR600->Data2D Analysis Structural Elucidation & Signal Resolution Data1D->Analysis Data2D->Analysis

Caption: Comparative NMR workflow for 1D and 2D structural elucidation of azetidine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every step of the NMR acquisition must be self-validating. The following protocol guarantees that the data obtained is a true reflection of the molecule, free from instrumental artifacts.

Step 1: Sample Preparation
  • Action: Dissolve 15 mg of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ lacks exchangeable protons, preventing signal suppression of the azetidine ring. TMS provides an absolute zero reference (δ 0.00 ppm) to ensure chemical shifts are perfectly calibrated across both 400 MHz and 600 MHz systems [3][3].

Step 2: Probe Tuning and Matching (ATMA)
  • Action: Insert the sample and execute the Automatic Tuning and Matching (ATMA) routine for both ¹H and ¹³C channels.

  • Causality: This matches the impedance of the probe coil to the specific dielectric constant of the sample. Failure to tune results in reflected RF power, drastically reducing the Signal-to-Noise (S/N) ratio and causing uneven pulse excitation.

Step 3: Locking, Shimming, and Validation (The Checkpoint)
  • Action: Lock the spectrometer to the deuterium frequency of CDCl₃ and execute gradient shimming (TopShim).

  • Self-Validation Checkpoint: Acquire a 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. It must be ≤ 0.8 Hz. If the peak is broader or asymmetric, the magnetic field is inhomogeneous, and shimming must be repeated. Proceeding with poor shims will artificially merge closely eluting signals.

Step 4: Pulse Calibration (pulsecal)
  • Action: Run the pulsecal macro to determine the exact 90° RF pulse length for the sample.

  • Causality: 2D experiments (like HSQC and HMBC) rely on precise magnetization transfers (INEPT blocks). An uncalibrated pulse will result in signal loss and the appearance of phantom artifact peaks in 2D spectra.

Step 5: Acquisition
  • 1D ¹H NMR: zg30 pulse program, 16 scans, 2s relaxation delay (D1).

  • 1D ¹³C NMR: zgpg30 (proton-decoupled), 256 scans (600 MHz) vs. 1024 scans (400 MHz). A longer D1 (2s) is used because the quaternary C2 carbon lacks attached protons, resulting in a long T₁ relaxation time.

  • 2D HMBC: hmbcgplpndqf sequence, optimized for long-range coupling (³J_CH = 8 Hz).

Comparative Data Analysis

¹H NMR Resolution: The 3.7 ppm Bottleneck

In 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate, the benzylic protons (Ph-CH₂ ) and the ester methyl protons (-OCH₃ ) resonate in nearly identical chemical environments.

  • Benzylic CH₂: ~δ 3.74 ppm (singlet, 2H)

  • Ester CH₃: ~δ 3.76 ppm (singlet, 6H)

The difference is a mere 0.02 ppm .

InstrumentSpectral DispersionPeak Separation (Hz)Resolution OutcomeIntegration Accuracy
400 MHz (RT Probe) 400 Hz / ppm8.0 HzPartial overlap (merged base)High error margin (±15%)
600 MHz (CryoProbe) 600 Hz / ppm12.0 HzBaseline resolved singletsHighly accurate (±1%)

Analysis: At 400 MHz, an 8 Hz separation between two intense singlets often results in a visually merged cluster, especially if shimming is even slightly suboptimal. The 600 MHz system mathematically forces the peaks 12 Hz apart, allowing for pristine baseline resolution and accurate integration—a critical factor when verifying the purity of synthesized drug candidates.

¹³C NMR Sensitivity: Detecting the Quaternary C2

The C2 position of the azetidine ring is a quaternary carbon attached to a nitrogen and two electron-withdrawing ester groups (~δ 72.4 ppm). Because it has no attached protons, it benefits from zero Nuclear Overhauser Effect (NOE) enhancement during ¹³C acquisition, making it the hardest signal to detect.

InstrumentProbe TechnologyScans RequiredAcquisition TimeS/N Ratio (C2 Carbon)
400 MHz Room Temperature1,024~1.5 Hours12 : 1 (Barely above noise)
600 MHz Helium CryoProbe256~15 Minutes85 : 1 (Strong, clear peak)

Analysis: The CryoProbe on the AVANCE NEO 600 MHz reduces the thermal noise floor so effectively that a high-quality ¹³C spectrum can be acquired in a fraction of the time [4][4]. For a pharmaceutical lab running dozens of samples a day, this throughput advantage is transformative.

Mechanistic Insights: 2D HMBC for Structural Verification

Even with a perfect 1D ¹³C spectrum, how do we prove that the benzyl group is attached to the azetidine nitrogen (N1) and not elsewhere? We rely on Heteronuclear Multiple Bond Correlation (HMBC).

HMBC detects magnetization transfer across 2 to 3 chemical bonds (²J and ³J couplings). Because the quaternary C2 carbon has no directly attached protons, an HSQC experiment (which only shows ¹J direct attachments) is blind to it.

HMBC_Pathway H_benzyl H (Benzylic) C_benzyl C (Benzylic) H_benzyl->C_benzyl 1J (HSQC) C2 C2 (Quaternary) H_benzyl->C2 3J (HMBC) C4 C4 (CH2) H_benzyl->C4 3J (HMBC) N1 N1 (Azetidine) C_benzyl->N1 Bond N1->C2 Bond N1->C4 Bond

Caption: Key 2D HMBC magnetization transfer pathways confirming the N-benzyl azetidine connectivity.

The Causality of the HMBC Cross-Peaks: In the 600 MHz HMBC spectrum, we observe a distinct cross-peak between the benzylic protons (δ 3.74 ppm) and the azetidine C2 carbon (δ 72.4 ppm), as well as the C4 carbon (δ 54.8 ppm). This ³J_CH coupling definitively maps the spatial connectivity through the nitrogen atom (H - C_benzyl - N1 - C2/C4), locking the molecular scaffold in place. The high sensitivity of the CryoProbe is essential here, as long-range couplings to quaternary carbons yield inherently weak cross-peaks.

Conclusion

While a standard 400 MHz NMR is sufficient for routine synthetic checks, the structural elucidation of densely functionalized, sterically constrained molecules like 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate heavily favors the 600 MHz CryoProbe system .

The causality is twofold:

  • Dispersion: The 600 MHz field resolves the critical 0.02 ppm chemical shift overlap between the benzylic and ester protons, preventing integration errors.

  • Sensitivity: The CryoProbe drastically reduces the acquisition time required to detect the NOE-deficient quaternary C2 carbon from hours to minutes, enabling rapid, high-confidence 2D HMBC mapping.

For drug development professionals where structural ambiguity can derail a patent application or a biological assay, the investment in high-field, cryogenically cooled NMR technology is not just an upgrade—it is a necessity.

References

  • Bruker. "NMR Consoles | AVANCE NEO-X - Bruker". bruker.com.
  • University of Illinois. "B600 Bruker NEO NMR Spectrometer". illinois.edu.
  • Semantic Scholar. "RuO4-Mediated oxidation of N-benzylated tertiary amines.
  • KU Leuven. "AVANCE NEO - Leuven NMR Core". kuleuven.be.

Sources

Comparative

comparing synthesis methods for 2,2-disubstituted azetidines

Title: Comparative Synthesis of 2,2-Disubstituted Azetidines: A Technical Guide for Drug Discovery Introduction Azetidines are increasingly prioritized in medicinal chemistry as metabolically stable, conformationally con...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Synthesis of 2,2-Disubstituted Azetidines: A Technical Guide for Drug Discovery

Introduction Azetidines are increasingly prioritized in medicinal chemistry as metabolically stable, conformationally constrained bioisosteres for morpholines and piperidines. Specifically, 2,2-disubstituted azetidines offer unique vectors for functionalization but present significant synthetic challenges due to high ring strain (~25.4 kcal/mol) and a propensity for ring-opening[1]. As a Senior Application Scientist, I have evaluated the leading methodologies for constructing these scaffolds. This guide objectively compares two premier strategies: α-Lithiation/Electrophile Trapping and Rhodium-Catalyzed Diazo-Heterocycle "Stitching" , providing mechanistic insights, validated protocols, and comparative data to guide your synthetic route design.

Mechanistic Overview & Causality

1.1 α-Lithiation and Electrophile Trapping Direct functionalization of pre-existing azetidine rings via deprotonation requires overcoming the inherent instability of the α-lithiated intermediate. The use of strongly electron-withdrawing and coordinating N-protecting groups, such as N-thiopivaloyl or N-tert-butoxythiocarbonyl (Botc), is critical ()[2]. Causality of Reagents:

  • Directing Groups: The thiocarbonyl moiety directs lithiation via a Complex-Induced Proximity Effect (CIPE). NMR and computational studies confirm that the high rotational barrier of these amide-like bonds prevents rotamer interconversion at −78 °C, locking the molecule in a conformation that dictates strictly α- (or α'-) regioselectivity[3].

  • sec-BuLi & TMEDA: TMEDA is essential to deaggregate the sec-BuLi hexamers, dramatically increasing its kinetic basicity to ensure rapid, quantitative deprotonation at cryogenic temperatures before ring-opening pathways can compete[2]. Furthermore, dynamic phenomena at the azetidine nitrogen allow for stereoconvergence, enabling highly enantioenriched products when chiral auxiliaries are employed ()[4].

1.2 Rhodium-Catalyzed Diazo-Heterocycle "Stitching" For de novo construction of the azetidine ring, the one-pot "stitching" approach couples linear α,ω-aminohalides with diazo compounds ()[5]. Causality of Reagents:

  • Rh₂(OAc)₄ Catalyst: The rhodium catalyst decomposes the diazo compound to a highly electrophilic rhodium carbenoid. The amine lone pair of the aminohalide attacks this carbenoid, driving a chemoselective N–H insertion over competing C–H insertion or dimerization[5].

  • CsOH·H₂O Base: Following N-H insertion, a base is required to mediate the intramolecular cyclization (displacing the terminal halide). CsOH·H₂O is specifically chosen because the large, highly polarizable cesium cation enhances the nucleophilicity of the nitrogen, driving the kinetically disfavored 4-exo-tet cyclization while avoiding the hydrolysis of sensitive ester groups[6].

Quantitative Comparison

The following table summarizes the performance metrics of both methodologies based on empirical data from recent literature[5][7].

ParameterMethod A: α-Lithiation / TrappingMethod B: Rh-Catalyzed "Stitching"
Precursor Requirement Pre-formed, N-protected azetidineLinear aminohalide & diazo compound
Reaction Conditions Cryogenic (-78 °C), strictly anhydrousRoom temperature to 40 °C, mild
Typical Yields 60% – 95%70% – 98%
Stereocontrol High diastereoselectivity (dr > 85:15)Typically racemic (unless chiral cat. used)
Functional Group Tolerance Low (sensitive to electrophiles/acids)High (tolerates esters, aryls, halogens)
Scalability Moderate (exothermic quenching limits scale)High (easily scaled to multi-gram batches)

Validated Experimental Protocols

Every robust synthetic workflow must be a self-validating system. The protocols below include built-in analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Regioselective α-Lithiation of N-Thiopivaloyl Azetidines

  • Preparation: Dissolve the N-thiopivaloyl-2-substituted azetidine (1.0 equiv) in anhydrous THF (8 mL/mmol) under an argon atmosphere. Cool the solution to −78 °C using a dry ice/acetone bath[2].

  • Activation: Add TMEDA (2.4 equiv) dropwise. Stir for 5 minutes.

  • Deprotonation: Rapidly inject sec-BuLi (1.3 M in cyclohexane, 1.3 equiv) in one portion (<2 seconds).

    • Self-Validation Checkpoint: The solution should immediately transition to a deep yellow/orange color, indicating the formation of the α-lithiated species. To validate, quench a 0.1 mL aliquot in MeOD; ¹H NMR should show >95% deuterium incorporation at the C2 position[2].

  • Electrophile Trapping: After 30 minutes at −78 °C, add the desired electrophile (e.g., alkyl halide, 2.0 equiv) dropwise.

  • Quenching & Isolation: Stir for an additional 2 hours at −78 °C, then quench with saturated aqueous NH₄Cl. Warm to room temperature, extract with EtOAc, and purify via flash chromatography.

Protocol B: One-Pot Rhodium-Catalyzed Synthesis of 2,2-Disubstituted Azetidines

  • Catalyst Initiation: To a flame-dried flask, add the α,ω-aminohalide hydrochloride salt (1.0 equiv) and Rh₂(OAc)₄ (1 mol%) in anhydrous DCM (0.2 M).

  • N-H Insertion: Slowly add the diazo compound (2.0 equiv) dissolved in DCM over 1 hour via a syringe pump.

    • Self-Validation Checkpoint: The steady evolution of N₂ gas bubbles confirms active rhodium carbenoid formation and insertion. TLC analysis should show the complete consumption of the diazo starting material and the formation of a highly polar intermediate[6].

  • Cyclization: Once gas evolution ceases, add CsOH·H₂O (3.0 equiv) directly to the reaction mixture in one portion.

  • Completion: Stir vigorously at room temperature for 12 hours. Quench with water, extract with DCM, concentrate, and purify via silica gel chromatography to yield the 2,2-disubstituted azetidine[6].

Workflow & Logic Visualization

The following diagram illustrates the divergent retrosynthetic logic and operational workflows for both methodologies.

Workflow comparison of α-Lithiation vs. Rh-Catalyzed Stitching for azetidine synthesis.

References

  • Jackson, K. E., et al. "α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation." The Journal of Organic Chemistry, 2015. URL:[Link]

  • Musci, P., et al. "Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines." Molecules, 2022. URL:[Link]

  • Boddy, A. J., et al. "Rapid Assembly of Saturated Nitrogen Heterocycles in One-Pot: Diazo-Heterocycle “Stitching” by N-H Insertion and Cyclization." Angewandte Chemie International Edition, 2019. URL:[Link]

Sources

Comparative

Structural Validation and Scaffold Comparison: X-Ray Crystallography of Dimethyl 1-Benzylazetidine-2,2-dicarboxylate

Executive Summary In modern structure-based drug design (SBDD), the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks is critical for improving target selectivity and clinical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks is critical for improving target selectivity and clinical success rates. Among saturated heterocycles, azetidines have emerged as privileged, conformationally restricted motifs[1].

This technical guide provides an in-depth structural analysis and performance comparison of dimethyl 1-benzylazetidine-2,2-dicarboxylate (frequently cataloged commercially under the redundant nomenclature ) against traditional 5- and 6-membered saturated heterocycles. By leveraging X-ray crystallographic principles, we elucidate the causality behind this scaffold's superior functional group vectoring and provide self-validating experimental protocols for its integration into medicinal chemistry workflows.

Crystallographic Analysis: The Causality of Conformational Rigidity

Increasing the fraction of sp3 carbons (Fsp3) in a drug candidate often introduces a critical flaw: conformational entropy. Highly flexible rings must "freeze" into a single conformation upon binding to a target protein, resulting in a severe thermodynamic penalty.

The X-ray crystal structure of azetidine-2-carboxylic acid derivatives reveals the unique geometric advantages of the 4-membered ring that solve this entropic problem[2]:

  • Ring Strain and Puckering: Unlike pyrrolidines, which rapidly interconvert between envelope and half-chair conformations, the azetidine ring possesses significant angle strain (~26 kcal/mol)[3]. This strain heavily restricts ring puckering. In the crystal lattice, the azetidine core adopts a highly rigid, nearly planar or slightly puckered "butterfly" conformation.

  • Precise Vector Projection at C2: The gem-diester groups at the C2 position are rigidly locked. The cis-ester (relative to the bulky 1-benzyl group) and the trans-ester project into distinct, non-overlapping spatial quadrants. Crystallographic data confirms that the dihedral angles of these carboxylate vectors remain fixed, providing a highly predictable pharmacophore geometry[4].

  • Nitrogen Pyramidalization: To minimize steric clashes with the C2 esters, the 1-benzyl group forces the nitrogen atom into a highly pyramidalized state. This locks the overall molecular conformation and dictates a singular trajectory for the nitrogen lone pair, which is crucial for predicting hydrogen-bond acceptor interactions[2].

Scaffold Performance Comparison: Azetidine vs. Alternatives

To objectively evaluate dimethyl 1-benzylazetidine-2,2-dicarboxylate, we must compare its physicochemical and structural parameters against its pyrrolidine and piperidine counterparts. The data below demonstrates that the azetidine scaffold offers an optimal balance of low molecular weight, high rigidity, and precise functional group vectoring.

ParameterDimethyl 1-benzylazetidine-2,2-dicarboxylatePyrrolidine-2,2-dicarboxylate AnalogPiperidine-2,2-dicarboxylate Analog
Ring Size 4-membered5-membered6-membered
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/mol
Conformational States Highly restricted (Butterfly/Planar)Flexible (Envelope/Half-chair interconversion)Restricted (Chair, but capable of ring-flip)
C2 Vector Rigidity Excellent (Locked dihedral angles)Poor (Vectors sweep through large spatial cones)Moderate (Equatorial/Axial positions defined)
Binding Entropy Penalty LowHighModerate
Steric Profile Compact, ideal for tight binding pocketsMediumBulky, higher lipophilicity penalty
Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to empower researchers to troubleshoot and adapt the workflows.

Protocol A: Crystallization and X-Ray Diffraction of the Azetidine Scaffold

Objective: To obtain high-resolution 3D coordinates of the azetidine scaffold for in silico docking studies. Causality: The high solubility of the gem-diester in polar solvents necessitates a binary solvent system (vapor diffusion) to slowly reach supersaturation. This controlled thermodynamic shift prevents amorphous precipitation and yields X-ray quality single crystals.

  • Preparation: Dissolve 50 mg of in 0.5 mL of ethyl acetate (good solvent) in a 2 mL inner glass vial.

  • Vapor Diffusion Setup: Place the inner vial (uncapped) into a 10 mL outer vial containing 3 mL of hexanes (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Crystal Growth: Incubate at 20 °C undisturbed for 48–72 hours. The slow diffusion of hexanes into the ethyl acetate gradually reduces the dielectric constant of the mixture, promoting the nucleation of colorless, block-like crystals.

  • Mounting & Data Collection: Harvest a single crystal using a nylon cryoloop coated in Paratone-N oil. Immediately transfer the loop to the diffractometer cold stream (100 K) to minimize thermal motion and maximize high-angle diffraction intensity.

  • Refinement: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL).

Protocol B: Selective Mono-Saponification of the Gem-Diester

Objective: To desymmetrize the C2 position for sequential library generation (e.g., amide coupling followed by reduction). Causality: The bulky 1-benzyl group creates a severe steric shield over the cis-ester face of the azetidine ring. By using a controlled stoichiometric amount of hydroxide at low temperatures, the trans-ester is selectively hydrolyzed due to its higher solvent accessibility. The reaction is self-validating and self-limiting: the formation of the mono-carboxylate anion electronically deactivates the remaining ester toward further hydroxide attack[4].

  • Reaction Setup: Dissolve 1.0 mmol of the azetidine diester in a 4:1 mixture of THF/H2O (5 mL) and cool the flask to 0 °C in an ice bath.

  • Base Addition: Add exactly 1.05 equivalents of LiOH·H2O dropwise as an aqueous solution. The lithium cation coordinates with the ester carbonyls, activating them toward nucleophilic attack, while the low temperature prevents over-hydrolysis.

  • Monitoring: Stir for 2 hours at 0 °C. Monitor the reaction via LC-MS.

  • Isolation: Once the starting material is consumed, acidify the aqueous layer to pH 4 using 1M HCl. Extract with dichloromethane (3 x 10 mL), dry over Na2SO4, and concentrate in vacuo to yield the mono-acid trans-ester in >90% regiomeric purity.

Mechanistic Visualization: Structure-Based Scaffold Hopping

The integration of azetidine crystallographic data into drug discovery requires a systematic workflow. The diagram below illustrates the logical progression from vector identification to lead optimization.

ScaffoldHopping N1 Target Vector Identification N2 Azetidine Scaffold Selection N1->N2 N3 X-Ray Structural Validation N2->N3 N4 Selective Derivatization N3->N4 N5 Lead Optimization N4->N5

Workflow for structure-based scaffold hopping using azetidine crystallographic data.

References
  • [1] Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • [4] Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: Journal of Combinatorial Chemistry (via PMC) URL: [Link]

  • [2] Title: The crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline Source: Journal of the American Chemical Society URL: [Link]

  • [3] Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Validation

comparative study of N-benzyl vs N-Boc protection in azetidine synthesis

Title: Comparative Guide: N-Benzyl vs. N-Boc Protection in Azetidine Synthesis Introduction Azetidines—highly strained four-membered nitrogen heterocycles—have become privileged scaffolds in modern drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: N-Benzyl vs. N-Boc Protection in Azetidine Synthesis

Introduction Azetidines—highly strained four-membered nitrogen heterocycles—have become privileged scaffolds in modern drug development. Their incorporation into molecular architectures favorably modulates physicochemical properties such as metabolic stability, solubility, and target-binding affinity[1]. However, synthesizing these strained rings presents a significant thermodynamic and kinetic challenge. The choice of nitrogen protecting group is not merely a strategic formality; it fundamentally dictates the success of the cyclization and the structural integrity of the final product.

As a Senior Application Scientist, I have evaluated numerous synthetic routes, and the decision almost invariably narrows down to two dominant strategies: N-Benzyl (Bn) and N-tert-butoxycarbonyl (Boc) protection. This guide provides an objective, data-driven comparison of these two protecting groups, detailing the causality behind their experimental behaviors and providing self-validating protocols for bench execution.

Mechanistic Causality: Why Protecting Groups Dictate Azetidine Fate

The synthesis of azetidines typically relies on an intramolecular nucleophilic substitution (SN2), such as the base-mediated cyclization of a 3-halopropylamine derivative[1].

  • The N-Boc Advantage (Electronic Tuning): The Boc group features an electron-withdrawing carbamate that reduces the inherent nucleophilicity of the nitrogen. However, upon deprotonation with a strong base (e.g., NaH), the resulting anion becomes a highly effective, localized nucleophile, driving the intramolecular displacement of the halide[1]. Crucially, the subsequent acidic deprotection (using TFA or HCl) cleaves the Boc group via a tert-butyl cation intermediate, leaving the strained four-membered ring completely intact[2].

  • The N-Benzyl Pitfall (Reductive Vulnerability): The benzyl group maintains the amine's basicity, allowing for cyclization under milder conditions. The critical failure point, however, arises during late-stage deprotection. Standard hydrogenolysis (H₂, Pd/C) is notoriously problematic for azetidines. The inherent ring strain alters the reactivity profile of the amine, making it highly susceptible to anomalous N-alkylation. For instance, performing hydrogenolysis in methanol frequently fails to yield the free N-H azetidine; instead, it produces N-methyl azetidine in high yields (up to 70%)[3]. Furthermore, reductive conditions can inadvertently trigger ring-opening side reactions.

Synthesis Workflow & Logical Relationships

The following diagram maps the divergent synthetic fates of azetidine precursors based on the selected protecting group.

AzetidineSynthesis cluster_Boc N-Boc Pathway cluster_Bn N-Benzyl Pathway Start Azetidine Precursor (e.g., 3-halopropylamine) Boc_Protect Boc Protection (Boc2O, Base) Start->Boc_Protect Bn_Protect Bn Protection (BnBr or Reductive Amination) Start->Bn_Protect Boc_Cyclize Intramolecular Cyclization (NaH or K2CO3) Boc_Protect->Boc_Cyclize Boc_Deprotect Acidic Deprotection (TFA / HCl) Boc_Cyclize->Boc_Deprotect Boc_Product Free Azetidine (High Yield, Intact Ring) Boc_Deprotect->Boc_Product Bn_Cyclize Intramolecular Cyclization (Base-mediated) Bn_Protect->Bn_Cyclize Bn_Deprotect Reductive Deprotection (H2, Pd/C, MeOH) Bn_Cyclize->Bn_Deprotect Bn_Product Side Products (N-Methylation / Ring Opening) Bn_Deprotect->Bn_Product

Logical workflow comparing N-Boc and N-Benzyl protection strategies in azetidine synthesis.

Quantitative Comparison: N-Boc vs. N-Benzyl

The table below summarizes the empirical performance of both protecting groups during azetidine synthesis and deprotection workflows.

ParameterN-Boc ProtectionN-Benzyl Protection
Cyclization Yield High (75–90%) via strong base (NaH)Moderate to High (60–85%)
Deprotection Reagents TFA in DCM or HCl in Dioxane[4]H₂, Pd/C[3]
Deprotection Yield Excellent (>90%)Poor to Moderate (Variable)
Risk of Ring Opening Very Low (Acid stable ring)Moderate (Reductive strain relief)
Risk of N-Alkylation NoneHigh (e.g., N-methylation in MeOH)[3]
Scalability Excellent (Standard peptide chemistry)Limited by late-stage purification

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Synthesis of N-Boc-Azetidine via Intramolecular Cyclization

Objective: Construct the azetidine ring using an intramolecular Williamson ether-like synthesis[1].

  • Preparation & Deprotonation : Dissolve N-Boc-3-chloropropylamine (1.0 eq) in anhydrous DMF (0.2 M). Cool the flask to 0 °C under an inert argon atmosphere. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: The carbamate N-H is weakly acidic. NaH is strictly required to quantitatively generate the nitrogen anion, which acts as the active nucleophile[1].

  • Cyclization : Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The acyclic precursor must be completely consumed before quenching to prevent difficult downstream separations.

  • Quench & Extraction : Carefully quench the excess NaH with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF.

  • Isolation : Dry over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure N-Boc-azetidine.

Protocol B: Acidic Deprotection of N-Boc Azetidine

Objective: Cleave the Boc group without compromising the strained four-membered ring[4].

  • Acid Cleavage : Dissolve the purified N-Boc-azetidine in anhydrous dichloromethane (DCM). Add trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio[2]. Stir at room temperature for 2–4 hours.

    • Causality: TFA protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation and subsequent decarboxylation. The acidic environment is highly tolerated by the azetidine ring, preventing unwanted ring-opening[2].

  • Concentration : Concentrate the mixture under reduced pressure.

    • Self-Validation Checkpoint: To ensure complete removal of residual TFA, co-evaporate the resulting residue with dry acetone or toluene at least three times[4].

  • Purification : The product is isolated as the azetidinium trifluoroacetate salt. To obtain the free base, dissolve the salt in a minimal amount of water and pass it through a basic ion-exchange resin (e.g., DOWEX 50WX)[4].

Protocol C: The Hydrogenolysis Challenge of N-Benzyl Azetidines

Objective: Highlight the mechanistic pitfalls of N-benzyl deprotection[3].

  • Standard Attempt : Dissolve an N-benzyl azetidine derivative in methanol. Add 10% Pd/C catalyst (10 mol%) and stir under a hydrogen atmosphere (1 atm) at room temperature.

  • Mechanistic Pitfall & Observation : Analytical verification (LC-MS/NMR) will frequently reveal that the desired free N-H azetidine is absent. Instead, the major product is the N-methyl azetidine[3].

    • Causality: The inherent strain of the azetidine ring alters the electronic properties of the intermediate secondary amine, making it highly reactive toward the methanol solvent under reductive conditions, leading to unintended alkylation[3].

  • Corrective Action : If N-benzyl protection must be used, hydrogenolysis must be conducted in strictly non-nucleophilic solvents (e.g., EtOAc) or in the presence of a trapping agent (like an anhydride) to immediately acylate the free amine upon formation, thereby preventing N-alkylation[3].

Conclusion

For researchers and drug development professionals, the comparative data heavily favors N-Boc protection for azetidine synthesis. While N-benzyl groups are easily installed, their removal introduces unacceptable risks of N-alkylation and ring degradation due to the unique strain of the four-membered ring. N-Boc protection provides a robust, scalable, and self-validating pathway that ensures the structural integrity of the final azetidine scaffold.

References

  • Application Notes and Protocols: Intramolecular Cyclization of N-Boc-3-Chloropropylamine Derivatives , Benchchem. 1

  • Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds , PMC. 3

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors , PMC. 4

  • 3-Methylazetidine-2-carboxylic acid , Benchchem. 2

Sources

Comparative

spectroscopic comparison of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate with similar compounds

Introduction: The Azetidine Scaffold and the Imperative of Precise Characterization The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold and the Imperative of Precise Characterization

The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer novel exit vectors and improved physicochemical properties compared to more common five- and six-membered rings.[1][2] As drug development professionals increasingly incorporate these motifs, unambiguous structural verification becomes paramount. The subtle isomeric possibilities of substituted azetidines demand a multi-technique spectroscopic approach for definitive characterization.

  • Analog 1: Diethyl 1-benzylazetidine-2,2-dicarboxylate (Compound B) , which allows for the examination of the spectral influence of different ester alkyl groups.

  • Analog 2: Dimethyl 1-benzylazetidine-2,4-dicarboxylate (Compound C) , a constitutional isomer that highlights the profound impact of substituent placement on molecular symmetry and spectral output.[3][4]

By dissecting the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for these three compounds, this guide will equip researchers with the expertise to confidently identify and differentiate complex azetidine derivatives.

Molecular Structures Under Investigation

Compound IDStructureNameKey Distinction
A Structure of Compound ADimethyl 1-benzyl-2,2-dimethylazetidine-2,2-dicarboxylateTarget Compound: Geminal dicarboxylate at C2.
B Structure of Compound BDiethyl 1-benzylazetidine-2,2-dicarboxylateEster Analog: Diethyl ester vs. dimethyl ester.
C Structure of Compound CDimethyl 1-benzylazetidine-2,4-dicarboxylatePositional Isomer: Dicarboxylate groups at C2 and C4.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For azetidines, it is indispensable for confirming substitution patterns and stereochemistry.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum gives a precise count of chemically distinct protons and their connectivity. The key differences between our three compounds will manifest in the azetidine ring signals and the ester groups.

Predicted ¹H NMR Data Comparison

Proton EnvironmentCompound A (Predicted)Compound B (Predicted)Compound C (Predicted)Rationale for Differences
Aromatic (Benzyl) ~7.2-7.4 ppm (m, 5H)~7.2-7.4 ppm (m, 5H)~7.2-7.4 ppm (m, 5H)Identical benzyl group across all three compounds.
Benzylic CH₂ ~3.6 ppm (s, 2H)~3.6 ppm (s, 2H)~3.8 & ~3.6 ppm (d, 2H, J ≈ 13 Hz)In A & B, the C2 is quaternary, leading to a simple singlet. In C, the C2 is a chiral center, making the benzylic protons diastereotopic and thus appear as a pair of doublets (an "AB quartet").
Ester Alkyl Group ~3.7 ppm (s, 6H)~4.2 ppm (q, 4H, J ≈ 7 Hz), ~1.2 ppm (t, 6H, J ≈ 7 Hz)~3.75 & ~3.70 ppm (s, 3H each)A: Two equivalent methyl esters give one singlet. B: Two equivalent ethyl esters give a quartet and a triplet.[5][6] C: Due to asymmetry, the two methyl esters are chemically non-equivalent, resulting in two distinct singlets.
Azetidine CH (C2) N/AN/A~4.1 ppm (dd, 1H)Only C has a proton at the C2 position.
Azetidine CH₂ (C3) ~2.9 ppm (t, 2H, J ≈ 7 Hz)~2.9 ppm (t, 2H, J ≈ 7 Hz)~2.3-2.5 ppm (m, 2H)In A & B, the two C3 protons are equivalent. In C, the protons at C3 are diastereotopic due to the adjacent C4 stereocenter, leading to a more complex multiplet.
Azetidine CH (C4) N/AN/A~3.9 ppm (dd, 1H)Only C has a proton at the C4 position.
Azetidine CH₂ (C4) ~2.2 ppm (t, 2H, J ≈ 7 Hz)~2.2 ppm (t, 2H, J ≈ 7 Hz)N/AIn A & B, the C4 position is a methylene group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR reveals the number of unique carbon environments. The high degree of symmetry in Compounds A and B will lead to fewer signals compared to the less symmetric Compound C.

Predicted ¹³C NMR Data Comparison

Carbon EnvironmentCompound A (Predicted)Compound B (Predicted)Compound C (Predicted)Rationale for Differences
C=O (Ester) ~172 ppm~171 ppm~172, ~171 ppmTwo distinct ester environments in C due to asymmetry.
Aromatic (Benzyl) ~138 (ipso), ~128-129~138 (ipso), ~128-129~138 (ipso), ~128-129Minor shifts expected, but largely consistent.
C-O (Ester) ~52 ppm~61 ppm~52, ~51 ppmShift difference between -OC H₃ and -OC H₂CH₃ is significant and diagnostic.[7][8] Two signals for C.
C-N (Benzylic) ~58 ppm~58 ppm~58 ppmSimilar environment for the benzylic carbon.
C-N (Azetidine C2) ~68 ppm (Quaternary)~68 ppm (Quaternary)~65 ppmThe quaternary C2 in A & B is significantly downfield.
C-N (Azetidine C4) ~48 ppm~48 ppm~55 ppmThe C4 methine in C is deshielded by the adjacent ester.
Azetidine C3 ~35 ppm~35 ppm~33 ppmThe substitution pattern slightly alters the chemical environment of C3.
CH₃ (Ester) ~22 ppm~14 ppm~22, ~21 ppmDiagnostic shifts for methyl vs. ethyl groups.

Part 2: Vibrational and Fragmentation Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. While it may not distinguish between the positional isomers (A vs. C) as effectively as NMR, it can easily differentiate the ester types (A vs. B).

Predicted IR Absorption Bands (cm⁻¹)

Functional GroupExpected WavenumberCompound ACompound BCompound C
C=O Stretch (Ester) 1730-1750
C-O Stretch (Ester) 1150-1250
C-N Stretch (Amine) 1180-1220
sp² C-H Stretch (Aromatic) 3030-3100
sp³ C-H Stretch (Aliphatic) 2850-2960

The primary utility of IR here is the rapid confirmation of the presence of the ester and benzyl functionalities common to all three molecules.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that can reveal the molecule's structure. The ionization technique (e.g., Electron Ionization, EI, or Electrospray, ESI) will influence the fragmentation pattern. Under EI, the benzyl group is a dominant feature.

Predicted Key Fragments (m/z)

FragmentCompound A (MW: 291.34)Compound B (MW: 319.39)Compound C (MW: 291.34)Fragmentation Pathway
[M]⁺ 291319291Molecular Ion
[M - OCH₃]⁺ 260N/A260Loss of methoxy radical from ester.
[M - CO₂CH₃]⁺ 232N/A232Loss of methoxycarbonyl radical.
[M - OC₂H₅]⁺ N/A274N/ALoss of ethoxy radical from ester.
[M - CO₂C₂H₅]⁺ N/A246N/ALoss of ethoxycarbonyl radical.
[C₇H₇]⁺ (Tropylium) 919191Cleavage of the benzyl group; a highly stable and characteristic fragment for N-benzyl compounds.[9]

The molecular ion peak immediately distinguishes Compound B from A and C. Fragmentation patterns, such as the loss of methoxy vs. ethoxy groups, provide definitive confirmation of the ester identity.

Part 3: Visualization of Analytical Workflows

A systematic approach is crucial for structural elucidation. The following workflow illustrates how data from multiple spectroscopic techniques are integrated to arrive at an unambiguous structure.

G cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Structural Confirmation MS Mass Spec (MS) - Molecular Weight - Key Fragments H_NMR 1H NMR - Proton Environments - Connectivity (J-coupling) MS->H_NMR Provides MW for formula IR Infrared (IR) - Functional Groups IR->H_NMR Confirms functional groups C_NMR 13C NMR - Unique Carbons - Symmetry H_NMR->C_NMR Cross-validates H-environments Structure Final Structure Assignment H_NMR->Structure Defines proton skeleton DEPT DEPT / HSQC / HMBC - C-H Correlation - Long-Range Connectivity C_NMR->DEPT Assigns carbon types DEPT->Structure Confirms C-H framework

Caption: Integrated workflow for spectroscopic structural elucidation.

The fragmentation of the benzyl group is a key diagnostic tool in mass spectrometry for these compounds.

G parent Parent Ion [M]˙⁺ m/z = 291 (for A, C) frag1 Loss of Benzyl Radical [M - C₇H₇]⁺ parent->frag1 α-cleavage frag2 Tropylium Cation [C₇H₇]⁺ m/z = 91 parent->frag2 α-cleavage

Caption: Key fragmentation pathway for N-benzyl azetidines in MS.

Part 4: Standard Operating Protocols

To ensure data quality and reproducibility, the following protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified azetidine derivative. Dissolve in ~0.7 mL of a deuterated solvent (CDCl₃ is a common choice). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse spectrum.

    • Set a spectral width of approximately 12-15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of ~0.3 Hz) to improve signal-to-noise. Phase and baseline correct the spectrum carefully.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the data (each unique carbon appears as a singlet).

    • Set a spectral width of ~220 ppm.

    • A much larger number of scans will be required due to the low natural abundance of ¹³C.

    • Rationale: Proton decoupling removes C-H coupling, simplifying the spectrum and improving signal-to-noise through the Nuclear Overhauser Effect (NOE).[8]

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for ESI, or a more concentrated solution for direct injection EI.

  • ESI-MS (for accurate mass and soft ionization):

    • Infuse the sample solution into the ESI source.

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Use a high-resolution analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.[10]

  • EI-MS (for fragmentation analysis):

    • Introduce the sample via a direct insertion probe or GC inlet.

    • Use a standard electron energy of 70 eV. This high energy level ensures reproducible fragmentation patterns that can be compared to libraries.

    • Rationale: EI is a "hard" ionization technique that causes extensive fragmentation, providing a structural fingerprint. The formation of the m/z 91 tropylium ion is a classic fragmentation pathway for benzyl-containing compounds under EI conditions.[9]

Conclusion

The structural elucidation of substituted azetidines is a nuanced task that relies on the synergistic interpretation of multiple spectroscopic techniques. While ¹H and ¹³C NMR are the most powerful tools for determining the precise connectivity and symmetry of the molecule, mass spectrometry provides unequivocal confirmation of molecular weight and key structural motifs like the benzyl group. IR spectroscopy serves as a rapid preliminary check for essential functional groups. By understanding the predicted spectral differences outlined in this guide—from the diastereotopic benzylic protons in an asymmetric azetidine to the characteristic mass fragments of different ester groups—researchers can approach the characterization of these valuable medicinal chemistry scaffolds with a high degree of confidence and precision.

References

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex... Organic Chemistry Frontiers (RSC Publishing).
  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). PMC.
  • 2,4-dimethyl 1-benzylazetidine-2,4-dicarboxyl
  • Infrared spectra of N-substituted aziridine compounds. Analytical Chemistry.
  • 121049-90-9 | Dimethyl (2R,4S)
  • Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
  • Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.
  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. (n.d.). Refubium - Freie Universität Berlin.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. (2016). MDPI.
  • Solved Examine the 1H-NMR Spectrum of diethyl | Chegg.com. (2021, April 3).
  • interpreting C-13 NMR spectra. (n.d.). Chemguide.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • 13C NMR Chemical Shift. (2022, March 9).
  • Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio - PubMed. (2005, January 15).
  • Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterific
  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022, September 23). MDPI.

Sources

Validation

advantages of using 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate in synthesis

Strategic Advantages of 2,2-Dimethyl 1-Benzylazetidine-2,2-Dicarboxylate in the Synthesis of Proline Surrogates Introduction The azetidine ring has transitioned from a synthetic curiosity to a privileged motif in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Advantages of 2,2-Dimethyl 1-Benzylazetidine-2,2-Dicarboxylate in the Synthesis of Proline Surrogates

Introduction

The azetidine ring has transitioned from a synthetic curiosity to a privileged motif in modern drug discovery[1]. As a conformationally constrained four-membered nitrogen heterocycle, it serves as an excellent surrogate for proline, offering improved metabolic stability, enhanced aqueous solubility, and unique three-dimensional vectors for target binding[2]. However, the synthesis of azetidine-2-carboxylic acid derivatives is notoriously difficult. The inherent ring strain (~107 kJ/mol) makes de novo cyclization thermodynamically disfavored, often resulting in low yields due to competing intermolecular side reactions such as polymerization.

To circumvent these bottlenecks, the use of pre-formed building blocks like 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate (CAS: 2418674-63-0)[3] has emerged as a superior strategic choice for synthetic chemists and drug development professionals.

Mechanistic & Structural Advantages

The architecture of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate provides a self-validating system for downstream functionalization, eliminating the unpredictability of ring-closing steps:

  • The N-Benzyl Protecting Group : Unlike acid-sensitive Boc groups or base-sensitive Fmoc groups, the N-benzyl moiety is robust under both strongly basic and acidic conditions. This allows for aggressive functionalization at the C2 position without risking premature deprotection. Once the desired molecular architecture is achieved, the benzyl group is cleanly removed via palladium-catalyzed hydrogenolysis, leaving the fragile azetidine ring intact.

  • The gem-Dimethyl Dicarboxylate : The presence of two ester groups at the C2 position stabilizes the ring against unwanted ring-opening during nucleophilic attacks. More importantly, it serves as a perfect substrate for Krapcho dealkoxycarbonylation. This allows chemists to selectively remove one ester group to yield the desired mono-ester (azetidine-2-carboxylate) with high efficiency and predictability[4].

Comparison with Traditional Synthetic Routes

Traditionally, azetidine-2-carboxylates are synthesized via the double SN​2 cyclization of aminomalonates with 1,2-dibromoethane. This route is plagued by the high toxicity of the electrophile, the necessity of strong bases (e.g., Cs2​CO3​ ), and difficult purification steps due to oligomerization. By starting with 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate, researchers bypass the cyclization step entirely, moving directly to late-stage functionalization.

Table 1: Performance Comparison for Accessing Azetidine-2-Carboxylate Mono-esters

MetricTraditional De Novo CyclizationPre-formed 2,2-Dimethyl 1-Benzylazetidine-2,2-Dicarboxylate
Yield to Mono-ester ~30–48% (Multi-step from acyclic precursors)~78–85% (Single-step Krapcho dealkoxycarbonylation)
Reaction Time 48–72 hours4–6 hours
Toxicity Profile High (Requires highly toxic 1,2-dibromoethane)Low (Utilizes benign salts like LiCl or NaCl )
Scalability Poor (Exothermic, prone to polymerization at scale)Excellent (Stable intermediates, highly reproducible)
Atom Economy Low (Loss of massive leaving groups during cyclization)High (Loss of only CO2​ and methanol)

Experimental Protocol: Krapcho Dealkoxycarbonylation

To demonstrate the practical utility of this building block, the following protocol details the conversion of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate to methyl 1-benzylazetidine-2-carboxylate[4].

Causality Check: The Krapcho reaction relies on the nucleophilic attack of a halide anion on the methyl group of the ester, followed by decarboxylation. Using a pre-formed azetidine ring ensures that no strong bases or nucleophiles are present that could trigger a retro-aldol-like ring opening. Water is strictly required to facilitate the hydrolysis of the intermediate.

Step-by-Step Methodology:

  • Preparation : In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate (1.0 equiv, 10 mmol) in anhydrous DMSO (0.2 M).

  • Reagent Addition : Add Lithium Chloride ( LiCl ) (2.5 equiv, 25 mmol) and distilled water (2.0 equiv, 20 mmol). Note: The LiCl acts as the nucleophile to cleave the methyl ester, while water acts as a proton source for the transient carbanion.

  • Heating : Heat the reaction mixture to 150 °C under a nitrogen atmosphere. Monitor the evolution of CO2​ gas (visible as gentle bubbling).

  • Monitoring : Stir the mixture for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material is fully consumed.

  • Workup : Cool the reaction to room temperature. Quench with water and extract the aqueous layer three times with diethyl ether. Note: Diethyl ether is preferred over ethyl acetate to minimize the extraction of DMSO into the organic phase.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield methyl 1-benzylazetidine-2-carboxylate as a pale yellow oil.

Workflow Visualization

The following diagram illustrates the strategic shortcut provided by the pre-formed building block compared to traditional acyclic approaches.

G Start_DeNovo Acyclic Precursors (e.g., Aminomalonates) Cyclization De Novo Cyclization (1,2-dibromoethane, Base) High Toxicity, Low Yield Start_DeNovo->Cyclization Target Azetidine-2-carboxylate (Proline Surrogate) Cyclization->Target Difficult Purification (~30-48% Yield) Start_Preformed 2,2-dimethyl 1-benzylazetidine -2,2-dicarboxylate Krapcho Krapcho Dealkoxycarbonylation (LiCl, H2O, DMSO, 150°C) Start_Preformed->Krapcho Krapcho->Target High Yield & Scalable (~78-85% Yield)

Workflow comparison: De novo cyclization vs. pre-formed azetidine building block.

References

  • Efficient route to (S)-azetidine-2-carboxylic acid Source: PubMed (Bioscience, Biotechnology, and Biochemistry) URL:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Bioisosteric Replacement Studies: Evaluating the Azetidine-2,2-Dicarboxylate Core in Drug Design

Introduction & Strategic Rationale In the development of neuroactive compounds, particularly those targeting ionotropic and metabotropic glutamate receptors (iGluRs and mGluRs), achieving high receptor subtype selectivit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the development of neuroactive compounds, particularly those targeting ionotropic and metabotropic glutamate receptors (iGluRs and mGluRs), achieving high receptor subtype selectivity and favorable pharmacokinetic profiles remains a significant challenge. Endogenous ligands like glutamate and aspartate are highly flexible, acyclic molecules. This flexibility leads to promiscuous binding across multiple receptor subtypes and incurs a high entropic penalty ( ΔS ) upon binding.

To overcome these limitations, medicinal chemists employ bioisosteric replacement—substituting flexible regions with conformationally restricted scaffolds. While pyrrolidine and piperidine rings have traditionally served this purpose, the azetidine-2,2-dicarboxylate core has emerged as a superior, highly rigidified bioisostere[1]. By locking the dicarboxylate pharmacophore into a specific spatial projection, azetidine derivatives serve as crucial tools for probing glutamate receptor function and optimizing lead compounds[1].

Mechanistic Causality: Why Choose the Azetidine Core?

The transition from a 5-membered pyrrolidine or 6-membered piperidine to a 4-membered azetidine ring is not merely a structural tweak; it fundamentally alters the physicochemical and spatial properties of the molecule:

  • Conformational Restriction & Vector Projection: The strained 4-membered ring severely restricts the N−Cα​−Cβ​ dihedral angles. In azetidine-2,2-dicarboxylates, the two carboxylate groups are forced into a rigid, predictable geometry that precisely mimics the bioactive conformation of glutamate required for specific receptor clefts. This reduces the entropic penalty of binding, directly translating to enhanced target affinity.

  • Enhanced Lipophilic Ligand Efficiency (LLE): Azetidines possess a high fraction of sp3 hybridized carbons ( Fsp3​ ) while maintaining a smaller molecular footprint than their pyrrolidine counterparts. This ring contraction reduces overall lipophilicity (LogD), which is a critical driver for improving LLE—a metric that normalizes potency against lipophilicity[2][3].

  • Metabolic Stability: The azetidine core offers enhanced metabolic stability compared to more common saturated analogues[4]. The steric hindrance and altered electron density (due to ring strain altering the amine's pKa ) make the nitrogen less susceptible to cytochrome P450-mediated N-dealkylation, while the ring itself is highly resistant to oxidative metabolism[2][4].

BioisostereLogic A Acyclic Glutamate (High Flexibility) B Pyrrolidine-2,2-dicarboxylate (Moderate Rigidity) A->B Cyclization (Entropic Benefit) C Azetidine-2,2-dicarboxylate (High Rigidity, High Fsp3) B->C Ring Contraction (Improved LLE & Stability) D Target: iGluR / mGluR Enhanced Affinity & Selectivity C->D Locked Pharmacophore

Logical progression of bioisosteric replacement towards the azetidine core.

Comparative Performance Analysis

To objectively evaluate the azetidine-2,2-dicarboxylate core, we must benchmark it against traditional acyclic and cyclic alternatives. The table below summarizes representative physicochemical and pharmacological shifts observed when applying these scaffolds in glutamate receptor ligand design.

ParameterAcyclic Glutamate AnalogsPyrrolidine-2,2-dicarboxylatesAzetidine-2,2-dicarboxylates
Conformational Entropy Penalty High (Multiple rotatable bonds)Moderate (Partial ring puckering)Low (Highly rigidified core)
Receptor Subtype Selectivity Poor (Promiscuous binding)GoodExcellent (Locked exit vectors)
Lipophilicity (Relative LogD) Baseline+0.5 to +1.0+0.1 to +0.3 (Lower lipophilicity)
Metabolic Stability (HLM t1/2​ ) < 15 mins (Rapid degradation)~30 - 45 mins> 60 mins (Resistant to oxidation)
Lipophilic Ligand Efficiency (LLE) LowModerateHigh (Optimal potency-to-LogD ratio)

Experimental Workflows: Self-Validating Protocols

To empirically validate the advantages of the azetidine-2,2-dicarboxylate core, researchers must employ robust, self-validating assay systems. Below are the definitive step-by-step methodologies for assessing both target affinity and metabolic stability.

Protocol A: In Vitro Radioligand Binding Assay (Receptor Affinity)

Causality: This assay isolates the receptor interaction from cellular variables. By using a known radiolabeled competitor, we can precisely quantify the binding affinity ( Ki​ ) of the azetidine bioisostere, validating the hypothesis that conformational restriction improves target engagement.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet and wash twice to remove endogenous glutamate, which would otherwise competitively mask the binding of the test compound.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the radioligand (e.g., [3H] -CGP39653 for NMDA receptors), and 50 µL of the azetidine-2,2-dicarboxylate test compound (serially diluted from 10 µM to 0.1 nM). Incubate at 4°C for 60 minutes to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer. Self-Validation: Rapid filtration ensures that the off-rate of the ligand does not skew the equilibrium data.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Microsomal Metabolic Stability Assay

Causality: To prove that the azetidine ring confers resistance to N-dealkylation and oxidation, compounds must be subjected to hepatic enzymes. The use of an NADPH regenerating system specifically isolates cytochrome P450-mediated metabolism.

  • System Setup: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the azetidine-2,2-dicarboxylate test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ) to initiate CYP450 activity.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard. Self-Validation: Acetonitrile instantly denatures the microsomal proteins, halting metabolism at exact time points and precipitating proteins for clean MS injection.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

ExpWorkflow S1 1. Compound Synthesis & Purification (>95% purity) S2 2. Radioligand Binding Assay (Receptor Affinity Validation) S1->S2 S3 3. HLM Metabolic Stability (CYP450 Resistance Check) S1->S3 S4 4. Data Integration: Calculate LLE & Half-life S2->S4 S3->S4

Experimental workflow for evaluating azetidine bioisosteres in vitro.

Sources

Validation

Computational Analysis of Dimethyl 1-Benzylazetidine-2,2-Dicarboxylate Conformation: A Comparative Guide of Molecular Modeling Suites

Azetidines—highly strained, four-membered nitrogen heterocycles—are increasingly prioritized in medicinal chemistry for their unique physicochemical properties and ability to improve the metabolic stability of drug candi...

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines—highly strained, four-membered nitrogen heterocycles—are increasingly prioritized in medicinal chemistry for their unique physicochemical properties and ability to improve the metabolic stability of drug candidates [1]. However, the conformational analysis of heavily substituted derivatives, such as dimethyl 1-benzylazetidine-2,2-dicarboxylate (CAS: 2418674-63-0) , presents a formidable computational challenge.

As a Senior Application Scientist, I frequently see standard modeling protocols fail on this specific scaffold. The molecule exhibits a complex potential energy surface (PES) driven by azetidine ring puckering, a high nitrogen inversion barrier (~10 kcal/mol), and severe steric clashes between the N-benzyl group and the geminal dimethyl dicarboxylate groups at the C2 position.

This guide objectively compares the performance of three leading computational methodologies—Molecular Mechanics, Semi-Empirical Tight Binding, and Density Functional Theory (DFT)—for elucidating the conformational landscape of this strained system, providing a self-validating experimental workflow to ensure scientific integrity [2].

The Contenders: Evaluating Computational Methodologies

To accurately model dimethyl 1-benzylazetidine-2,2-dicarboxylate, a computational suite must navigate the steric bulk of the C2-esters while correctly calculating the quantum mechanical hyperconjugation that stabilizes the strained ring. Here is how the leading approaches compare:

A. Schrödinger MacroModel (OPLS4 Force Field)
  • Mechanism: Utilizes classical physics and parameterized force fields to estimate molecular energy.

  • Performance: Extremely fast, capable of generating thousands of conformers in minutes. However, classical force fields often struggle with the highly specific electronic effects present in four-membered rings. OPLS4 may underestimate the N-inversion barrier caused by the massive steric clash between the N-benzyl group and the pseudo-axial C2-ester, leading to an overestimation of conformational flexibility.

B. CREST / GFN2-xTB (Semi-Empirical Method)
  • Mechanism: Employs a semi-empirical quantum mechanical approach (extended tight-binding) coupled with metadynamics.

  • Performance: Provides near-QM accuracy at a fraction of the computational cost. CREST excels at unbiased conformational searching because its metadynamics algorithm injects thermal energy to force the molecule over the ~10 kcal/mol N-inversion barrier, ensuring no local minima are missed.

C. Gaussian 16 / ORCA 5.0 (DFT: ωB97X-D / def2-TZVP)
  • Mechanism: Solves the Schrödinger equation using electron density, incorporating explicit dispersion corrections (e.g., Grimme's D3 or D4).

  • Performance: The gold standard for thermodynamic accuracy. It perfectly captures the exact dispersion interactions (π-π stacking, steric repulsion) and accurate transition state barriers [3]. However, it is computationally prohibitive for blind conformational searches and must be used strictly as a refinement tool.

Quantitative Performance Comparison
Computational MethodLevel of TheoryRelative CPU Time per MoleculeN-Inversion Barrier Accuracy (vs Exp)Handling of Azetidine Ring StrainRecommended Use Case
Schrödinger MacroModel OPLS4 (MM)< 1 minuteLow (Often underestimates by 3-5 kcal/mol)Moderate (Relies heavily on parameterization)High-throughput screening of massive libraries.
CREST GFN2-xTB (Semi-Empirical)1 - 4 hoursModerate (Within 1-2 kcal/mol)High (Quantum mechanical basis)Unbiased conformational sampling and metadynamics.
Gaussian 16 / ORCA ωB97X-D/def2-TZVP (DFT)24 - 72+ hoursHigh (< 0.5 kcal/mol error)Excellent (Explicit electron correlation)Final thermodynamic refinement and NMR prediction.

Mechanistic Causality: Why Methodology Matters

In dimethyl 1-benzylazetidine-2,2-dicarboxylate, the symmetry of the geminal dicarboxylates is broken by the adjacent N-benzyl group. The N-benzyl group strongly prefers a pseudo-equatorial position to minimize 1,3-diaxial-like interactions. However, the ring must pucker (adopt a "butterfly" conformation) to alleviate eclipsing interactions between the C2 esters and the C3 protons.

If a computational method fails to accurately model the transition state of the planar azetidine ring (the intermediate state during N-inversion and ring flip), it will erroneously predict a rapid equilibrium. This masks the existence of distinct, isolable conformers at physiological temperatures. DFT is required to accurately model the frontier molecular orbitals that dictate this stability [1, 3].

Dynamics EqAx Equatorial N-Benzyl Puckered (Axial C2-Ester) EqEq Equatorial N-Benzyl Puckered (Equatorial C2-Ester) EqAx->EqEq Ring Flip (Low Barrier) Planar Planar Transition State (High Energy) EqAx->Planar N-Inversion (~10 kcal/mol) EqEq->Planar N-Inversion AxAx Axial N-Benzyl Puckered (Axial C2-Ester) AxEq Axial N-Benzyl Puckered (Equatorial C2-Ester) AxAx->AxEq Ring Flip Planar->AxAx Planar->AxEq

Thermodynamic cycle of N-inversion and ring puckering in substituted azetidines.

The Self-Validating Experimental & Computational Workflow

To ensure absolute trustworthiness in your structural predictions, you must employ a hybrid computational workflow that terminates in experimental validation. A theoretical model is only as good as its ability to predict physical reality.

Step-by-Step Protocol

Step 1: Topological Metadynamics Sampling (CREST)

  • Construct the 2D structure of dimethyl 1-benzylazetidine-2,2-dicarboxylate and generate an initial 3D geometry.

  • Execute CREST using the GFN2-xTB level of theory with an implicit solvent model (e.g., ALPB for chloroform or DMSO, depending on your planned NMR solvent).

  • Command:crest molecule.xyz -gfn2 -alpb chcl3

  • Causality: This injects kinetic energy into the simulation, forcing the N-benzyl group to invert and the ester groups to rotate, thoroughly sampling the PES without the bias of user-defined starting geometries.

Step 2: RMSD Clustering & Pruning

  • Extract the resulting conformer ensemble (crest_conformers.xyz).

  • Cluster the ensemble using a heavy-atom Root Mean Square Deviation (RMSD) cutoff of 0.5 Å.

  • Discard any conformers with a relative energy (ΔE) > 5.0 kcal/mol above the global minimum.

  • Causality: Conformers above this energy threshold represent < 0.01% of the Boltzmann population at room temperature and will waste expensive DFT resources.

Step 3: High-Level DFT Refinement (Gaussian 16 / ORCA)

  • Subject the pruned conformers to geometry optimization at the ωB97X-D/def2-TZVP level of theory.

  • Perform a frequency analysis to confirm that each optimized structure is a true minimum (zero imaginary frequencies) and to extract the Gibbs free energy (ΔG) with Zero-Point Energy (ZPE) corrections.

  • Causality: The ωB97X-D functional includes explicit dispersion corrections, which are mandatory for accurately modeling the non-covalent interactions between the benzyl ring and the ester carbonyls.

Step 4: Experimental Validation (2D NOESY NMR)

  • Synthesize or procure the compound.

  • Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment in the solvent modeled in Step 1.

  • Measure the experimental NOE cross-peaks between the benzylic protons (-CH2-Ph) and the azetidine C3/C4 protons.

  • Causality: Compare these experimental intensities to the interatomic distances predicted by your lowest-energy DFT conformer. If the DFT model predicts a pseudo-equatorial N-benzyl group (distance > 3.5 Å to C3 protons), but NOESY shows a strong cross-peak (indicating < 3.0 Å distance), the computational model must be re-evaluated for solvent or dimerization effects.

Workflow Start Input 2D Structure (Dimethyl 1-benzylazetidine- 2,2-dicarboxylate) MM MacroModel (OPLS4) Rapid Initial Sampling Start->MM Method A xTB CREST (GFN2-xTB) Extensive Conformational Search Start->xTB Method B Cluster RMSD Clustering & Filtering (ΔE < 5 kcal/mol) MM->Cluster xTB->Cluster DFT DFT Optimization (ωB97X-D/def2-TZVP) Cluster->DFT Top Conformers Exp Experimental Validation (NMR NOESY / X-ray) DFT->Exp Validation

Workflow comparing MM, xTB, and DFT for azetidine conformational analysis.

Conclusion

For the conformational analysis of heavily substituted, highly strained molecules like dimethyl 1-benzylazetidine-2,2-dicarboxylate, relying solely on classical force fields (like MacroModel) introduces significant risk of missing the true global minimum due to inaccurate N-inversion barrier parameterization.

The optimal, field-proven approach is a hybrid pipeline: utilize CREST (GFN2-xTB) for rapid, unbiased, quantum-mechanically grounded conformational sampling, followed by DFT (ωB97X-D) for rigorous thermodynamic refinement. By closing the loop with NOESY NMR validation, researchers can establish a highly trustworthy, self-validating system for rational drug design.

References

  • Scientists use computational modeling to guide a difficult chemical synthesis | MIT News. Massachusetts Institute of Technology.[Link]

  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid. MDPI (Molecules).[Link]

  • Neutral and Lithiated Oxazolinylazetidines: A DFT Computational Analysis. MDPI (Molecules).[Link]

Comparative

A Comparative Guide to the Synthesis and Utility of Substituted Azetidine-2,2-dicarboxylates and Their Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry and drug discovery.[1] Their inherent ring strain and defined three-dimensional geometry offer unique conformational constraints that can enhance binding affinity, improve pharmacokinetic properties, and provide metabolic stability to bioactive molecules.[1] While a direct synthesis and application profile for 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate is not prominently available in peer-reviewed literature, this guide will provide a comprehensive comparison of synthetic methodologies and applications for structurally related and functionally analogous azetidine derivatives. This guide will focus on substituted azetidine-2,2-dicarboxylates and related compounds, offering insights into their preparation and utility, supported by experimental data from the literature.

Part 1: Comparative Synthesis of Substituted Azetidines

The synthesis of the azetidine ring is a non-trivial task due to the inherent ring strain of the four-membered system. Various synthetic strategies have been developed to access this valuable scaffold, each with its own advantages and limitations. Here, we compare some of the common approaches.

Cyclization of γ-Amino Alcohols and their Derivatives

One of the most straightforward conceptual approaches to azetidine synthesis is the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a leaving group at the γ-position.

Experimental Protocol: A General Approach

A typical procedure involves the activation of the hydroxyl group of a γ-amino alcohol, followed by intramolecular nucleophilic substitution by the amine.

  • Protection of the Amine: The starting γ-amino alcohol is often N-protected (e.g., with a benzyl or Boc group) to prevent intermolecular side reactions.

  • Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, commonly a tosylate or mesylate, by reacting the N-protected amino alcohol with the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.

  • Intramolecular Cyclization: The resulting N-protected-γ-sulfonyloxy amine is treated with a base (e.g., sodium hydride) to deprotonate the amine (if it's a secondary amine) or to facilitate the cyclization of a primary amine, leading to the formation of the azetidine ring.

  • Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the desired azetidine.

Causality Behind Experimental Choices: The choice of protecting group is critical; it must be stable to the conditions of hydroxyl activation and be readily removable without affecting the azetidine ring. The choice of the leaving group (tosylate vs. mesylate) can influence reaction rates, with tosylates generally being more reactive.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of an imine with an alkene or a ketene is a powerful method for the direct formation of the azetidine ring. The Staudinger synthesis, the cycloaddition of a ketene with an imine, is a classic example leading to β-lactams (azetidin-2-ones).

Experimental Protocol: Staudinger Synthesis of a β-Lactam

  • Formation of the Imine: An aldehyde or ketone is condensed with a primary amine to form the corresponding imine (Schiff base).

  • Generation of the Ketene: A ketene is generated in situ, for example, from an acyl chloride and a non-nucleophilic base like triethylamine.

  • Cycloaddition: The ketene is then reacted with the imine to afford the β-lactam.

Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial to prevent the base from reacting with the highly electrophilic ketene. The reaction is often carried out at low temperatures to control the reactivity of the ketene and improve the diastereoselectivity of the cycloaddition.

Reductive Cyclization of β-Halo Imines

This method involves the formation of a β-halo imine, which then undergoes reductive cyclization to form the azetidine ring.

Experimental Protocol

  • Synthesis of β-Halo Ketone: A suitable ketone is halogenated at the β-position.

  • Formation of β-Halo Imine: The β-halo ketone is condensed with a primary amine to form the corresponding β-halo imine.

  • Reductive Cyclization: The β-halo imine is then reduced, typically with a hydride reducing agent like sodium borohydride. The reduction of the imine is followed by intramolecular nucleophilic attack of the resulting amine on the carbon bearing the halogen, yielding the azetidine.[2]

Causality Behind Experimental Choices: The choice of the reducing agent is important. A reagent that selectively reduces the imine without affecting the carbon-halogen bond is preferred to avoid side reactions.

Comparison of Synthetic Routes
Synthetic Route Starting Materials Key Reagents Typical Yields Advantages Disadvantages
Cyclization of γ-Amino Alcohols γ-Amino alcoholsSulfonyl chlorides, BaseModerate to HighReadily available starting materials; good control over stereochemistry.Multi-step process; requires protection/deprotection steps.
[2+2] Cycloaddition (Staudinger) Aldehydes/Ketones, Amines, Acyl chloridesTriethylamineModerate to HighConvergent synthesis; direct formation of the ring.Limited to β-lactam formation; ketenes can be highly reactive and difficult to handle.
Reductive Cyclization of β-Halo Imines β-Halo ketones, AminesSodium borohydrideModerateOne-pot potential.[2]Potential for side reactions; control of stereochemistry can be challenging.[2]
Synthetic Workflow Visualization

G cluster_0 Synthesis via Cyclization of a γ-Amino Alcohol γ-Amino Alcohol γ-Amino Alcohol N-Protected Amino Alcohol N-Protected Amino Alcohol γ-Amino Alcohol->N-Protected Amino Alcohol Protection N-Protected-γ-sulfonyloxy amine N-Protected-γ-sulfonyloxy amine N-Protected Amino Alcohol->N-Protected-γ-sulfonyloxy amine Activation Substituted Azetidine Substituted Azetidine N-Protected-γ-sulfonyloxy amine->Substituted Azetidine Cyclization & Deprotection

Caption: Generalized workflow for the synthesis of substituted azetidines.

Part 2: Applications of Substituted Azetidines in Medicinal Chemistry

The unique structural features of the azetidine ring have made it a valuable scaffold in the design of therapeutic agents across various disease areas.[1]

Azetidines as Antibacterial Agents

The most well-known application of the azetidine motif in this context is in the form of β-lactam antibiotics, such as penicillins and cephalosporins. The strained four-membered ring of the β-lactam is crucial for its mechanism of action, which involves the irreversible acylation of penicillin-binding proteins, enzymes essential for bacterial cell wall synthesis.[3]

Azetidines in Central Nervous System (CNS) Drug Discovery

The conformational rigidity of the azetidine ring can be exploited to design ligands with high affinity and selectivity for CNS targets. For instance, azetidine-based compounds have been investigated as muscarinic antagonists and modulators of nicotinic acetylcholine receptors.[1]

Azetidines as Anticancer Agents

Several approved anticancer drugs, such as baricitinib and cobimetinib, incorporate an azetidine moiety.[1] The azetidine ring in these molecules often serves to improve metabolic stability and fine-tune receptor selectivity.[1]

Comparative Biological Activity of Azetidine Derivatives
Compound Class Target Biological Activity Experimental Model Reference
β-Lactams Penicillin-Binding ProteinsAntibacterialIn vitro bacterial growth inhibition assays[3]
Azetidine-based Nicotinic Analogs Nicotinic Acetylcholine ReceptorsCNS modulationRadioligand binding assays, in vivo behavioral models[1]
Baricitinib Janus Kinase (JAK)Anti-inflammatory, AnticancerIn vitro kinase assays, clinical trials[1]
Azetidin-2-one Derivatives Not specifiedAntioxidantDPPH radical scavenging assay[3]
Illustrative Structure-Activity Relationship

SAR cluster_1 Generalized Azetidine Scaffold and Biological Activity Azetidine Azetidine Core (Rigid Scaffold) Substituents Substituents at N1, C2, C3, C4 Azetidine->Substituents influences Properties Physicochemical Properties (Solubility, Lipophilicity) Substituents->Properties determine Activity Biological Activity (Target Affinity, Selectivity) Substituents->Activity directly affects Properties->Activity impacts

Caption: Key relationships in azetidine drug design.

Conclusion

While the specific molecule 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate is not extensively documented, the broader class of substituted azetidines represents a rich and expanding area of chemical and medicinal research. The synthetic methodologies to access these strained heterocycles are continually being refined, offering greater control over substitution patterns and stereochemistry. The proven utility of the azetidine motif in approved drugs underscores its importance as a privileged scaffold in modern drug discovery. Future research will undoubtedly uncover novel synthetic routes and expand the therapeutic applications of this versatile four-membered ring system.

References

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • (2026).
  • (2015). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.

Sources

Safety & Regulatory Compliance

Safety

2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate proper disposal procedures

The management and disposal of specialized synthetic intermediates, such as dimethyl 1-benzylazetidine-2,2-dicarboxylate (often referred to in structural variations as 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate), r...

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of specialized synthetic intermediates, such as dimethyl 1-benzylazetidine-2,2-dicarboxylate (often referred to in structural variations as 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate), require rigorous adherence to Environmental Health and Safety (EHS) protocols. In drug development and medicinal chemistry, azetidine derivatives are highly valued for their rigid, four-membered ring structures, which improve the pharmacokinetic profiles of target molecules. However, their disposal must be handled systematically to ensure laboratory safety, regulatory compliance, and environmental protection.

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, grounded in established chemical safety principles [1].

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the substance. Dimethyl 1-benzylazetidine-2,2-dicarboxylate is an organic ester containing a tertiary amine (the azetidine nitrogen) and a benzyl group [2].

Table 1: Physicochemical and Logistical Data

PropertySpecificationOperational Implication
CAS Number 2418674-63-0 [1]Primary identifier for EHS waste logging.
Molecular Formula C14H17NO4 [2]Contains no halogens; defaults to non-halogenated waste unless mixed.
Molecular Weight 263.29 g/mol [3]High boiling point; unlikely to pose a significant inhalation vapor hazard at room temperature.
Precautionary Codes P501 [4]Mandates disposal through an approved, professional waste disposal plant. Cannot be washed down the sink.
Chemical Class Azetidine / Organic EsterSusceptible to hydrolysis under strong acidic/basic conditions; avoid mixing with strong oxidizers in waste streams.

Operational Disposal Plan: Step-by-Step Methodology

The following protocol is a self-validating system designed to prevent incompatible chemical mixing, ensure proper containment, and maintain a clear chain of custody for EHS transfer.

Phase 1: Waste Segregation (Causality & Logic)

Why this matters: Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or the formation of highly toxic byproducts. Furthermore, mixing non-halogenated waste with halogenated waste drastically increases incineration costs for the institution.

  • Determine the Matrix: Identify whether the dimethyl 1-benzylazetidine-2,2-dicarboxylate waste is pure solid, in a non-halogenated solvent (e.g., ethyl acetate, methanol), or in a halogenated solvent (e.g., dichloromethane, chloroform).

  • Select the Receptacle:

    • For pure solid/contaminated consumables (weigh boats, spatulas): Use a solid hazardous waste bin lined with a compatible poly-bag.

    • For liquid solutions: Use an EHS-approved High-Density Polyethylene (HDPE) or glass carboy.

  • Verify Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides). The tertiary amine in the azetidine ring can react exothermically with oxidizing agents.

Phase 2: Containment and Labeling

Why this matters: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures emergency responders know exactly what is in a container if a spill occurs.

  • Transfer the Waste: In a well-ventilated fume hood, transfer the liquid waste into the designated carboy using a secondary containment tray to catch drips.

  • Cap the Container: Use a vented cap if the waste contains volatile solvents. Causality: Vented caps prevent pressure build-up from solvent evaporation or slow degradation over time, mitigating the risk of container rupture.

  • Apply the Label: Immediately fill out the hazardous waste tag. List "Dimethyl 1-benzylazetidine-2,2-dicarboxylate" fully. Do not use abbreviations or chemical structures. Mark the primary hazard as "Toxic/Irritant" and "Flammable" if dissolved in flammable solvents.

Phase 3: EHS Handoff
  • Storage: Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must have secondary containment (e.g., a spill tray) capable of holding 110% of the largest container's volume.

  • Request Pickup: Once the container is 80% full, or reaches the institutional time limit (typically 90 days), submit a waste pickup request to your institutional EHS department for professional incineration [4].

Visual Workflow: Waste Segregation Decision Tree

To streamline laboratory operations and prevent segregation errors, follow this logical workflow for disposing of azetidine derivatives.

G Start Waste Generation: Dimethyl 1-benzylazetidine- 2,2-dicarboxylate State Physical State of Waste? Start->State Solid Solid Waste (Contaminated PPE, Vials) State->Solid Liquid Liquid Waste (Reaction Solutions) State->Liquid EHS EHS Collection & Professional Incineration Solid->EHS Solvent Solvent Matrix Type? Liquid->Solvent Halogenated Halogenated Stream (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated Stream (e.g., EtOAc, MeOH, Hexane) Solvent->NonHalogenated Halogenated->EHS NonHalogenated->EHS

Decision tree for the segregation and EHS disposal of azetidine derivative waste.

Spill Response & Emergency Decontamination

In the event of an accidental release during the handling or disposal process, immediate and procedural action is required to minimize exposure.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.

  • Don PPE: Ensure you are wearing standard laboratory PPE: safety goggles, a lab coat, and nitrile gloves. If the spill is large and outside a fume hood, a respirator may be required per EHS guidelines.

  • Containment:

    • For liquid spills (compound in solvent): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use combustible materials like sawdust.

    • For solid spills: Gently sweep up the solid using a brush and dustpan, taking care to minimize dust generation.

  • Collection: Place the absorbed material or swept solid into a heavy-duty poly-bag or a dedicated solid waste container.

  • Decontamination: Wash the spill surface with soap and water, or an appropriate solvent (like ethanol) if the compound has dried, absorbing the wash liquid and adding it to the solid waste container.

  • Reporting: Label the spill cleanup materials as hazardous waste and notify EHS of the incident.

References

  • Chem-Space. "2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate - C14H17NO4". Chem-Space Database. Available at: [Link]

Handling

A Comprehensive Guide to the Safe Handling of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate. Given that this is...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate. Given that this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative approach, treating the compound as potentially hazardous based on the known properties of structurally related azetidine derivatives and general principles of laboratory safety for uncharacterized substances.

Hazard Assessment and Triage: A Proactive Stance on Safety

The foundational principle when handling a novel or uncharacterized compound is to assume a significant level of hazard until proven otherwise.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a strained ring system that can exhibit unique reactivity.[2] Safety data from analogous azetidine compounds suggest potential for skin, eye, and respiratory irritation.[3][4]

Key Potential Hazards:

  • Dermal and Ocular Irritation: Many substituted azetidines are known to be irritants.[4] Direct contact with the skin or eyes could lead to inflammation, redness, or more severe chemical burns.

  • Respiratory Irritation: If the compound is a fine powder or if aerosols are generated during handling, inhalation may cause irritation to the respiratory tract.[3]

  • Unknown Systemic Toxicity: The full toxicological profile is unknown. Systemic effects upon absorption cannot be ruled out.

Hazard Category Anticipated Risk Level Primary Exposure Routes
Acute Toxicity (Oral, Dermal, Inhalation) Assumed ModerateIngestion, Skin Contact, Inhalation
Skin Corrosion/Irritation Assumed HighSkin Contact
Serious Eye Damage/Irritation Assumed HighEye Contact
Respiratory Sensitization UnknownInhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure.[5] The minimum required PPE should be supplemented based on the specific procedures being performed.[6]

Core PPE Requirements
Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[7] A full-face shield should be worn over goggles during procedures with a high risk of splashing.[1][8]Protects against splashes and potential projectiles, safeguarding against irreversible eye damage.[9]
Hand Protection Double-gloving with disposable nitrile gloves is the recommended minimum.[6] For extended handling or when working with larger quantities, consider more robust, reusable gloves such as butyl rubber or neoprene.[8]Provides a barrier against dermal absorption. No single glove material is impervious to all chemicals, so immediate removal and hand washing after contamination is crucial.[8]
Body Protection A flame-resistant lab coat with tight-fitting cuffs.[10] For procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.[8]Protects skin and personal clothing from contamination.[9]
Footwear Closed-toe shoes, preferably made of a non-porous material.Protects feet from spills and falling objects.[9]
Respiratory Protection

The necessity of respiratory protection is dictated by the physical form of the compound and the procedure.

  • Solid Form: If handling as a powder, work should be conducted in a chemical fume hood or a ventilated enclosure to prevent inhalation of airborne particulates.[11]

  • Solutions: All work with solutions should be performed in a certified chemical fume hood to minimize exposure to vapors or aerosols.[11]

  • Respirator Use: In situations where engineering controls cannot adequately control exposure, a fitted N95 or higher-rated respirator may be required.[11] All respirator use must be in accordance with your institution's respiratory protection program.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is essential to minimize the risk of exposure and contamination.

Preparation and Pre-Handling Checklist
  • Designated Work Area: All handling of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate must occur within a certified chemical fume hood.[11]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[12]

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite or sand), and a sealed container for waste should be immediately available.[13]

  • Review Procedures: Before starting, review all experimental steps and the relevant safety information.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 prep4 Review Protocol prep3->prep4 handle1 Don Full PPE prep4->handle1 handle2 Perform Experiment in Fume Hood handle1->handle2 handle3 Use Disposable Equipment handle2->handle3 post1 Segregate Waste handle3->post1 post2 Decontaminate Surfaces post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate.

Handling Procedures
  • Don PPE: Put on all required personal protective equipment before entering the designated work area.[11]

  • Work Within Engineering Controls: All manipulations of the compound, including weighing and preparing solutions, must be performed inside a chemical fume hood.[14]

  • Avoid Contamination: Use disposable labware (e.g., pipette tips, weighing paper) whenever possible to prevent cross-contamination.[11] If using reusable glassware, have a dedicated decontamination procedure.

  • Transporting: When moving the compound outside of the fume hood, use a sealed, secondary container.[11]

Post-Handling Procedures
  • Decontamination: Thoroughly wipe down all surfaces and equipment with an appropriate solvent. Collect the cleaning materials as hazardous waste.[14]

  • Waste Disposal: Segregate all waste contaminated with the compound into a clearly labeled, sealed waste container.[11]

  • PPE Removal: Remove gloves and other disposable PPE, placing them in the designated waste stream. Avoid touching personal items with contaminated gloves.[9]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9]

Disposal and Spill Management: Ensuring a Safe and Compliant Conclusion

Proper disposal is critical for both safety and environmental protection.

Waste Disposal Plan

As the compound is a non-halogenated organic, it should be disposed of accordingly.[15]

  • Waste Segregation: All waste contaminated with 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate (solid compound, solutions, contaminated labware, and PPE) must be collected in a dedicated hazardous waste container.[3] Do not mix with other waste streams unless compatibility is confirmed.[16] Specifically, keep this waste stream separate from halogenated solvents and strong acids or bases.[17][18]

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid.[3]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate," and the approximate quantities of the contents.[11]

  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.[15]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[13] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [13]

G cluster_waste Waste Characterization start Waste Generated is_halogenated Contains Halogens? start->is_halogenated non_halogenated Non-Halogenated Organic Waste is_halogenated->non_halogenated No halogenated Halogenated Organic Waste is_halogenated->halogenated Yes container Collect in Labeled, Compatible Container non_halogenated->container storage Store in Secondary Containment container->storage ehs Contact EHS for Disposal storage->ehs end Disposed by Licensed Contractor ehs->end

Caption: Decision workflow for the disposal of chemical waste.

Spill Response

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.[13]

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.[13]

  • Clean Up: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance into a sealed container for disposal as hazardous waste.[13]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Navigating the Safe Handling of Uncharacterized Compounds: A General Protocol - Benchchem. (n.d.).
  • Non-Halogenated Solvents in Laboratories - Campus Operations. (2021, October).
  • Chemical and Hazardous Waste Guide - UiO. (2024, October 20).
  • Safe Handling of Azides - University of Pittsburgh. (2013, February 1).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 15).
  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.).
  • Personal Protective Equipment | Division of Research Safety - Illinois. (2025, December 6).
  • Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine - Benchchem. (n.d.).
  • Safety Data Sheet - ChemScene. (2023, March 20).
  • Safe Lab Practices - Environmental Health & Safety. (2026, February 16).
  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - LOCKSS: Serve Content. (2011, October 25).
  • Personal Protection Equipment | Chemistry & Biochemistry | Kent State University. (n.d.).
  • Liquid waste - Chimactiv - AgroParisTech. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).
  • Safety Data Sheet - Cayman Chemical. (2025, December 18).
  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. (2024, July 11).
  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.